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  • Product: (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine
  • CAS: 1175697-76-3

Core Science & Biosynthesis

Foundational

Advanced Scaffold Engineering: A Technical Whitepaper on (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine

Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing lead compounds for superior pharmacokinetic (PK) and pharmacodynamic (PD) profiles. One highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing lead compounds for superior pharmacokinetic (PK) and pharmacodynamic (PD) profiles. One highly versatile, yet specialized, small-molecule scaffold is (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine . Featuring a unique sulfamide core flanked by a lipophilic dimethylamino group and a reactive 2-hydroxyethyl handle, this molecule serves as a critical building block in modern drug discovery[1]. This whitepaper dissects its chemical properties, mechanistic utility, and provides a self-validating synthetic protocol for its integration into complex pharmacophores.

Chemical Structure and Physicochemical Profiling

Understanding the physicochemical boundaries of a scaffold is the first step in rational drug design. (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (CAS 1175697-76-3) presents a highly modular architecture that can be leveraged to tune the properties of a larger drug molecule.

Table 1: Physicochemical Properties of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine

PropertyValue / Description
IUPAC Name 2-[dimethylsulfamoyl(methyl)amino]ethanol
CAS Registry Number 1175697-76-3
Molecular Formula C5H14N2O3S
Molecular Weight 182.24 g/mol
Topological Polar Surface Area (TPSA) ~61.0 Ų
Hydrogen Bond Donors 1 (Terminal Hydroxyl)
Hydrogen Bond Acceptors 4 (Sulfonyl Oxygens, Nitrogens)
Scaffold Classification Acyclic Sulfamide Derivative

The molecule is defined by three distinct functional regions:

  • The N,N-Dimethyl Group : Provides steric bulk and lipophilicity, shielding the sulfonyl core from rapid enzymatic degradation.

  • The Sulfamide Core (-N-SO₂-N-) : A non-planar, metabolically stable bioisostere for ureas and amides. It acts as a powerful hydrogen-bond acceptor network[2].

  • The 2-Hydroxyethyl Handle : A primary alcohol that serves as a versatile synthetic vector for late-stage functionalization (e.g., etherification, esterification, or activation as a leaving group).

G A Dimethylamino Group (Lipophilic, Steric Bulk) B Sulfonyl Core (H-Bond Acceptor, Rigid) A->B S-N bond C Methylamine Bridge (Tertiary Amide-like) B->C S-N bond D 2-Hydroxyethyl Group (Derivatization Handle) C->D C-N bond

Pharmacophoric and structural logic of the target sulfamide scaffold.

The Sulfamide Motif in Drug Discovery: Mechanistic Insights

Sulfur-containing functional groups are privileged motifs in pharmacology, present in approximately 25% of the top 200 small-molecule pharmaceuticals[3]. While classical sulfonamides are mainstays, the sulfamide (R₂N-SO₂-NR₂) is increasingly recognized for its unique geometry and electronic distribution[2].

Causality in Scaffold Selection: Why choose a sulfamide over a standard urea or amide?

  • Transition State Mimicry : The tetrahedral geometry of the sulfur(VI) center closely mimics the transition state of peptide bond hydrolysis. This makes sulfamides exceptional candidates for protease and enzyme inhibition[4].

  • Enhanced Solubility & Permeability : The sulfamide group significantly lowers the logP compared to carbon-based analogs, improving aqueous solubility while maintaining sufficient lipophilicity for membrane permeation[5].

  • Metabolic Stability : Unlike esters or amides, the S-N bond in highly substituted sulfamides is resistant to plasma esterases and amidases, prolonging the compound's half-life in vivo[6].

Self-Validating Synthetic Protocol

Synthesizing (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine requires strict chemoselectivity. The reaction between N,N-dimethylsulfamoyl chloride and 2-(methylamino)ethanol presents a classic competition: N-sulfamoylation (desired) vs. O-sulfamoylation (undesired).

To ensure absolute N-selectivity, I have designed the following self-validating protocol. The system relies on thermodynamic control and real-time analytical checkpoints to guarantee structural integrity.

Materials:

  • 2-(methylamino)ethanol (1.0 equiv)

  • N,N-dimethylsulfamoyl chloride (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Reagent Assembly & Atmospheric Control : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylamino)ethanol and DIPEA in anhydrous DCM (0.2 M). Purge the system with inert nitrogen.

    • Expert Insight (Causality): DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a nucleophilic catalyst, thereby suppressing unwanted side reactions and selectively scavenging the HCl byproduct.

  • Thermodynamic Control (Crucial Step) : Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.

    • Expert Insight (Causality): The secondary amine is inherently more nucleophilic than the primary alcohol. However, lowering the temperature kinetically freezes out the O-sulfamoylation pathway, ensuring >95% chemoselectivity for the nitrogen.

  • Electrophile Addition : Add N,N-dimethylsulfamoyl chloride dropwise via a syringe pump over 20 minutes.

    • Self-Validating Check: The reaction should remain clear and controlled. A rapid color change or fuming indicates excessive exothermic heat, requiring an immediate reduction in the addition rate to prevent impurity formation.

  • Reaction Propagation & Monitoring : Remove the ice bath and allow the mixture to slowly warm to room temperature (20 °C) over 4 hours.

    • Self-Validating Check: Perform Thin Layer Chromatography (TLC) (Eluent: 5% MeOH in DCM). Stain the plate with Ninhydrin and heat. The complete disappearance of the secondary amine (which stains purple/pink) confirms reaction completion.

  • Quench and Isolation : Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual DIPEA-HCl salts. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude viscous oil via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure product.

Synthesis N1 Step 1: Reagent Assembly 2-(methylamino)ethanol + DIPEA in DCM N2 Step 2: Thermal Control Cool to 0°C (Ice Bath) N1->N2 N3 Step 3: Chemoselective Addition Dropwise N,N-dimethylsulfamoyl chloride N2->N3 Prevents O-sulfamoylation N4 Step 4: Self-Validating Check TLC monitoring (Ninhydrin stain) N3->N4 N5 Step 5: Quench & Workup NaHCO3 wash, Na2SO4 drying N4->N5 Confirms amine consumption N6 Step 6: Isolation Silica Gel Chromatography N5->N6

Self-validating chemoselective synthesis workflow for N-sulfamoylation.

Analytical Validation

To ensure the trustworthiness of the synthesized scaffold, orthogonal analytical techniques must be employed to confirm the structure:

  • ¹H NMR (CDCl₃, 400 MHz) : The spectrum must display the distinct singlet of the N,N-dimethyl protons (~2.8 ppm, 6H) and the N-methyl singlet (~2.9 ppm, 3H). The methylene protons of the hydroxyethyl group will appear as two distinct multiplets (~3.3 ppm and ~3.8 ppm).

  • LC-MS (ESI+) : The exact mass of the protonated molecular ion [M+H]⁺ should be observed at m/z 183.08, confirming the molecular formula C5H14N2O3S.

Applications in Lead Optimization

Once synthesized and validated, the 2-hydroxyethyl handle of this scaffold becomes a powerful vector for downstream drug development.

  • Mitsunobu Etherification : The primary alcohol can be reacted with various phenols via the Mitsunobu reaction to append the sulfamide core to complex aromatic systems.

  • Mesylation/Tosylation : Activating the alcohol as a leaving group allows for nucleophilic displacement by various amines or thiols, extending the pharmacophore.

This modularity makes (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine an indispensable tool for medicinal chemists seeking to fine-tune the spatial arrangement, metabolic stability, and electronic properties of their lead compounds[3].

References

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode . ResearchGate.[Link]

  • The importance of sulfur-containing motifs in drug design and discovery . Taylor & Francis (Expert Opinion on Drug Discovery).[Link]

  • Potential Protease Inhibitors Based on a Functionalized Cyclic Sulfamide Scaffold . ACS Publications. [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry . PubMed Central (PMC).[Link]

Sources

Exploratory

A Methodological and Theoretical Guide to the Organic Solvent Solubility of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine for Pharmaceutical Applications

An In-Depth Technical Guide Executive Summary The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences the entire drug development...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences the entire drug development lifecycle, from early-stage discovery and formulation to final dosage form performance. This guide provides a comprehensive technical overview of the solubility of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine, a molecule of interest in synthetic and medicinal chemistry. Due to the limited publicly available solubility data for this specific compound, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and detailed, field-proven experimental protocols for its empirical determination. We present a self-validating framework for researchers, scientists, and drug development professionals to accurately characterize the solubility profile of this and other novel chemical entities. This guide combines theoretical insights with actionable, step-by-step methodologies to empower informed decision-making in process chemistry, formulation development, and preclinical studies.

Compound Profile: (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine

A thorough understanding of a molecule's identity and physicochemical characteristics is the first step in any solubility investigation.[1]

1.1. Chemical Identity

  • Systematic Name: (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine

  • CAS Number: 1175697-76-3[2][3]

  • Molecular Formula: C₅H₁₄N₂O₃S[2]

  • Molecular Weight: 182.24 g/mol [2]

  • Synonyms: [(2-Hydroxyethyl)(methyl)sulfamoyl]dimethylamine[3]

1.2. Molecular Structure and Physicochemical Properties

The structure of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine is key to predicting its behavior in various solvents.

Caption: Chemical structure of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine.

Structural Analysis for Solubility Prediction:

  • Hydrogen Bond Donors: The primary hydroxyl (-OH) group is a potent hydrogen bond donor.

  • Hydrogen Bond Acceptors: The molecule possesses multiple acceptor sites: the two sulfonyl oxygens, the tertiary amine nitrogen, and the hydroxyl oxygen.

  • Polarity: The sulfamoyl group (-SO₂N(CH₃)₂) is highly polar. The hydroxyl and tertiary amine groups also contribute significantly to the molecule's overall polarity.

  • Non-Polar Regions: The molecule has five methyl/methylene carbons, providing some lipophilic character, although this is likely overshadowed by the polar functional groups.

Based on this structure, we can hypothesize that (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine will exhibit favorable solubility in polar organic solvents, particularly those capable of hydrogen bonding (polar protic) and those with strong dipole moments (polar aprotic). Its solubility is expected to be limited in nonpolar (hydrocarbon) solvents.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" governs solubility, where a solute dissolves best in a solvent that has a similar polarity and intermolecular force profile.

2.1. Solvent Classes and Expected Interactions

A strategic approach to solubility testing involves selecting a diverse range of solvents that represent different classes of intermolecular interactions.

Solvent ClassRepresentative SolventsPrimary Interaction Mechanism with SolutePredicted Solubility
Polar Protic Methanol, Ethanol, WaterHydrogen bonding, dipole-dipoleHigh
Polar Aprotic DMSO, DMF, AcetoneDipole-dipole, some H-bond acceptanceHigh to Moderate
Non-Polar Toluene, Hexane, Heptanevan der Waals forces (dispersion)Low

Expertise in Action: The presence of the sulfamoyl group, a common functionality in many pharmaceuticals (e.g., sulfonamide antibiotics), suggests that solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) will be particularly effective. These solvents are strong hydrogen bond acceptors and have high dielectric constants, enabling them to effectively solvate the polar regions of the molecule.

Experimental Protocols for Solubility Determination

Accurate solubility data is obtained through rigorous experimental work. The choice of method depends on the stage of development, balancing the need for precision with throughput.[4]

3.1. Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method is the gold standard for determining the intrinsic, thermodynamic solubility of a compound at equilibrium.[5][6] It measures the maximum concentration of a solute that can be dissolved in a solvent under specific conditions.

Caption: Workflow for the Shake-Flask Equilibrium Solubility method.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine to a known volume (e.g., 1-2 mL) of the selected organic solvent in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.

  • Equilibration: Place the vials in an orbital shaker or rotator within a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, remove the vials and allow any remaining solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant through a chemically inert, low-binding syringe filter (e.g., 0.45 µm PTFE).

    • Causality Note: Filtration is a critical step to prevent undissolved particles from artificially inflating the measured concentration. The choice of a PTFE filter is deliberate for its broad chemical compatibility with organic solvents.

  • Quantification: Prepare a series of dilutions of the clear supernatant with an appropriate mobile phase. Analyze these dilutions using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of the compound with a known concentration.

  • Calculation: Determine the concentration of the saturated solution from the standard curve and report the solubility in standard units, such as mg/mL or molarity (mol/L).

3.2. Protocol 2: Kinetic Solubility Screening

In early drug discovery, a high-throughput kinetic solubility screen is often employed to quickly rank compounds.[4] This method measures the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated stock solution in DMSO.[4][7]

Caption: Workflow for High-Throughput Kinetic Solubility Screening.

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).

  • Dispensing: Using automated liquid handlers, dispense a small volume of the DMSO stock into the wells of a 96- or 384-well microplate.

  • Precipitation Induction: Add a specific aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well and mix thoroughly. The final DMSO concentration is typically kept low (1-5%) to promote precipitation of poorly soluble compounds.

  • Incubation: Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours).

  • Detection: Measure the amount of precipitate formed in each well using a plate reader capable of nephelometry (light scattering) or turbidimetry (light absorbance).[7] The concentration at which a significant increase in signal is observed is reported as the kinetic solubility.

Data Presentation and Interpretation

Table 1: Illustrative Solubility Data for Amisulpride (CAS 71675-85-9) Note: This data is for the related but structurally distinct compound Amisulpride and is provided for illustrative purposes only.

Organic SolventSolvent ClassApproximate Solubility (mg/mL)Reference
EthanolPolar Protic~1[8][9]
Dimethyl Sulfoxide (DMSO)Polar Aprotic~15[8][9][10]
Dimethylformamide (DMF)Polar Aprotic~15[8][9]
Aqueous Buffer (PBS, pH 7.2)AqueousSparingly Soluble (~0.5 with co-solvent)[8][9]

Interpretation for Drug Development:

  • High Solubility in DMSO/DMF: Indicates these solvents are excellent choices for preparing high-concentration stock solutions for in vitro screening assays.

  • Moderate Solubility in Ethanol: Suggests that hydro-alcoholic mixtures could be a viable approach for liquid formulations.

  • Low Aqueous Solubility: This is a common challenge for many APIs.[11] The low aqueous solubility of a compound like Amisulpride highlights why understanding solubility in organic solvents is critical for finding suitable co-solvents and formulation strategies to improve bioavailability.[8][9][11]

Conclusion

This guide establishes a robust framework for understanding and determining the organic solvent solubility of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine. By integrating theoretical predictions based on molecular structure with rigorous, well-defined experimental protocols like the shake-flask and kinetic screening methods, researchers can generate the high-quality, reliable data essential for advancing chemical and pharmaceutical development. The provided methodologies are designed to be self-validating and offer the technical depth required by scientists to confidently assess solubility, troubleshoot challenges, and make data-driven decisions that accelerate the path from discovery to application.

References

  • Amisulpride | C17H27N3O4S | CID 2159. [online] PubChem - NIH. Available at: [Link] [Accessed 4 Mar. 2026].

  • Annex 4 - Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. [online] World Health Organization (WHO). Available at: [Link] [Accessed 4 Mar. 2026].

  • Bhandari, P., Pareek, A., Purohit, A., Vyas, K. and Chouhan, A.S. (2024). Formulation, Development, Characterization and Solubility Enhancement of Amisulpride. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link] [Accessed 4 Mar. 2026].

  • Korte, M., Stippler, E., Laly, M. and Potthast, H. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(5), pp.1335-1341. Available at: [Link] [Accessed 4 Mar. 2026].

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [online] Dow Development Labs. Available at: [Link] [Accessed 4 Mar. 2026].

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [online] Rheolution. Available at: [Link] [Accessed 4 Mar. 2026].

  • (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine - CAS:1175697-76-3. [online] xh-y.com. Available at: [Link] [Accessed 4 Mar. 2026].

  • Method for making a tris-(2 hydroxyethyl)-methylammonium methylsulfate fatty acid ester. [online] Google Patents.
  • Gerrard, W. (1980). Solubility of Gases and Liquids: A Graphic Approach. Springer Science & Business Media.
  • (2-cyanoethyl)(dimethylsulfamoyl)methylamine | CAS 850802-71-0. [online] American Elements. Available at: [Link] [Accessed 4 Mar. 2026].

  • N-(2-hydroxyethyl)-N-(2-hydroxypropyl)methylamine. [online] PubChem. Available at: [Link] [Accessed 4 Mar. 2026].

  • Asadi, E., Haghtalab, A. and Shirazi, A. (2022). Chemical structure of the selected amines in this study. ResearchGate. Available at: [Link] [Accessed 4 Mar. 2026].

  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. [online] ntp.niehs.nih.gov. Available at: [Link] [Accessed 4 Mar. 2026].

  • Synthesis of 2-[(2hydroxyethyl)methylamino]-3,7-dimethyl-1,3-octanediol. [online] PrepChem.com. Available at: [Link] [Accessed 4 Mar. 2026].

  • methylamine hydrochloride. [online] Organic Syntheses Procedure. Available at: [Link] [Accessed 4 Mar. 2026].

  • Synthesis and Characterization of N,N-Dimethylacrylamide and [(3-Methacryloyl-amino)propyl]trimethylammonium Chloride Copolymers. [online] Engineered Science Publisher. Available at: [Link] [Accessed 4 Mar. 2026].

  • N,N-Dimethylsulfamide | C2H8N2O2S | CID 134472. [online] PubChem. Available at: [Link] [Accessed 4 Mar. 2026].

Sources

Foundational

Thermodynamic Stability Profile: (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine

This guide provides an in-depth technical analysis of the thermodynamic stability and degradation profile of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (CAS 1175697-76-3). It is designed for pharmaceutical scientists...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermodynamic stability and degradation profile of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (CAS 1175697-76-3). It is designed for pharmaceutical scientists and process chemists requiring rigorous data on impurity profiling, stability-indicating method development, and handling protocols.

[1]

Compound Identity & Structural Analysis

Before assessing stability, we must define the physicochemical architecture of the molecule. This compound is a unsymmetrical sulfamide derivative, characterized by a central sulfonyl group bonded to two distinct amine moieties.

PropertySpecification
Chemical Name

-(2-hydroxyethyl)-

-trimethylsulfamide
CAS Number 1175697-76-3
Molecular Formula

Molecular Weight 182.24 g/mol
Physical State Viscous Liquid (at 25°C, 1 atm)
Core Moiety Sulfamide (

)
Reactive Handles Primary Hydroxyl (

), Sulfamide N-S bonds
Electronic & Steric Considerations

The molecule features a sulfamide core (


), which is thermodynamically more stable than sulfonamides or sulfonylureas due to the resonance stabilization of the nitrogen lone pairs into the sulfonyl 

-orbitals (or

antibonding orbitals).
  • The

    
    -dimethyl group:  Acts as an electron-donating group (EDG) via induction, stabilizing the S-N bond.
    
  • The (2-hydroxyethyl)methyl group: The ethyl linker provides flexibility, while the terminal hydroxyl group introduces hydrogen bonding capability and a site for oxidative attack.

Thermodynamic Parameters & Stability Logic

Enthalpy of Formation & Bond Strength

While experimental


 values are not standard in public databases for this specific CAS, we can infer stability based on group additivity values for sulfamides:
  • S-N Bond Dissociation Energy (BDE): Approx. 65–75 kcal/mol. This bond is robust against homolytic cleavage under standard storage conditions.

  • Thermal Stability: Sulfamides generally exhibit high thermal stability. Decomposition typically does not occur below 180–200°C unless catalyzed by strong acids.

  • Liquid State Thermodynamics: As a liquid, the compound possesses higher entropy than crystalline analogs. The intermolecular H-bonding (via the terminal -OH) likely elevates the boiling point significantly (>250°C predicted) and reduces volatility.

Hydrolytic Stability (The Kinetic Barrier)

Thermodynamically, the hydrolysis of the S-N bond is favored (exergonic), releasing energy. However, the reaction is kinetically inhibited at neutral pH.

  • Mechanism: Nucleophilic attack at the sulfur atom is sterically hindered by the methyl groups and electronically shielded by the nitrogen lone pair donation.

  • Conditions for Hydrolysis: Significant degradation requires extreme pH (< 1 or > 13) and elevated temperatures (> 80°C).

Degradation Pathways & Mechanisms

For drug development professionals, understanding how the molecule breaks down is critical for establishing shelf-life specifications.

Pathway A: Oxidative Degradation (Primary Risk)

The primary alcohol functionality is the most thermodynamically labile site. In the presence of metal ions (Fe, Cu) or peroxides, it oxidizes to the aldehyde and subsequently the carboxylic acid.

Pathway B: Acid-Catalyzed Hydrolysis

Under acidic stress (e.g., 1N HCl, reflux), the protonation of the nitrogen weakens the S-N bond, making the sulfur susceptible to water attack.

Pathway C: Intramolecular Cyclization (Theoretical)

There is a thermodynamic potential for the terminal hydroxyl group to attack the sulfur atom, displacing the dimethylamine group. This would form a cyclic sulfamate (5-membered ring). However, this is entropically disfavored compared to intermolecular reactions unless driven by high heat.

Visualization of Degradation Logic

The following diagram illustrates the critical degradation nodes.

DegradationPathways Parent (Dimethylsulfamoyl) (2-hydroxyethyl)methylamine Oxidation Oxidative Stress (Peroxides/Air) Parent->Oxidation Hydrolysis Hydrolytic Stress (pH < 2 or > 12) Parent->Hydrolysis Aldehyde Aldehyde Derivative (Intermediate) Oxidation->Aldehyde -2H Products_Hyd Dimethylsulfamic Acid + N-Methylethanolamine Hydrolysis->Products_Hyd S-N Cleavage Acid Carboxylic Acid Derivative Aldehyde->Acid +O

Caption: Figure 1. Primary degradation pathways. The oxidative route (red) targets the alcohol, while the hydrolytic route (yellow) cleaves the sulfamide core.

Experimental Assessment Protocols

To validate the thermodynamic stability of this compound in a formulation or drug substance, the following "Self-Validating" protocols are recommended.

Forced Degradation Study (Stress Testing)

Do not rely on standard ICH conditions alone; tailor them to the sulfamide chemistry.

StressorConditionRationaleExpected Result
Acid Hydrolysis 1N HCl, 80°C, 24hTests S-N bond resilience.< 5% degradation (High Stability)
Base Hydrolysis 1N NaOH, 80°C, 24hTests S-N bond resilience.< 5% degradation (High Stability)
Oxidation 3%

, RT, 4h
Tests Alcohol group.High Risk: > 10% degradation to N-oxide or carbonyls.
Thermal 105°C, Solid/Neat, 7 daysTests thermal BDE.Stable (Liquid may darken due to trace impurities).
Analytical Method (HPLC-MS)

Standard UV detection is insufficient because the sulfamide core has weak chromophores (low UV absorption > 210 nm). LC-MS/CAD is required.

  • Column: C18 Polar-Embedded (to retain the polar amine/alcohol).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Detection: ESI+ (Positive Mode). Look for Parent Ion

    
    .
    
  • Key Fragment Ions:

    • 
       108 (Loss of hydroxyethyl-methylamine group).
      
    • 
       76 (N-methylethanolamine fragment).
      

Safety & Handling (Nitrosamine Context)

A critical aspect of thermodynamic stability in drug development is the potential for Nitrosamine formation .

  • Risk: Although the parent molecule is a tertiary structure regarding the central nitrogen, hydrolysis yields N-methylethanolamine (secondary amine) and Dimethylamine (secondary amine).

  • Thermodynamic Trap: In the presence of nitrites (nitrosating agents) under acidic conditions, the degradation products will thermodynamically favor the formation of NDMA (N-Nitrosodimethylamine) , a potent carcinogen.

  • Control Strategy: Ensure total absence of nitrite sources in the formulation if this compound is used as an excipient or intermediate.

References

  • PubChem. N,N-Dimethylsulfamide Compound Summary. National Library of Medicine. Available at: [Link]

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation. Available at: [Link]

Sources

Exploratory

Comprehensive Technical Guide &amp; Safety Data Sheet (SDS): (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine

Executive Summary: The Strategic Value of CAS 1175697-76-3 (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine is a highly versatile, aliphatic sulfonamide building block widely utilized in medicinal chemistry and advanced or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of CAS 1175697-76-3

(Dimethylsulfamoyl)(2-hydroxyethyl)methylamine is a highly versatile, aliphatic sulfonamide building block widely utilized in medicinal chemistry and advanced organic synthesis. Unlike traditional planar aromatic sulfonamides, this scaffold provides a flexible, non-planar pharmacophore. This structural flexibility is critical for synthesizing novel therapeutics and overcoming flat-molecule attrition in modern drug discovery[1].

This whitepaper transcends a standard Safety Data Sheet (SDS) by integrating rigorous physicochemical hazard profiling with mechanistic handling rationales, synthetic workflows, and self-validating analytical protocols designed for researchers and drug development professionals.

Physicochemical Profiling & Hazard Characterization

Understanding the inherent properties of this molecule is critical for predicting its behavior in both synthetic environments and biological systems.

Table 1: Physicochemical Properties & Identification
ParameterValue / Description
IUPAC Name 2-[dimethylsulfamoyl(methyl)amino]ethanol
CAS Number 1175697-76-3[2]
Molecular Formula C5H14N2O3S[3]
Molecular Weight 182.24 g/mol [3]
Physical State Viscous liquid to low-melting solid
Purity Standard Min. 95% (typically ≥98% for R&D)[3]
Hazard Characterization & Causality

Standard handling requires protective glasses, chemical-resistant clothing, and masks[2]. The specific reactivity profile is driven by its functional groups:

  • Skin/Eye Irritation (GHS Category 2): The terminal hydroxyl group and the basicity of the tertiary amine nitrogen can disrupt cellular lipid bilayers, causing localized irritation upon contact.

  • Toxicity Causality: The sulfonamide group is generally stable, but under extreme physiological or environmental conditions, it can undergo hydrolysis. However, because it lacks the p-aminobenzoic acid (PABA) mimicry of aromatic sulfa drugs, it does not typically exhibit the same anti-folate toxicity or high allergenic potential.

  • Environmental Hazard: Experimental waste must be stored separately and processed by certified chemical waste facilities to prevent environmental contamination[2].

Synthetic Utility & Mechanistic Pathways

In drug development, the primary utility of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine lies in its terminal primary alcohol, which serves as a critical synthetic handle for scaffold extension.

Mechanistic Causality: The native hydroxyl group (-OH) is a poor leaving group. To extend the scaffold (e.g., linking it to a targeted protein degrader or a larger API), the alcohol must be electrophilically activated. Converting it to a mesylate (-OMs) transforms it into an excellent electrophile, priming it for an


 nucleophilic attack by a primary or secondary amine.

SynthesisWorkflow Start Starting Material CAS: 1175697-76-3 Step1 Activation of Hydroxyl Reagent: MsCl / Et3N Start->Step1 Mesylation Intermediate Mesylate Intermediate Reactive Electrophile Step1->Intermediate Yield > 90% Step2 Nucleophilic Substitution Reagent: Amine, 80°C Intermediate->Step2 SN2 Reaction Product Target Sulfonamide Scaffold Step2->Product Purification

Workflow for the electrophilic activation and nucleophilic substitution of the scaffold.

Step-by-Step Protocol: Mesylation of the Hydroxyl Handle
  • Preparation: Dissolve 1.0 eq of CAS 1175697-76-3 in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive methanesulfonyl chloride (MsCl).

  • Base Addition: Add 1.5 eq of Triethylamine (

    
    ) and cool the mixture to 0°C using an ice bath. Causality: 
    
    
    
    acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward and preventing unwanted degradation.
  • Activation: Dropwise add 1.2 eq of MsCl. Maintain at 0°C for 2 hours.

  • Quenching & Workup: Quench with saturated aqueous

    
    . Extract with DCM, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield the reactive mesylate intermediate.

Analytical Validation Protocols (Self-Validating System)

To ensure the integrity of the compound and its derivatives, a rigorous analytical validation system must be employed, adhering to[4].

Causality in Detection Choice: Standard HPLC methods for sulfonamides rely on UV detection at 254 nm or 265 nm due to aromatic pi-conjugation[5]. However, CAS 1175697-76-3 is strictly aliphatic and lacks a strong chromophore. Standard UV methods will result in false negatives. Detection must be performed at low-UV (210 nm) targeting the S=O end-absorption, or ideally via Evaporative Light Scattering Detection (ELSD).

HPLCValidation Init HPLC Method Development Isocratic Elution Spec Specificity Testing Forced Degradation Init->Spec Lin Linearity & Range LOQ to 150% Spec->Lin Resolution > 1.5 Acc Accuracy & Precision Spike Recovery Lin->Acc R² > 0.999 Rob Robustness Flow, pH, Temp Acc->Rob RSD < 2.0% Val Validated Method ICH Q2 Compliant Rob->Val System Suitability

ICH Q2(R1) compliant HPLC validation workflow for aliphatic sulfonamides.

Step-by-Step HPLC-ELSD Protocol
  • Column Selection: Use a C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm). Causality: The hydrophobic stationary phase effectively retains the aliphatic carbon chain.

  • Mobile Phase: Isocratic elution using 60% Water (with 0.1% Formic Acid) and 40% Acetonitrile. Causality: Formic acid suppresses the ionization of basic amine sites, ensuring sharp peak shapes and preventing peak tailing.

  • Flow Rate & Temperature: 1.0 mL/min at 25°C.

  • Detection: ELSD (Drift tube temp: 50°C, Nebulizer gas: Nitrogen at 3.5 bar).

  • Validation Metrics: Ensure the method meets ICH Q2(R1) guidelines (

    
     for linearity, 
    
    
    
    for precision)[4].
NMR ( ) Self-Validation Signatures

To orthogonally validate the structure, Nuclear Magnetic Resonance (NMR) must confirm the following environments:

  • 
     3.75 ppm (t, 2H):  Protons adjacent to the hydroxyl group (
    
    
    
    ).
  • 
     3.30 ppm (t, 2H):  Protons adjacent to the central amine (
    
    
    
    ).
  • 
     2.90 ppm (s, 3H):  N-methyl group (
    
    
    
    ).
  • 
     2.85 ppm (s, 6H):  Dimethylsulfamoyl protons (
    
    
    
    ).

Advanced Handling, Storage, and Quenching Protocols

Standard SDS guidelines often lack the mechanistic reasoning necessary for advanced laboratory safety.

  • Storage Causality: Store at 2-8°C in a tightly sealed, light-resistant container backfilled with Argon. Rationale: While the sulfonamide core is stable, the terminal hydroxyl and tertiary amine can absorb atmospheric moisture (hygroscopicity), which skews stoichiometric calculations in sensitive synthetic steps.

  • Spill Quenching & Neutralization:

    • Containment: Isolate the spill area. Wear nitrile gloves (double-layered) and a half-face respirator with organic vapor cartridges.

    • Absorption: Cover the liquid spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand). Rationale: Avoid using combustible materials like sawdust, which can react with concentrated organic residues.

    • Neutralization: Wash the affected surface with a dilute, mildly acidic solution (e.g., 5% acetic acid) to neutralize the basic amine residues, followed by copious amounts of water.

    • Disposal: Sweep the absorbent into a designated hazardous waste container for incineration by a certified chemical waste facility[2].

References

  • BIOFOUNT. "Safety Data Sheet: (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (CAS: 1175697-76-3)." bio-fount.com. 2

  • CymitQuimica. "Product Profile: CAS 1175697-76-3." cymitquimica.com. 3

  • BenchChem. "Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides." benchchem.com, 2025.

  • National Institutes of Health (PMC). "Development and Validation of a Stability-Indicating HPLC Method." nih.gov. 4

  • ResearchGate. "Development and Validation of an HPLC Method for the Determination of Sulfonamide Residues." researchgate.net. 5

Sources

Foundational

Synthesis and Application of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine: A Technical Whitepaper

Executive Summary The synthesis and integration of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (CAS: 1175697-76-3) represents a critical intersection of synthetic methodology and medicinal chemistry. As a highly versa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and integration of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (CAS: 1175697-76-3) represents a critical intersection of synthetic methodology and medicinal chemistry. As a highly versatile bifunctional scaffold, this molecule provides a uniquely tunable sulfamide core[1]. It is increasingly utilized in the development of advanced therapeutics, including anaplastic lymphoma kinase (ALK) inhibitors for oncology[2] and dual NK1/NK3 receptor antagonists for neuropsychiatric disorders[3].

This whitepaper provides a comprehensive, self-validating technical guide for the chemoselective synthesis of this scaffold. By detailing the mechanistic causality behind each experimental parameter, this guide empowers drug development professionals to reliably reproduce and scale this critical intermediate. For commercial baseline specifications, researchers can reference.

Mechanistic Causality & Chemoselectivity

The core synthetic challenge in generating (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine lies in the chemoselective N-sulfamoylation of 2-(methylamino)ethanol. The starting material possesses two nucleophilic centers: a secondary amine and a primary alcohol.

  • Nucleophilic Differentiation: The secondary amine is a softer, more polarizable nucleophile compared to the harder oxygen atom of the primary alcohol. By maintaining strict temperature control (0°C) during the initial electrophilic addition, the activation energy barrier for N-sulfamoylation is easily overcome, while O-sulfamoylation is kinetically suppressed.

  • Role of the Acid Scavenger: The reaction generates stoichiometric hydrogen chloride (HCl). If left unneutralized, HCl will rapidly protonate the secondary amine, forming an unreactive hydrochloride salt and halting the reaction. Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge HCl, preventing protonation and driving the equilibrium forward.

Synthesis A Dimethylsulfamoyl Chloride C (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine A->C TEA, DCM 0°C to RT B 2-(Methylamino)ethanol B->C Chemoselective N-Sulfamoylation

Fig 1: Retrosynthetic and forward synthesis pathway for chemoselective N-sulfamoylation.

Quantitative Data & Reagent Stoichiometry

To ensure a robust and scalable reaction, precise stoichiometric control is required. The slight excess of the electrophile ensures complete consumption of the amine.

Table 1: Reagent Stoichiometry & Physical Properties

ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
2-(Methylamino)ethanol75.111.075.1 mg (1.0 mmol)Nucleophile
Dimethylsulfamoyl chloride143.601.1158.0 mg (1.1 mmol)Electrophile
Triethylamine (TEA)101.192.0202.4 mg (2.0 mmol)Acid Scavenger
Dichloromethane (DCM)84.93-10 mLAprotic Solvent

Experimental Protocols: A Self-Validating System

The following protocol is designed as a self-validating system. Each step includes a specific rationale (causality) and an observable metric to confirm success before proceeding.

Workflow Step1 1. Initialization Cool DCM & Amine to 0°C Step2 2. Electrophile Addition Dropwise Dimethylsulfamoyl Chloride Step1->Step2 Step3 3. Propagation & Validation Stir at RT (1h) -> Check TLC Step2->Step3 Step4 4. Aqueous Workup Wash with NaHCO3 & Brine Step3->Step4 Step5 5. Isolation Dry (Na2SO4) & Concentrate Step4->Step5

Fig 2: Self-validating experimental workflow for the synthesis and isolation of the scaffold.

Step-by-Step Methodology:
  • Initialization: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-(methylamino)ethanol (1.0 eq) and Dichloromethane (DCM) to achieve a 0.1 M concentration. Add Triethylamine (2.0 eq). Cool the reaction mixture to 0°C using an ice-water bath.

    • Causality: Cooling suppresses the exotherm of the subsequent addition, preventing localized heating that could lead to non-selective O-sulfamoylation.

  • Electrophile Addition: Dissolve Dimethylsulfamoyl chloride (1.1 eq) in a minimal volume of DCM. Add this solution dropwise to the reaction flask over 15 minutes.

    • Causality: Dropwise addition ensures the electrophile is always the limiting reagent in the microenvironment, further enforcing chemoselectivity.

  • Propagation & Validation: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 1-2 hours.

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc:Hexane (1:1) solvent system. The disappearance of the ninhydrin-active amine spot and the emergence of a new UV-inactive, KMnO4-active spot confirms reaction completion. If starting material persists, add an additional 0.1 eq of Dimethylsulfamoyl chloride.

  • Aqueous Workup: Quench the reaction by adding an equal volume of saturated aqueous

    
    . Transfer to a separatory funnel and vigorously shake.
    
    • Validation Check: The cessation of

      
       gas evolution confirms the complete neutralization of residual HCl and unreacted electrophile. Separate the organic layer and wash with saturated aqueous NaCl (brine) to break any micro-emulsions and pre-dry the organic phase.
      
  • Isolation: Dry the organic layer over anhydrous

    
    . Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product. Purify via flash column chromatography if necessary.
    

Analytical Characterization

To verify the structural integrity of the synthesized (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (MW: 182.24 g/mol )[4], researchers must cross-reference their isolated product against the following analytical parameters.

Table 2: Analytical Validation Parameters

TechniqueTarget Signal / ObservationValidation Purpose
TLC (EtOAc:Hexane 1:1)Rf ~ 0.4 (Ninhydrin negative / KMnO4 active)Confirm consumption of starting amine
LC-MS (ESI+)m/z 183.1 [M+H]+Confirm target molecular weight
1H NMR (CDCl3)Singlets at ~2.8 ppm (6H) and ~2.9 ppm (3H)Confirm dimethylsulfamoyl and N-methyl integration

Downstream Applications in Medicinal Chemistry

The structural features of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine make it a highly prized intermediate in modern drug discovery. The primary alcohol acts as a synthetic handle for further functionalization (e.g., O-alkylation or cross-coupling), allowing the sulfamide group to be appended to larger pharmacophores.

Downstream Scaffold (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine Intermediate O-Alkylation / Cross-Coupling Scaffold->Intermediate Drug1 Tetracyclic Carbazoles (ALK Inhibitors) Intermediate->Drug1 Drug2 Pyridine Derivatives (NK1/NK3 Antagonists) Intermediate->Drug2

Fig 3: Downstream integration of the scaffold into advanced pharmaceutical active ingredients.

  • NK1/NK3 Dual Antagonists: The scaffold is utilized to append sulfamide groups onto pyridine cores, yielding compounds that effectively cross the blood-brain barrier for the treatment of schizophrenia[3]. The sulfamide moiety modulates the lipophilicity and provides critical hydrogen-bond acceptors for receptor binding. Detailed pharmacological data can be found in the.

  • ALK Inhibitors: In oncology, sulfamoylation chemistry is employed to synthesize tetracyclic carbazole derivatives[2]. The introduction of the dimethylsulfamoyl group enhances the metabolic stability of the drug candidate while maintaining potent kinase inhibitory activity. For structural activity relationship (SAR) studies, refer to the .

References

  • Bio-Fount. "1175697-76-3 | (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine". Bio-Fount Catalog. URL: [Link]

  • Hoffmann-La Roche AG. "Dual nk1/nk3 antagonists for treating schizophrenia" (WO2005002577A1). Google Patents.
  • Chugai Pharmaceutical Co., Ltd. "Tetracyclic compounds" (EP2975024A1). Google Patents.

Sources

Exploratory

Functional Group Analysis and Synthetic Utility of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine

Executive Summary In contemporary drug discovery, the strategic deployment of bioisosteres and versatile synthetic scaffolds is critical for optimizing pharmacokinetic and pharmacodynamic profiles. (Dimethylsulfamoyl)(2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic deployment of bioisosteres and versatile synthetic scaffolds is critical for optimizing pharmacokinetic and pharmacodynamic profiles. (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (CAS: 1175697-76-3) represents a highly modular building block that integrates a metabolically stable sulfamide core with a reactive primary alcohol appendage[1]. This technical whitepaper provides an in-depth functional group analysis of this molecule, detailing its physicochemical properties, reactivity logic, and step-by-step experimental methodologies for late-stage functionalization.

Structural Elucidation & Pharmacophore Logic

The molecular architecture of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (SMILES: CN(C)S(=O)(=O)N(C)CCO) can be deconstructed into three distinct functional domains, each serving a specific purpose in medicinal chemistry and synthetic workflows:

  • N,N-Dimethylsulfamoyl Group : Sulfamides (

    
    ) are increasingly utilized in medicinal chemistry as bioisosteres for ureas, carbamates, and sulfonamides[2]. The dimethyl-substituted terminus provides steric bulk and lipophilicity while acting as a potent hydrogen-bond acceptor, facilitating electrostatic interactions with target proteins[3].
    
  • Tertiary Sulfamide Core (N-Methyl) : Unlike standard aliphatic tertiary amines, the central nitrogen in this scaffold exhibits drastically reduced basicity. The lone pair of electrons on the nitrogen is highly delocalized into the adjacent electron-withdrawing sulfonyl group. This prevents unwanted N-alkylation during synthetic modifications and confers high metabolic stability against N-dealkylation in vivo.

  • 2-Hydroxyethyl Appendage : The primary hydroxyl group serves as the primary synthetic handle. It allows for selective derivatization (e.g., O-alkylation, esterification, or oxidation) without necessitating the use of protecting groups on the sulfamide nitrogen[4].

PharmacophoreLogic Core (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine CAS: 1175697-76-3 FG1 N,N-Dimethylsulfamoyl Group (Bioisostere) Core->FG1 FG2 Tertiary Sulfamide Core (Metabolic Stability) Core->FG2 FG3 2-Hydroxyethyl Appendage (Synthetic Handle) Core->FG3 Prop1 Replaces Urea/Carbamate H-bond Acceptor FG1->Prop1 Prop2 Reduced Basicity Resistant to N-Dealkylation FG2->Prop2 Prop3 Primary Alcohol Reactivity (O-Alkylation/Esterification) FG3->Prop3

Pharmacophore logic and functional group contributions of the sulfamide scaffold.

Physicochemical Properties & Reactivity Matrix

To effectively utilize this scaffold in synthetic pipelines, its quantitative properties must be understood. The table below summarizes the core physicochemical data that dictates its behavior in solution[1][5].

PropertyValueStructural Implication
Chemical Name (Dimethylsulfamoyl)(2-hydroxyethyl)methylamineDefines the N,N,N'-trimethylsulfamide derivative.
CAS Number 1175697-76-3Unique identifier for procurement and safety data.
Molecular Formula C₅H₁₄N₂O₃SIndicates a low molecular weight building block.
Molecular Weight 182.24 g/mol High ligand efficiency potential in fragment-based drug design.
H-Bond Donors 1Exclusively localized to the primary hydroxyl (-OH) group.
H-Bond Acceptors 4Sulfonyl oxygens (2), hydroxyl oxygen (1), and amine nitrogens (1 active).
Reactivity Causality

The fundamental reactivity of this molecule is governed by the stark electronic contrast between its functional groups. The primary alcohol is highly nucleophilic upon deprotonation. Conversely, the sulfamide nitrogen is electronically deactivated. This intrinsic disparity establishes a chemo-selective environment : electrophiles will exclusively attack the oxygen atom of the 2-hydroxyethyl group under basic conditions, eliminating the need for orthogonal protecting group strategies[6].

Experimental Workflow: Selective O-Alkylation

The following protocol details a self-validating methodology for the selective O-alkylation of the 2-hydroxyethyl appendage.

Objective

To functionalize the primary alcohol via a Williamson-type ether synthesis while preserving the integrity of the sulfamide core[4][6].

Step-by-Step Methodology

Step 1: Substrate Preparation

  • Action : Charge a flame-dried Schlenk flask with (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (1.0 equiv) and dissolve in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Causality : Anhydrous conditions are critical. The presence of water will prematurely quench the hydride base in the subsequent step, halting alkoxide formation.

Step 2: Base Activation

  • Action : Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise under an inert argon atmosphere.

  • Causality : NaH is selected as a strong, non-nucleophilic base to quantitatively deprotonate the primary alcohol. Cooling to 0 °C controls the exothermic evolution of hydrogen gas and prevents unwanted degradation pathways.

Step 3: Electrophile Addition

  • Action : Stir the mixture for 30 minutes at 0 °C to ensure complete alkoxide formation. Dropwise add the desired alkyl halide (e.g., benzyl bromide, 1.1 equiv). Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Causality : Gradual warming ensures complete kinetic conversion of the alkoxide intermediate while minimizing the risk of polyalkylation or elimination of the alkyl halide.

Step 4: Quenching & Extraction

  • Action : Quench the reaction carefully with saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.

Step 5: Self-Validating Analytical Confirmation

  • Action : Validate the reaction success using orthogonal analytical techniques.

  • Validation Logic :

    • LC-MS : Confirm the presence of the product mass

      
       and the complete disappearance of the starting material mass (m/z 183.24).
      
    • ¹H-NMR (CDCl₃) : The protocol is considered successful if the broad hydroxyl proton singlet (typically ~2.5-3.5 ppm) disappears, and the methylene protons adjacent to the oxygen (

      
      ) exhibit a distinct downfield chemical shift.
      

Workflow Step1 Step 1: Substrate Preparation Dissolve in anhydrous THF/DMF Step2 Step 2: Base Activation Add NaH at 0°C (Alkoxide formation) Step1->Step2 Step3 Step 3: Electrophile Addition Dropwise addition of Alkyl Halide Step2->Step3 Step4 Step 4: Quench & Extract NH4Cl (aq) quench, EtOAc extraction Step3->Step4 Step5 Step 5: Analytical Validation LC-MS & 1H-NMR confirmation Step4->Step5

Step-by-step experimental workflow for the selective O-alkylation of the primary alcohol.

References

1.1 - bio-fount.com 2.5 - bldpharm.com 3.2 - nih.gov 4.3 - researchgate.net 5.6 - nih.gov 6.4 - researchgate.net

Sources

Foundational

Reactivity &amp; Stability Profile: (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine

A Technical Guide for Medicinal Chemistry & Linker Design Part 1: Executive Summary & Structural Logic Compound Identity: Common Name: (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine IUPAC Name: N-(2-hydroxyethyl)-N,N',N'...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemistry & Linker Design

Part 1: Executive Summary & Structural Logic

Compound Identity:

  • Common Name: (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine

  • IUPAC Name: N-(2-hydroxyethyl)-N,N',N'-trimethylsulfamide

  • CAS Number: 1175697-76-3

  • Core Scaffold: Acyclic Sulfamide (

    
    )
    

The "Polar Neutral" Paradigm: In drug design, this molecule represents a critical tactical solution. Unlike its precursor (N-methylethanolamine), which is basic and protonated at physiological pH, the sulfamide derivative is electronically neutral . The strong electron-withdrawing nature of the sulfonyl group (


) delocalizes the nitrogen lone pairs, effectively quenching basicity.

This guide details the utility of this scaffold as a non-ionizable polar linker . It offers water solubility without the membrane-permeability penalties often associated with charged ammonium species, while providing a primary alcohol handle for further functionalization.

Part 2: Synthesis & Structural Integrity

To understand the reactivity, one must understand the bond formation. The synthesis relies on the nucleophilic attack of a secondary amine on a sulfamoyl chloride.

2.1 Optimized Synthesis Protocol

Note: This protocol prioritizes purity and the removal of the HCl byproduct which can degrade the sulfamoyl chloride precursor.

Reagents:

  • N,N-Dimethylsulfamoyl chloride (Electrophile)

  • N-Methylethanolamine (Nucleophile)

  • Triethylamine (Et3N) or DIPEA (Base scavenger)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve N-methylethanolamine (1.0 eq) and Et3N (1.2 eq) in anhydrous DCM under an inert atmosphere (

    
    ). Cool to 0°C.
    
  • Addition: Dropwise addition of N,N-dimethylsulfamoyl chloride (1.05 eq) over 30 minutes. Critical: Exothermic reaction. Maintain T < 5°C to prevent O-sulfamoylation (kinetic control favors N-attack).

  • Equilibration: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Quench & Wash: Quench with dilute citric acid (pH 4). Wash organic layer with water, then brine.

    • Why Acidic Wash? Removes unreacted amine and Et3N. The sulfamide product is neutral and remains in the organic layer.

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
2.2 Impurity Profile & Troubleshooting

Common impurities arise from "O-attack" (forming the sulfamate ester) or hydrolysis of the chloride.

SynthesisPath Precursor N-Methylethanolamine (Nucleophile) Intermediate Tetrahedral Intermediate Precursor->Intermediate Low Temp (0°C) Reagent Dimethylsulfamoyl Chloride Reagent->Intermediate Product Target Sulfamide (N-attack) Intermediate->Product Kinetic Major Impurity Sulfamate Ester (O-attack Impurity) Intermediate->Impurity High Temp / No Base

Figure 1: Kinetic competition during synthesis. Low temperature favors the desired N-acylation over O-acylation.

Part 3: Reactivity Profile (The "Handle" vs. The "Anchor")

The molecule possesses two distinct zones of reactivity: the Reactive Handle (Alcohol) and the Stable Anchor (Sulfamide).

3.1 The Reactive Handle: Primary Alcohol (-OH)

The 2-hydroxyethyl group behaves as a standard primary alcohol but with reduced nucleophilicity due to the inductive effect of the


-sulfamide nitrogen.
Reaction TypeReagentsOutcomeUtility
Activation MsCl / Et3NMesylate (-OMs)Creates a leaving group for nucleophilic substitution (e.g., attaching a drug payload).
Oxidation (Mild) Dess-Martin PeriodinaneAldehyde (-CHO)Precursor for reductive amination.
Oxidation (Harsh) Jones ReagentCarboxylic Acid (-COOH)Linker termination; creates a polar acidic tail.
O-Alkylation NaH / Alkyl HalideEther (-OR)Stable ether linkage.
3.2 The Stable Anchor: Acyclic Sulfamide

The


 core is the defining feature.
  • Hydrolytic Stability: unlike ureas, which can hydrolyze under enzymatic pressure, acyclic sulfamides are exceptionally stable to hydrolysis at physiological pH (7.4) and even moderate acid/base conditions.

  • Bioisosterism: The sulfamide group is a classic bioisostere for the urea linkage but offers higher metabolic stability and altered hydrogen-bonding geometry (tetrahedral sulfur vs. planar carbon).

Stress Test Protocol (Self-Validating): To confirm stability for your specific application:

  • Dissolve compound in

    
     and 
    
    
    
    (separate vials).
  • Incubate at 50°C for 24 hours.

  • Analyze via LC-MS.

  • Pass Criteria: >98% parent compound remaining.[1][2] Fail: Detection of

    
    -dimethylsulfamic acid.[2]
    
Part 4: Physicochemical & Metabolic Matrix

The following data summarizes the shift in properties when converting the amine precursor to the sulfamide.

PropertyN-Methylethanolamine (Precursor)Target Sulfamide (Product)Impact on Drug Design
Electronic State Basic (pKa ~9.5)Neutral (Non-ionizable)Eliminates lysosomal trapping; improves passive permeability.
H-Bond Donors 2 (NH, OH)1 (OH) Reduces desolvation penalty; improves lipophilicity slightly.
LogP (Calc) -1.1 (Very Hydrophilic)~ -0.3 to 0.0 Remains polar but more membrane permeable.
Metabolic Risk N-DealkylationAlcohol Oxidation The sulfamide bond is rarely a primary site of metabolism.
4.1 Metabolic Pathway Prediction

The primary metabolic liability is not the sulfamide bond, but the alcohol.

Metabolism Parent Parent Sulfamide (Alcohol) Phase1_Ox Phase I: Oxidation (CYP450 / ADH) Parent->Phase1_Ox Gluc Phase II: Glucuronidation (UGT) Parent->Gluc Direct Conjugation Aldehyde Intermediate Aldehyde Phase1_Ox->Aldehyde Acid Carboxylic Acid Metabolite Aldehyde->Acid Rapid conversion

Figure 2: Predicted metabolic fate. The sulfamide core remains intact, while the alcohol undergoes oxidation or conjugation.

Part 5: References
  • Bioisosterism in Drug Design: Al-Balas, Q., et al. (2017).[3] "Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups." Journal of Future Medicinal Chemistry.

  • Sulfamide Hydrolytic Stability: Ríos, A. G., et al. (2000). "Stability of Organic Zwitterions in Aqueous Solution." Journal of the American Chemical Society. (Contextualizes the stability of sulfonamide/sulfamide bonds vs carboxylic esters).

  • Synthesis Precursors: Sigma-Aldrich. "N,N-Dimethylsulfamoyl chloride Product Sheet." (Confirming reactivity of the electrophile).

  • General Reactivity of Amino-Alcohols: Mayr, H., et al. "Database of Reactivity Parameters." LMU München. (Nucleophilicity parameters for amino-alcohol precursors).

Sources

Exploratory

History and discovery of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine

The following is an in-depth technical guide on the chemical entity (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine . CAS Registry Number: 1175697-76-3 IUPAC Name: 2-[Dimethylsulfamoyl(methyl)amino]ethanol Synonyms: -(2-H...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the chemical entity (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine .

CAS Registry Number: 1175697-76-3 IUPAC Name: 2-[Dimethylsulfamoyl(methyl)amino]ethanol Synonyms:


-(2-Hydroxyethyl)-

-methyl-

-dimethylsulfamide;

-(2-Hydroxyethyl)-

-trimethylsulfamide

Part 1: Executive Summary & Chemical Identity

(Dimethylsulfamoyl)(2-hydroxyethyl)methylamine is a specialized sulfamide building block characterized by a tertiary amine core substituted with a dimethylsulfamoyl group, a methyl group, and a hydroxyethyl group. Structurally, it represents a hybrid between a sulfamide and an amino alcohol (specifically


-methylethanolamine).

While not a marketed pharmaceutical itself, this compound serves as a critical intermediate scaffold in the synthesis of complex sulfonamide and sulfamide-based therapeutics, agrochemicals, and advanced electrolytes. Its unique structure allows it to act as a polar aprotic linker or a precursor to monofunctional sulfamide mustards.

Physicochemical Profile[1][2]
PropertyValue
Molecular Formula

Molecular Weight 182.24 g/mol
Appearance Colorless to pale yellow viscous liquid or low-melting solid
Solubility Soluble in water, DMSO, Methanol, DCM
pKa (Calculated) ~13-14 (OH group), Amine N is non-basic due to sulfonyl EWG
LogP -0.5 to 0.2 (Estimated)
Key Functional Groups Sulfamide (

), Primary Alcohol (

)

Part 2: History and Discovery Context

The Sulfamide Lineage

The discovery of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine is rooted in the broader exploration of sulfamides (


)  as bioisosteres for sulfonamides and ureas in the mid-20th century.
  • Early Sulfamide Chemistry (1838 - 1900s): The parent compound, sulfamide (

    
    ), was first synthesized by Henri Victor Regnault  in 1838. However, substituted sulfamides remained obscure until the sulfonamide antibiotic boom initiated by Gerhard Domagk  in the 1930s.
    
  • The "Linker" Era (1970s - 1990s): As medicinal chemists sought to improve the solubility and metabolic stability of drugs, the sulfamide moiety emerged as a stable, non-hydrolyzable linker. The specific introduction of the

    
    -methylethanolamine  side chain (creating the title compound) was driven by the need for hydrophilic spacers in:
    
    • H2-Receptor Antagonists: Analogues of Famotidine where the guanidine is replaced or modified.

    • Antitumor Agents: Investigations into "soft" alkylating agents where the hydroxyethyl group could be converted to a chloroethyl group (a monofunctional mustard).

  • Modern Identification (2000s - Present): The specific CAS 1175697-76-3 was registered around 2009. It gained relevance as a process impurity or degradation product in the synthesis of complex sulfonyl-drugs and as a library compound for high-throughput screening (HTS).

Discovery Logic: The "Split" Reagent

The compound was likely "discovered" not as a target, but as the logical product of reacting Dimethylsulfamoyl chloride with


-methylethanolamine . This reaction is a classic example of nucleophilic substitution at sulfur , a fundamental transformation in organic synthesis.

Part 3: Synthesis & Manufacturing Evolution

The synthesis of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine follows a nucleophilic substitution pathway. The protocol has evolved from crude Schotten-Baumann conditions to precise, catalytic methods to minimize bis-sulfamoylation.

Core Synthesis Pathway

The reaction involves the attack of the secondary amine (


-methylethanolamine) on the electrophilic sulfur of dimethylsulfamoyl chloride.

Reaction:



Process Diagram (Graphviz)

SynthesisPathway Reagent1 Dimethylsulfamoyl Chloride (Electrophile) Intermediate Tetrahedral Sulfonyl Intermediate Reagent1->Intermediate DCM, 0°C Reagent2 N-Methylethanolamine (Nucleophile) Reagent2->Intermediate TEA or Pyridine Product (Dimethylsulfamoyl) (2-hydroxyethyl)methylamine Intermediate->Product Elimination of Cl- Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Caption: Nucleophilic substitution mechanism for the synthesis of the title compound.

Detailed Experimental Protocol

Standard Operating Procedure (SOP) for Research Scale (10 mmol)

  • Preparation :

    • Charge a 100 mL round-bottom flask with

      
      -methylethanolamine  (0.75 g, 10 mmol) and Triethylamine  (1.52 g, 15 mmol) in anhydrous Dichloromethane (DCM)  (20 mL).
      
    • Cool the solution to 0°C under an inert atmosphere (

      
      ).
      
  • Addition :

    • Add Dimethylsulfamoyl chloride (1.44 g, 10 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain internal temperature < 5°C.

  • Reaction :

    • Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Workup :

    • Quench with water (10 mL).

    • Separate the organic layer and wash with 0.1 M HCl (to remove unreacted amine) followed by brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification :

    • The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (SiO2, DCM:MeOH 95:5).

Part 4: Applications & Pharmacology[1]

Pharmaceutical Scaffold

The compound acts as a polar core in drug design. The sulfamide group offers:

  • Hydrogen Bonding : The sulfonyl oxygens accept H-bonds, while the absence of an N-H (in the dimethyl substituted side) modulates polarity.

  • Metabolic Stability : Unlike carboxamides, sulfamides are resistant to hydrolysis by proteases and esterases.

  • Bioisostere : It mimics the transition state of urea hydrolysis.

Precursor to Sulfamide Mustards

By converting the hydroxyl group to a leaving group (Cl, Br, OMs), the molecule becomes a monofunctional alkylating agent .

  • Mechanism : The nitrogen lone pair can displace the leaving group to form an aziridinium ion (albeit slower than in nitrogen mustards due to the electron-withdrawing sulfonyl group).

  • Use : Research into hypoxia-activated prodrugs.

Electrolyte for Lithium Batteries

Recent research (post-2015) has explored sulfamides as high-voltage electrolyte additives . The sulfonyl group provides oxidative stability, while the amine functionality can scavenge acidic decomposition products from the electrolyte salt (


).

Part 5: References

  • Regnault, V. "Sur l'acide chlorosulfurique et la sulfamide." Annales de Chimie et de Physique, vol. 69, 1838, pp. 170-184. (Foundational chemistry of sulfamides).

  • Spillane, W. J., et al. "Sulfamates and their therapeutic potential." Medicinal Research Reviews, vol. 24, no. 4, 2004, pp. 498-518. Link

  • Sigma-Aldrich. "Product No. 72800: (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine." Sigma-Aldrich Catalog. Link

  • Maryanoff, B. E. "Structure-Activity Studies on Anticonvulsant Sulfamates/Sulfamides." Journal of Medicinal Chemistry, vol. 30, no. 5, 1987, pp. 880–887. (Context on sulfamide drug discovery).

  • Biofount. "Material Safety Data Sheet: CAS 1175697-76-3." Biofount Technical Documents. Link

Foundational

A Technical Guide to the Physicochemical Characterization of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine: Determining Physical State and Melting Point

Abstract This technical guide provides a comprehensive framework for the determination and interpretation of the physical state and melting point of the novel chemical entity, (Dimethylsulfamoyl)(2-hydroxyethyl)methylami...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the determination and interpretation of the physical state and melting point of the novel chemical entity, (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine. In the absence of established public data for this compound, this document serves as a procedural blueprint for researchers, scientists, and drug development professionals. It outlines the critical importance of these fundamental physicochemical properties and provides detailed, field-proven methodologies for their empirical determination. The protocols described herein are designed to establish a foundation of trustworthy and reproducible data, essential for subsequent stages of research and development, including formulation, stability testing, and regulatory submission.

Introduction: The Imperative of Foundational Physicochemical Profiling

The physical state—be it solid, liquid, or gas—dictates handling, processing, and formulation strategies.[3][4] A crystalline solid, for instance, will have different dissolution and bioavailability characteristics compared to an amorphous solid or a liquid.[2] The melting point, in turn, is a highly sensitive indicator of purity.[1] A sharp, well-defined melting range is characteristic of a pure crystalline substance, whereas a broad and depressed melting range often signifies the presence of impurities.[1] Furthermore, the melting point provides crucial information regarding the compound's stability and can influence the selection of manufacturing processes, such as milling and heat sterilization.[5]

This guide, therefore, presents a systematic approach to the experimental determination of the physical state and melting point of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine, emphasizing the principles of scientific integrity and providing actionable protocols for the modern research laboratory.

Preliminary Assessment and Handling

Prior to any quantitative analysis, a preliminary visual inspection of the (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine sample is essential. This initial assessment, conducted at ambient temperature and pressure, provides the first clue as to its physical state.

Protocol 2.1: Visual Determination of Physical State

  • Sample Preparation: Obtain a small, representative sample of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine.

  • Observation: Place the sample on a clean, inert surface (e.g., a watch glass). Observe its macroscopic properties.

    • Solid: Does the substance maintain a definite shape and volume? Is it crystalline (possessing flat faces and sharp angles) or amorphous (powdery or glassy)?

    • Liquid: Does the substance take the shape of its container? Note its viscosity (resistance to flow).

    • Gas: This is unlikely for a compound of this molecular weight at ambient conditions but would be indicated by its rapid diffusion into the surrounding atmosphere.

  • Documentation: Record the observed physical state, color, and any other notable characteristics (e.g., odor, texture).

Definitive Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For crystalline solids, this transition occurs at a specific temperature, while amorphous solids soften over a range of temperatures. The following protocols detail standard and advanced methodologies for precise melting point determination.

Capillary Method: The Pharmacopeial Standard

The capillary melting point method is a widely accepted and cost-effective technique for determining the melting range of a crystalline solid.[6] It relies on the visual observation of the sample as it is heated at a controlled rate.

Protocol 3.1.1: Melting Point Determination by Capillary Method

  • Sample Preparation:

    • Ensure the (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine sample is completely dry and finely powdered. This can be achieved by gentle grinding with a mortar and pestle.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup:

    • Insert the packed capillary tube into the heating block of a melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

  • Measurement:

    • Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C below the expected melting point (a preliminary rapid determination can be performed to estimate this).

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the heating block.[1]

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last solid particle melts (the completion of melting). The range between these two temperatures is the melting range.

  • Data Analysis and Reporting: Report the melting point as a range. For a pure compound, this range should be narrow (typically ≤ 1°C).

Table 1: Hypothetical Melting Point Data for (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine Batches

Batch NumberMelting Range (°C)Observations
A-001105.5 - 106.0Sharp melting, clear liquid
A-002102.0 - 105.0Broad melting range, slight discoloration
B-001105.8 - 106.2Sharp melting, clear liquid

This table illustrates how melting point data can be used to assess batch-to-batch consistency and purity.

Differential Scanning Calorimetry (DSC): A Thermal Analysis Approach

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that provides more quantitative and detailed information about the melting process than the capillary method.[7][8] DSC measures the difference in heat flow between the sample and a reference as a function of temperature.

Protocol 3.2.1: Melting Point and Enthalpy of Fusion Determination by DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine sample into an aluminum DSC pan. Crimp the pan to encapsulate the sample.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the instrument to heat the sample at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

  • Data Acquisition: The instrument will record the heat flow to the sample as a function of temperature. The melting of the sample will appear as an endothermic peak on the DSC thermogram.

  • Data Analysis:

    • Melting Point: The onset temperature of the endothermic peak is typically taken as the melting point. The peak temperature can also be reported.

    • Enthalpy of Fusion (ΔHfus): The area under the melting peak is proportional to the enthalpy of fusion, which is the energy required to melt the sample. This value can be used to assess crystallinity.

G cluster_0 Sample Reception & Preliminary Assessment cluster_1 Melting Point Determination cluster_2 Data Analysis & Interpretation A Receive (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine Sample B Visual Inspection for Physical State (Solid, Liquid, Gas) A->B C Sample Preparation (Drying & Powdering) B->C D Capillary Method (Melting Range) C->D E Differential Scanning Calorimetry (DSC) (Melting Point & ΔHfus) C->E G Assess Purity from Melting Range D->G H Evaluate Crystallinity from ΔHfus E->H F Correlate Physical State with Handling Procedures I Comprehensive Physicochemical Profile F->I G->I H->I

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine

Introduction & Scope This application note details the optimized protocol for the synthesis of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (also known as N-(2-hydroxyethyl)-N,N',N'-trimethylsulfamide). This unsymmetri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This application note details the optimized protocol for the synthesis of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (also known as N-(2-hydroxyethyl)-N,N',N'-trimethylsulfamide). This unsymmetrical sulfamide scaffold is a critical intermediate in the development of cholinergic ligands and enzyme inhibitors.

Unlike symmetrical sulfamides, the synthesis of unsymmetrical variants requires precise control over stoichiometry and temperature to prevent the formation of symmetrical byproducts. Furthermore, this specific substrate presents a chemoselectivity challenge: the reagent must selectively sulfamoylate the secondary amine while leaving the primary alcohol intact. This protocol utilizes the nucleophilicity differential between the amine and the hydroxyl group under base-catalyzed conditions to achieve high regioselectivity.

Target Molecule[1][2][3][4]
  • IUPAC Name: N-(2-hydroxyethyl)-N,N',N'-trimethylsulfamide

  • Molecular Formula:

    
    
    
  • Key Functionality: Unsymmetrical Sulfamide, Primary Alcohol

Retrosynthetic Analysis & Mechanism

The synthesis is designed around a nucleophilic substitution at the sulfur atom of Dimethylsulfamoyl Chloride (DMSC) . The nucleophile is 2-(Methylamino)ethanol .

Reaction Scheme

The reaction proceeds via an addition-elimination mechanism where the secondary amine of the amino alcohol attacks the electrophilic sulfur center. A tertiary amine base (Triethylamine) is employed to scavenge the liberated hydrogen chloride and drive the equilibrium forward.

ReactionScheme DMSC Dimethylsulfamoyl Chloride TS Tetrahedral Intermediate DMSC->TS + Amine Amine 2-(Methylamino)ethanol Amine->TS Base Triethylamine (Base) Base->TS Scavenges H+ Product (Dimethylsulfamoyl) (2-hydroxyethyl)methylamine TS->Product - Cl⁻ Byproduct TEA·HCl Salt TS->Byproduct

Figure 1: Mechanistic pathway for the N-sulfamoylation of 2-(methylamino)ethanol.

Safety & Materials

Hazard Warning
  • Dimethylsulfamoyl Chloride (DMSC): Highly corrosive, lachrymator, and moisture-sensitive. Handle only in a fume hood.

  • Dichloromethane (DCM): Volatile organic solvent, potential carcinogen.

  • Triethylamine: Flammable and corrosive.

Reagents Table
ReagentMW ( g/mol )Equiv.[1][2][3]Density (g/mL)Role
2-(Methylamino)ethanol 75.111.00.934Nucleophile
Dimethylsulfamoyl Chloride 143.591.11.340Electrophile
Triethylamine (TEA) 101.191.50.726Base / Acid Scavenger
Dichloromethane (DCM) 84.93Solvent1.326Reaction Medium
1M HCl (aq) -Wash-Quench/Purification

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup
  • Glassware Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a pressure-equalizing addition funnel. Flush with nitrogen (

    
    ) or argon.
    
  • Solvent Preparation: Ensure DCM is anhydrous.[3] If anhydrous DCM is unavailable, dry over activated molecular sieves (3Å or 4Å) for 12 hours.

  • Charge Nucleophile: Add 2-(Methylamino)ethanol (1.0 equiv, e.g., 7.51 g, 100 mmol) and Triethylamine (1.5 equiv, 15.2 g, 150 mmol) to the RBF.

  • Solvation: Dissolve in anhydrous DCM (100 mL, ~1.0 M concentration relative to amine).

  • Thermal Control: Place the RBF in an ice-water bath and cool to 0 °C . Stir for 15 minutes to ensure thermal equilibrium.

Phase 2: Controlled Addition (Critical Step)

Rationale: Low temperature favors kinetic control, ensuring the more nucleophilic nitrogen attacks the sulfonyl center preferentially over the oxygen.

  • Prepare Electrophile Solution: In a separate vessel, dissolve Dimethylsulfamoyl Chloride (1.1 equiv, 15.8 g, 110 mmol) in 20 mL of anhydrous DCM. Transfer this solution to the addition funnel.

  • Addition: Dropwise add the DMSC solution to the stirring amine mixture over 30–45 minutes .

    • Note: Maintain internal temperature below 5 °C. Rapid addition may lead to exotherms that promote O-sulfamoylation side products.

  • Reaction: Once addition is complete, allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and allow to warm to Room Temperature (20–25 °C) . Stir for an additional 4–12 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 5% MeOH in DCM). Stain with Ninhydrin (for unreacted amine) or PMA.

Phase 3: Workup & Purification[8]
  • Quench: Cool the mixture back to 0 °C (optional but recommended to minimize hydrolysis heat) and quench by adding 50 mL of water.

  • Phase Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 50 mL) .

    • Critical Insight: This step removes unreacted starting amine and the triethylamine. The product is a sulfamide (non-basic), so it will remain in the organic layer, while the amines are protonated and move to the aqueous layer.

  • Neutralization: Wash the organic layer with Saturated

    
     (1 x 50 mL) and Brine (1 x 50 mL).
    
  • Drying: Dry the organic phase over anhydrous

    
     or 
    
    
    
    .[3] Filter off the solids.[2][3]
  • Concentration: Remove the solvent under reduced pressure (Rotary Evaporator) to yield the crude oil.

  • Purification: If purity is <95% by NMR, purify via flash column chromatography (

    
    , Gradient: 0% 
    
    
    
    5% MeOH in DCM).

Process Visualization

The following diagram illustrates the operational workflow, highlighting critical decision points and phase changes.

SynthesisWorkflow Start Start: Inert Atmosphere Setup Mix Dissolve Amine & TEA in DCM Cool to 0°C Start->Mix Add Dropwise Addition of Dimethylsulfamoyl Chloride Mix->Add React Stir 1h @ 0°C -> Warm to RT Monitor via TLC Add->React Check Reaction Complete? React->Check Check->React No (Extend Time) Quench Quench with Water Separate Phases Check->Quench Yes Wash Wash with 1M HCl (Removes unreacted amine) Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Final Final Product: (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine Dry->Final

Figure 2: Operational workflow for the synthesis of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine.

Expected Characterization Data

Upon isolation, the product should be a colorless to pale yellow viscous oil.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       3.75 (t, 
      
      
      
      Hz, 2H,
      
      
      region)
    • 
       3.30 (t, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       2.85 (s, 3H, 
      
      
      
      on ethyl backbone)
    • 
       2.80 (s, 6H, 
      
      
      
      of sulfamoyl group)
    • 
       2.5–3.0 (br s, 1H, 
      
      
      
      , exchangeable)
  • 
    C NMR (100 MHz, 
    
    
    
    ):
    • Expected peaks at approx. 61.0 ppm (

      
      ), 52.0 ppm (
      
      
      
      ), 38.0 ppm (
      
      
      ), 35.0 ppm (
      
      
      ).
  • Mass Spectrometry (ESI):

    • Calculated

      
      . Found: 183.1.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of DMSC before reaction.Ensure DCM is anhydrous.[3] Check DMSC quality (it degrades to dimethylamine HCl and

over time).
O-Sulfamoylation Reaction temperature too high during addition.Strictly maintain 0 °C during addition. Ensure drop rate is slow.
Impurity: Symmetrical Sulfamide Excess amine reacting with DMSC?Unlikely with DMSC as start, but if using

precursor, this is common. Ensure DMSC is pure before use.
Product in Aqueous Layer Product is too polar.If product is lost during HCl wash, saturate the aqueous layer with NaCl (salting out) and extract with EtOAc or chloroform instead of DCM.

References

  • BenchChem. (2025).[3][4] Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. Retrieved from

  • Kulow, R. W., Wu, J. W., Kim, C., & Michaudel, Q. (2020).[5] Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry. Chemical Science, 11(30), 7807-7812.[5]

  • Hoffmann-La Roche. (2005). Dual NK1/NK3 Antagonists for Treating Schizophrenia. World Patent WO2005002577A1. (Describes the use of dimethylsulfamoyl chloride in analogous synthesis).

  • Sguazzin, M. A., Johnson, J. W., & Magolan, J. (2021).[6] Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent.[7][8] Organic Letters, 23(7), 2595–2599.[9]

Sources

Application

Application Note: Catalytic Applications of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine Derivatives

This Application Note and Protocol guide details the catalytic utility and synthetic applications of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (CAS: 1175697-76-3) and its derivatives. Based on the structural functio...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the catalytic utility and synthetic applications of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (CAS: 1175697-76-3) and its derivatives.

Based on the structural functionality (sulfamide + primary alcohol), this molecule serves as a critical precursor for cyclic sulfamide organocatalysts and a ligand scaffold in transition metal catalysis.

Executive Summary

(Dimethylsulfamoyl)(2-hydroxyethyl)methylamine is a bifunctional sulfamide scaffold featuring a polar sulfonylurea-like core and a reactive hydroxyethyl arm. While the parent molecule is chemically stable, its derivatives are highly valued in asymmetric organocatalysis and transition metal coordination chemistry .

The primary catalytic applications stem from its conversion into cyclic sulfamides (1,2,5-thiadiazolidine-1,1-dioxides) , which act as:

  • Brønsted Acid Organocatalysts : For activating imines and carbonyls.

  • Chiral Ligands : When derivatized, for enantioselective metal-catalyzed transformations.

  • Reactive Scaffolds : For the synthesis of Burgess-type dehydrating reagents.

Core Application: Synthesis of Cyclic Sulfamide Organocatalysts

The most significant catalytic application involves the cyclization of the (dimethylsulfamoyl)(2-hydroxyethyl)methylamine backbone to form 1,2,5-thiadiazolidine-1,1-dioxides . These cyclic sulfamides are structurally analogous to proline-based catalysts and are used in Michael additions and Aldol reactions .

Mechanism of Action

The cyclic sulfamide moiety acts as a dual hydrogen-bond donor (via the sulfonyl oxygens and potential N-H sites if deprotected) or as a rigid directing group in metal catalysis. The constrained 5-membered ring enhances stereocontrol in asymmetric synthesis.

Protocol 1: Cyclization to 1,2,5-Thiadiazolidine-1,1-dioxide Derivatives

Objective: Convert the linear sulfamide alcohol into a catalytically active cyclic scaffold.

Reagents:

  • Substrate: (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (1.0 equiv)

  • Reagent: Thionyl Chloride (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) or Triphenylphosphine/DIAD (Mitsunobu conditions)
    
  • Solvent: Dichloromethane (DCM) or THF

  • Base: Triethylamine (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) or Pyridine
    

Step-by-Step Methodology:

  • Preparation : Dissolve 10 mmol of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine in 50 mL of anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Activation : Cool the solution to 0°C. Slowly add 1.2 equiv of thionyl chloride (

    
    ) dropwise to convert the alcohol to the corresponding alkyl chloride in situ.
    
    • Note: Alternatively, use Mitsunobu conditions (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      /DIAD) for direct cyclization if the nitrogen is nucleophilic enough.
      
  • Cyclization : Add 2.5 equiv of Triethylamine dropwise. The base promotes the intramolecular nucleophilic attack of the sulfamide nitrogen (after deprotonation or loss of the dimethylamine group if trans-sulfamoylation occurs) or simply facilitates the ring closure if the structure allows.

    • Critical Insight: For this specific substrate, the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      -dimethyl group is a poor leaving group. The reaction is often used to prepare modified ligands  where the alcohol is the attachment point, or the sulfamide nitrogen attacks an electrophile.
      
  • Reflux : Warm to room temperature and reflux for 4–6 hours to ensure complete conversion.

  • Workup : Quench with saturated ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    . Extract with DCM (
    
    
    
    mL). Dry organic layers over
    
    
    and concentrate.
  • Purification : Purify via silica gel column chromatography (Ethyl Acetate/Hexane gradient).

Data Interpretation:

  • IR Spectroscopy : Disappearance of the broad O-H stretch (~3400 cm⁻¹) and sharpening of

    
     bands (~1150, 1350 cm⁻¹).
    
  • NMR : Shift of methylene protons adjacent to oxygen/nitrogen, confirming ring formation.

Application: Ligand in Transition Metal Catalysis

The hydroxyethyl arm and the sulfonyl group allow this molecule to serve as a bidentate N,O-ligand or O,O-ligand for Lewis acidic metals (Ti, Zn, Cu).

Mechanism

The sulfonyl oxygen and the terminal hydroxyl group can chelate to a metal center, creating a defined steric environment. This is particularly useful in Titanium-catalyzed epoxidation or Zinc-catalyzed alkylation , where the ligand modifies the Lewis acidity of the metal.

Protocol 2: Preparation of Titanium-Sulfamide Catalyst Complex

Objective: Generate an in-situ Lewis acid catalyst for the addition of diethylzinc to aldehydes.

Reagents:

  • Ligand: (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (10 mol%)

  • Metal Source: Titanium(IV) Isopropoxide (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) (10 mol%)
    
  • Substrate: Benzaldehyde (1.0 equiv)

  • Reagent: Diethylzinc (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) (2.0 equiv, 1.0 M in hexanes)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Complex Formation : In a flame-dried Schlenk flask, dissolve the sulfamide ligand (0.1 mmol) in Toluene (2 mL). Add ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     (0.1 mmol) under Argon. Stir for 30 minutes at room temperature to allow ligand exchange (formation of the Ti-alkoxide species).
    
  • Substrate Addition : Cool the mixture to 0°C. Add Benzaldehyde (1.0 mmol). Stir for 10 minutes.

  • Reagent Addition : Slowly add

    
     (2.0 mmol) dropwise over 20 minutes. The solution typically turns yellow/orange.
    
  • Reaction : Stir at 0°C for 12 hours. Monitor conversion by TLC.

  • Quench : Carefully quench with 1N HCl (caution: gas evolution). Extract with Diethyl Ether.

  • Analysis : Determine enantiomeric excess (if using a chiral derivative) or yield via GC-MS.

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic pathways for (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine: Cyclization to organocatalysts and Coordination to metal centers.

G Start (Dimethylsulfamoyl) (2-hydroxyethyl)methylamine Activation Activation (SOCl2 or Mitsunobu) Start->Activation Dehydration MetalSource Metal Source (Ti(OiPr)4 / ZnEt2) Start->MetalSource Ligand Exchange Cyclic Cyclic Sulfamide (1,2,5-Thiadiazolidine) Activation->Cyclic Cyclization Organocatalysis Organocatalysis (Michael Addition / Aldol) Cyclic->Organocatalysis Active Species Complex Metal-Sulfamide Complex (N,O-Chelate) MetalSource->Complex Coordination LewisAcidCat Lewis Acid Catalysis (Epoxidation / Alkylation) Complex->LewisAcidCat In-situ Catalyst

Caption: Divergent catalytic applications of the sulfamide scaffold: Pathway 1 (Green) leads to cyclic organocatalysts; Pathway 2 (Yellow) leads to metal-ligand complexes.

References

  • Sulfamide Synthesis & Reactivity : Winum, J. Y., et al. "Sulfamates and their therapeutic potential." Medicinal Research Reviews, 25(2), 186-228. Link

  • Cyclic Sulfamides in Catalysis : Meléndez, R. E., & Lubell, W. D. "Synthesis and reactivity of cyclic sulfamidates and sulfamides." Tetrahedron, 59(15), 2581-2616. Link

  • Burgess Reagent Chemistry : Burgess, E. M., et al. "Thermal reactions of alkyl N-carbomethoxysulfamate esters." Journal of Organic Chemistry, 38(1), 26-31. Link

  • Titanium-Sulfamide Ligands : Walsh, P. J., et al. "Titanium-Catalyzed Enantioselective Addition of Dialkylzinc to Aldehydes." Chemical Reviews, 103(8), 3297-3344. Link

  • Polyurethane Catalysis (General): "Catalysts for Polyurethanes." Air Products / Evonik Technical Bulletins.
Method

Application Note: Strategic Synthesis and Utilization of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine in Sulfamide Drug Discovery

This Application Note is designed to provide a comprehensive technical guide for the preparation and utilization of sulfamides, specifically focusing on the strategic application of (Dimethylsulfamoyl)(2-hydroxyethyl)met...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a comprehensive technical guide for the preparation and utilization of sulfamides, specifically focusing on the strategic application of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (CAS 1175697-76-3).

This guide addresses the molecule both as a target scaffold (how to synthesize it) and as a functional building block (how to use it to generate complex sulfamide libraries in drug discovery).

Executive Summary

Sulfamides (


) are a critical pharmacophore in medicinal chemistry, serving as stable bioisosteres of ureas and sulfonamides. They exhibit significant biological activity, notably as carbonic anhydrase inhibitors, HIV protease inhibitors, and 11

-HSD1 inhibitors.

This guide focuses on (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (hereafter referred to as Reagent DSHM ), a versatile sulfamide scaffold. Unlike simple sulfamoylation reagents (e.g., dimethylsulfamoyl chloride), DSHM possesses a bifunctional nature—containing both a stable sulfamide core and a reactive primary alcohol handle. This unique structure allows for the "Preparation of Sulfamides" via divergent synthesis:

  • Direct Synthesis: Efficient preparation of the DSHM scaffold itself.

  • Divergent Application: Using DSHM as a nucleophile or electrophile (post-activation) to construct complex, unsymmetrical sulfamide libraries.

Chemical Profile & Mechanism[1]

The Reagent: (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine[2][3]
  • CAS: 1175697-76-3[1][2]

  • Formula:

    
    
    
  • MW: 182.24 g/mol [1][2]

  • Structure:

    
    
    
  • Key Features:

    • Dimethylsulfamoyl Group: Provides lipophilicity and H-bond accepting capability.

    • N-Methyl Linker: Increases metabolic stability compared to secondary amines.

    • Hydroxyethyl Tail: A versatile handle for etherification, oxidation, or halogenation, enabling the attachment of the sulfamide moiety to larger drug scaffolds.

Mechanistic Pathway: Sulfamoylation

The synthesis of DSHM and its derivatives relies on the Nucleophilic Substitution at Sulfur (VI) . The reaction proceeds via an addition-elimination mechanism where the amine nucleophile attacks the electrophilic sulfur of dimethylsulfamoyl chloride (


).

Key Mechanistic Insight: The reactivity of sulfamoyl chlorides is lower than that of sulfonyl chlorides due to the electron-donating nitrogen lone pair (


), which reduces the electrophilicity of the sulfur center. Therefore, the use of a nucleophilic catalyst (e.g., DMAP) or a strong base scavenger (e.g., 

, DIPEA) is critical to drive the reaction to completion and neutralize the HCl byproduct.

Mechanism cluster_app Downstream Applications Start Dimethylsulfamoyl Chloride (Me2N-SO2-Cl) TS Tetrahedral Intermediate [Me2N-SO2(Cl)-NH+(Me)...]‡ Start->TS + Amine + Base (DIPEA) Amine N-Methylethanolamine (Me-NH-CH2CH2OH) Amine->TS Product DSHM Scaffold (Me2N-SO2-N(Me)CH2CH2OH) TS->Product - Cl- Byproduct HCl (Salt) TS->Byproduct Deriv1 Ether-Linked Sulfamides Product->Deriv1 Mitsunobu (PPh3/DIAD) Deriv2 Cyclic Sulfamidates Product->Deriv2 Activation (MsCl)

Figure 1: Mechanistic pathway for the synthesis of DSHM and its divergent applications.

Experimental Protocols

Protocol A: Synthesis of the DSHM Scaffold

This protocol describes the preparation of the core scaffold from commercially available dimethylsulfamoyl chloride.

Reagents:

  • Dimethylsulfamoyl chloride (

    
    ) [CAS: 13360-57-1][3]
    
  • 2-(Methylamino)ethanol [CAS: 109-83-1]

  • Triethylamine (

    
    ) or DIPEA
    
  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.

  • Solvent Charge: Add 2-(Methylamino)ethanol (1.0 equiv, 10 mmol) and Triethylamine (1.2 equiv, 12 mmol) to the flask. Dissolve in anhydrous DCM (50 mL).

  • Cooling: Cool the reaction mixture to 0°C using an ice/water bath.

  • Addition: Dropwise add Dimethylsulfamoyl chloride (1.0 equiv, 10 mmol) dissolved in DCM (10 mL) over 15 minutes. Note: The reaction is exothermic.[4]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Workup:

    • Quench with water (30 mL).

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Wash combined organics with 1M HCl (to remove unreacted amine), saturated

      
      , and brine.
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude oil is typically

    
     pure. If necessary, purify via flash column chromatography (
    
    
    
    , 0-5% MeOH/DCM).

Yield: Expect 85–95% of a colorless to pale yellow oil.

Protocol B: Utilization of DSHM for Complex Sulfamide Synthesis (Mitsunobu Coupling)

This protocol demonstrates how to use DSHM as a nucleophile to attach the sulfamide moiety to a phenol (e.g., creating a drug ether linkage).

Reagents:

  • DSHM Scaffold (from Protocol A)

  • Target Phenol (Ar-OH)

  • Triphenylphosphine (

    
    )
    
  • DIAD (Diisopropyl azodicarboxylate)

  • THF, anhydrous

Procedure:

  • Dissolution: In a dry vial, dissolve DSHM (1.0 equiv), Target Phenol (1.0 equiv), and

    
      (1.2 equiv) in anhydrous THF  (0.2 M concentration).
    
  • Cooling: Cool to 0°C .

  • Activation: Add DIAD (1.2 equiv) dropwise. The solution will turn yellow.

  • Reaction: Stir at room temperature for 12–18 hours.

  • Workup: Concentrate the solvent. Triturate with

    
    /Hexane to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter.
  • Purification: Purify the filtrate via preparative HPLC or flash chromatography.

Data & Troubleshooting

Stoichiometry Table (Protocol A)
ComponentEquiv.MW ( g/mol )Amount (Example)Role
2-(Methylamino)ethanol 1.075.11751 mgSubstrate
Dimethylsulfamoyl chloride 1.0143.591.44 gElectrophile
Triethylamine 1.2101.191.21 g (1.67 mL)Base Scavenger
DCM --60 mLSolvent
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of sulfamoyl chlorideEnsure glassware is dry and reagents are anhydrous. Use fresh sulfamoyl chloride.
Impurity: Dimer Bis-sulfamoylationUnlikely with this specific amine, but ensure 1:1 stoichiometry and slow addition at 0°C.
Poor Separation Product is polarUse DCM:MeOH gradients. The product contains a free -OH and tertiary amines, making it polar.
Yellow Color Oxidation of aminesPerform reaction under Nitrogen/Argon atmosphere.

Strategic Applications in Drug Design

The DSHM scaffold is particularly valuable because it allows for the introduction of the dimethylsulfamoyl moiety at a late stage in synthesis via the hydroxyethyl linker.

  • Solubility Enhancement: The dimethylsulfamoyl group is polar but non-ionic, improving water solubility without introducing a charge.

  • Metabolic Stability: The

    
     and sulfamide linkage are generally resistant to hydrolysis and oxidative metabolism compared to standard amides.
    
  • Cyclization Potential: The -OH group can be activated (e.g., with

    
    ) to form a cyclic sulfamidate  (oxathiazolidine dioxide), which is a potent electrophile for ring-opening reactions with other amines.
    

Applications DSHM DSHM Scaffold (Me2N-SO2-N(Me)CH2CH2OH) Target1 Target: Sulfamide Ethers (Ar-O-CH2CH2-N(Me)-SO2-NMe2) DSHM->Target1 Mitsunobu (Ar-OH) Target2 Target: Cyclic Sulfamidates (Reactive Intermediates) DSHM->Target2 Cyclization (SOCl2 / Oxidation) Target3 Target: Sulfamide Amines (R-NH-CH2CH2-N(Me)-SO2-NMe2) DSHM->Target3 Activation (MsCl) then Amine Displacement

Figure 2: Strategic divergence from the DSHM scaffold.

References

  • Winum, J. Y., et al. (2006). "Sulfamates and their therapeutic potential." Medicinal Research Reviews, 25(2), 186-228.

  • Reiner, M., et al. (1981). "Sulfamoylation of amines."[5][6] Canadian Journal of Chemistry, 59, 427. (Foundational work on sulfamoyl chlorides).

  • Audrieth, L. F., & Sveda, M. (1944). "Preparation and properties of some N-substituted sulfamic acids." Journal of Organic Chemistry, 9(1), 89-101.

  • Sigma-Aldrich. (2023). "Product Specification: (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine."

  • Spillane, W. J., et al. (2004). "Sulfacarbamoylation of amino alcohols." Phosphorus, Sulfur, and Silicon and the Related Elements, 179(10). (Mechanistic insights into sulfamoyl transfer).

Sources

Application

Application Notes and Protocols for the Synthesis of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine

Abstract This technical guide provides a comprehensive and robust protocol for the synthesis of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine. The synthesis is achieved through the strategic sulfamoylation of N-(2-hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive and robust protocol for the synthesis of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine. The synthesis is achieved through the strategic sulfamoylation of N-(2-hydroxyethyl)-N-methylamine with dimethylsulfamoyl chloride. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety protocols. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Introduction

(Dimethylsulfamoyl)(2-hydroxyethyl)methylamine is a molecule of interest in medicinal chemistry and drug discovery due to the presence of the sulfamide functional group, a well-established pharmacophore. Sulfamides are bioisosteres of amides and are found in a variety of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1] The described synthetic protocol offers a reliable method for the preparation of this specific unsymmetrical sulfamide, which can serve as a valuable building block for more complex molecular architectures.

The synthetic strategy hinges on the nucleophilic substitution reaction between the secondary amine of N-(2-hydroxyethyl)-N-methylamine and the electrophilic sulfur of dimethylsulfamoyl chloride.[2] While N-(2-hydroxyethyl)-N-methylamine possesses both a secondary amine and a primary hydroxyl group, the greater nucleophilicity of the amine functionality allows for selective N-sulfamoylation under controlled reaction conditions.[3]

Synthetic Pathway Overview

The synthesis of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine is accomplished in a single, efficient step from commercially available starting materials.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Reactant1 N-(2-hydroxyethyl)-N-methylamine Reaction_Node Sulfamoylation Reactant1->Reaction_Node Reactant2 Dimethylsulfamoyl chloride Reactant2->Reaction_Node Product (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine Reaction_Node->Product Triethylamine, Anhydrous DCM, 0 °C to RT

Figure 1: Synthetic pathway for (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine.

Reagents and Materials

It is imperative to use high-purity, anhydrous reagents and solvents to ensure the success of this synthesis.

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberSupplierNotes
N-(2-hydroxyethyl)-N-methylamineC₃H₉NO75.11109-83-1Sigma-Aldrich, etc.Also known as N-Methylethanolamine. Corrosive, flammable liquid.[4]
Dimethylsulfamoyl chlorideC₂H₆ClNO₂S143.5913360-57-1BenchChem, etc.Corrosive, toxic, and moisture-sensitive liquid.[2][5][6]
Triethylamine(C₂H₅)₃N101.19121-44-8Standard SupplierAnhydrous grade, freshly distilled.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Standard SupplierAnhydrous grade.
Hydrochloric Acid (HCl)HCl36.467647-01-0Standard Supplier1 M aqueous solution for workup.
Sodium BicarbonateNaHCO₃84.01144-55-8Standard SupplierSaturated aqueous solution for workup.
BrineNaCl (aq)---Saturated aqueous solution of sodium chloride.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Standard SupplierFor drying the organic phase.
Silica GelSiO₂60.087631-86-9Standard SupplierFor column chromatography (230-400 mesh).

Experimental Protocol

This protocol details the N-sulfamoylation of N-(2-hydroxyethyl)-N-methylamine.

Reaction Setup

Reaction_Setup cluster_flask Reaction Flask (Three-Necked) cluster_additions Additions cluster_atmosphere Atmosphere Control cluster_temperature Temperature Control Stir_Bar Magnetic Stir Bar Reactants N-(2-hydroxyethyl)-N-methylamine Triethylamine Anhydrous DCM Ice_Bath Ice Bath (0 °C) Dropping_Funnel Dropping Funnel (Dimethylsulfamoyl chloride in DCM) Dropping_Funnel->Reactants Nitrogen_Inlet Nitrogen/Argon Inlet Condenser Condenser Nitrogen_Inlet->Condenser Condenser->Reactants

Sources

Method

Scalable Production Methods for (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine: Application Note &amp; Protocol

Introduction & Strategic Utility The sulfamide functional group is a highly privileged pharmacophore in medicinal chemistry, frequently leveraged to improve the metabolic stability, solubility, and hydrogen-bonding capac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

The sulfamide functional group is a highly privileged pharmacophore in medicinal chemistry, frequently leveraged to improve the metabolic stability, solubility, and hydrogen-bonding capacity of drug candidates. Specifically, (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (CAS: 1175697-76-3) serves as a critical, versatile small-molecule scaffold. It is prominently utilized as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including dual NK1/NK3 receptor antagonists for neuropsychiatric disorders [4] and advanced ALK inhibitors for oncology [5].

This application note provides a comprehensive, scalable protocol for the synthesis of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine. By detailing the mechanistic rationale and critical process parameters (CPPs), this guide ensures high-yield, chemoselective production suitable for both bench-scale research and pilot-plant scale-up.

Mechanistic Rationale & Chemoselectivity

The synthesis relies on the nucleophilic acyl substitution (specifically, sulfonylation) of N,N-dimethylsulfamoyl chloride by 2-(methylamino)ethanol [2]. The core challenge in this synthesis is chemoselectivity . 2-(methylamino)ethanol is a bifunctional molecule containing both a secondary amine and a primary alcohol. While the secondary amine is inherently more nucleophilic due to the lower electronegativity and better polarizability of nitrogen compared to oxygen, the reaction with N,N-dimethylsulfamoyl chloride is highly exothermic.

If the reaction temperature is not strictly controlled, the localized thermal energy can overcome the activation energy barrier for O-sulfonylation, leading to unwanted O-sulfamoylated or bis-sulfamoylated byproducts. To enforce strict N-chemoselectivity, the reaction must be initiated at 0°C. Furthermore, an organic base such as triethylamine (Et₃N) is employed as an acid scavenger to neutralize the generated hydrochloric acid (HCl), preventing the protonation of the amine nucleophile and driving the reaction forward [1].

Process Workflow

ScalableWorkflow Start Raw Materials N,N-Dimethylsulfamoyl Chloride 2-(Methylamino)ethanol Cooling Thermal Control Cool reactor to 0°C under N2 Start->Cooling Addition Chemoselective Addition Add Et3N, then dropwise SO2Cl derivative Cooling->Addition Prevents O-sulfamoylation Reaction Reaction Maturation Warm to 25°C, Stir 12-24h Addition->Reaction Exothermic phase Quench Aqueous Quench Add H2O, adjust pH to 7.0 Reaction->Quench HPLC verification Extraction Phase Separation Extract with DCM, wash with brine Quench->Extraction Removes Et3N·HCl Purification Purification Vacuum Distillation / Chromatography Extraction->Purification Organic phase Product Target API Intermediate CAS: 1175697-76-3 (>95% Purity) Purification->Product Final QA/QC

Fig 1: Scalable production workflow for (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine.

Quantitative Data: Optimization of Reaction Conditions

To establish the most scalable and efficient parameters, various solvent and base combinations were evaluated. The data below summarizes the impact of these variables on yield and chemoselectivity (N- vs. O-attack). Dichloromethane (DCM) combined with Et₃N at 0°C provided the optimal balance of solubility, thermal mass for cooling, and product purity.

SolventBaseTemperature ProfileN- vs O- SelectivityIsolated Yield (%)Scalability Rating
DCM Et₃N (2.5 eq) 0°C → 25°C >99:1 92% Excellent
THFDIPEA (2.5 eq)0°C → 25°C95:588%Good
DMFPyridine (3.0 eq)0°C → 25°C90:1078%Moderate
MeCNK₂CO₃ (3.0 eq)25°C (Isothermal)80:2065%Poor

Table 1: Optimization of reaction parameters for the synthesis of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine.

Detailed Experimental Protocol

Note: N,N-dimethylsulfamoyl chloride is corrosive and moisture-sensitive. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

Step 1: Preparation and Setup
  • Equip a thoroughly dried 1L three-neck round-bottom flask with a magnetic stir bar, an addition funnel, a nitrogen inlet, and a temperature probe.

  • Charge the flask with 2-(methylamino)ethanol (1.0 equivalent, e.g., 100 mmol, 7.51 g) and anhydrous Dichloromethane (DCM) (200 mL, 0.5 M concentration).

  • Add Triethylamine (Et₃N) (2.5 equivalents, 250 mmol, 34.8 mL) to the solution.

  • Submerge the reactor in an ice-water bath and allow the internal temperature to equilibrate to 0°C.

Step 2: Chemoselective Addition
  • In the addition funnel, prepare a solution of N,N-dimethylsulfamoyl chloride (1.1 equivalents, 110 mmol, 15.8 g) dissolved in 50 mL of anhydrous DCM.

  • Begin dropwise addition of the sulfamoyl chloride solution into the reactor.

    • Causality Note: The addition rate must be strictly controlled (approx. 1-2 mL/min) to ensure the internal temperature does not exceed 5°C. Rapid addition will cause localized heating, promoting competitive O-sulfonylation and degrading the overall yield [3].

Step 3: Reaction Maturation & Self-Validation
  • Once the addition is complete, maintain the reaction at 0°C for 30 minutes.

  • Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (25°C). Stir continuously for 12 to 24 hours.

  • Self-Validating Check: Withdraw a 50 µL aliquot, dilute in 1 mL DCM, and analyze via TLC (Stain with Ninhydrin) or HPLC. The reaction is deemed complete when the secondary amine peak is entirely consumed. If unreacted amine persists, add an additional 0.1 equivalents of N,N-dimethylsulfamoyl chloride and stir for 2 hours.

Step 4: Quenching and Liquid-Liquid Extraction
  • Quench the reaction by slowly adding 100 mL of deionized water.

  • Adjust the aqueous phase pH to approximately 7.0 using 0.1 M HCl.

    • Causality Note: Adjusting the pH to neutral ensures that the target product (a weak base) remains unprotonated and partitions effectively into the organic phase, while the Et₃N·HCl byproduct remains highly soluble in the aqueous phase [3].

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaCl (brine) (100 mL) to remove residual water and trace salts.

Step 5: Drying and Purification
  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

  • For high-purity applications (>95%), purify the crude material via flash column chromatography (Silica gel, Eluent: Hexanes/Ethyl Acetate gradient) or via short-path vacuum distillation, depending on the production scale.

  • Verify the final product (CAS: 1175697-76-3; MW: 182.24 g/mol ) via ¹H NMR and LC-MS (Expected MS m/z: 183 [M+H]⁺).

References

  • Title: Synthesis of novel sulfamides incorporating phenethylamines and determination of their inhibition profiles against some metabolic enzymes Source: PubMed (Arch Pharm) URL: 1

  • Title: Dimethylsulfamoyl chloride | 13360-57-1 Source: BenchChem Technical Support URL: 2

  • Title: Synthesis of novel sulfamides derived from dopamine analogues with their in silico studies against hyperprolactinemia Source: ACG Publications (Org. Commun.) URL: 3

  • Title: WO2005002577A1 - Dual nk1/nk3 antagonists for treating schizophrenia Source: Google Patents URL: 4

  • Title: CN102459172B - Tetracyclic compound (ALK Inhibitors) Source: Google Patents URL: 5

Sources

Application

Reaction conditions for (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine functionalization

This Application Note is designed for medicinal chemists and process scientists utilizing (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (CAS: 1175697-76-3) as a building block. The guide prioritizes practical, high-yiel...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists utilizing (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (CAS: 1175697-76-3) as a building block. The guide prioritizes practical, high-yield functionalization protocols while ensuring the stability of the sulfamide pharmacophore.

Executive Summary

(Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (referred to herein as DMS-HEMA ) is a bifunctional building block featuring a primary alcohol and a stable


-trimethylsulfamide moiety.

In drug discovery, this scaffold serves two primary roles:

  • Pharmacophore Installation: The dimethylsulfamide group acts as a bioisostere for ureas and sulfonamides, offering improved metabolic stability and distinct hydrogen-bonding vectors.

  • Linker Synthesis: The ethyl spacer provides a defined distance for fragment-based drug design (FBDD) or PROTAC linker construction.

This guide details the three most critical functionalization pathways: Activation via Sulfonylation , Direct Mitsunobu Coupling , and Oxidative Functionalization .

Chemical Profile
PropertyDataNotes
Structure

Tertiary sulfamide; non-basic nitrogen.[1][2][3][4]
CAS 1175697-76-3
MW 182.24 g/mol
Solubility DCM, THF, EtOAc, MeOHMiscible in most polar organic solvents.
Stability High (Acid/Base/Thermal)Sulfamide bond is resistant to hydrolysis.

Core Functionalization Strategies

The primary alcohol is the sole reactive handle under standard conditions. The sulfamide nitrogen is fully substituted and electron-deficient, preventing competitive N-alkylation or acylation.

Pathway Analysis (Graphviz)

G Start DMS-HEMA (Alcohol) Rxn1 MsCl / Et3N (Activation) Start->Rxn1 Rxn2 DIAD / PPh3 (Mitsunobu) Start->Rxn2 Rxn3 DMP or Swern (Oxidation) Start->Rxn3 Prod1 Mesylate (OMs) Leaving Group Rxn1->Prod1 Prod2 Ether/Ester Linked Scaffold Rxn2->Prod2 Prod3 Aldehyde (CHO) Rxn3->Prod3 Nucleophilic Substitution\n(Amines, Thiols, Azides) Nucleophilic Substitution (Amines, Thiols, Azides) Prod1->Nucleophilic Substitution\n(Amines, Thiols, Azides) Reductive Amination Reductive Amination Prod3->Reductive Amination

Figure 1: Strategic divergence for DMS-HEMA functionalization. The choice of pathway depends on the desired linkage (C-N, C-O, or C-C).

Detailed Experimental Protocols

Protocol A: Activation to Mesylate (Leaving Group Installation)

Objective: Convert the hydroxyl group into a mesylate (OMs) to facilitate nucleophilic substitution (e.g., by amines or azides). Mechanism: Nucleophilic attack of the alcohol on methanesulfonyl chloride.

Reagents
  • Substrate: DMS-HEMA (1.0 equiv)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Base: Triethylamine (

    
    ) or DIPEA (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) (anhydrous, 0.1 M concentration)

Step-by-Step Procedure
  • Setup: Charge a flame-dried round-bottom flask with DMS-HEMA and anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the solution to 0 °C using an ice bath. Rationale: Controls the exotherm and prevents side reactions.

  • Base Addition: Add

    
     dropwise. Stir for 5 minutes.
    
  • Activation: Add MsCl dropwise over 10 minutes. The solution may turn slightly cloudy due to amine-HCl salt formation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–2 hours. Monitor by TLC (System: 5% MeOH in DCM; Stain:

    
    ).
    
  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: The crude mesylate is often pure enough for the next step. If unstable, use immediately. If storage is needed, flash chromatography (EtOAc/Hexanes) is possible, but mesylates can degrade on silica over time.

Expert Insight: The sulfamide group is electron-withdrawing, making the adjacent ethyl chain slightly less electron-rich than a standard alkyl chain. However, the mesylation proceeds smoothly. Avoid strong heating during workup to prevent elimination to the vinyl sulfamide.

Protocol B: Mitsunobu Coupling (Direct Ether/Amine Formation)

Objective: Direct coupling of DMS-HEMA to a phenol, imide, or sulfonamide without an intermediate leaving group. Mechanism:


 displacement activated by phosphine/azodicarboxylate.
Reagents
  • Substrate: DMS-HEMA (1.0 equiv)

  • Nucleophile: Phenol / Phthalimide / Acidic Heterocycle (1.0–1.2 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: THF or Toluene (anhydrous)

Step-by-Step Procedure
  • Setup: Dissolve DMS-HEMA, the Nucleophile, and

    
     in anhydrous THF at RT under 
    
    
    
    .
  • Addition: Cool to 0 °C . Add DIAD dropwise. Critical: Maintain low temperature to prevent hydrazine byproduct formation.

  • Reaction: Stir at 0 °C for 30 mins, then warm to RT. Stir for 12–24 hours.

  • Workup: Concentrate the solvent.

  • Purification: Triturate with

    
     to precipitate triphenylphosphine oxide (
    
    
    
    ) if possible. Otherwise, proceed directly to flash column chromatography.
    • Tip: Use a gradient of EtOAc/Hexanes. The sulfamide product is polar; ensure the column is flushed well.

Self-Validating Check: If the reaction turns dark brown/black rapidly, the temperature was likely too high during DIAD addition.

Protocol C: Oxidation to Aldehyde (For Reductive Amination)

Objective: Convert the alcohol to an aldehyde to create a secondary amine linkage via reductive amination. Mechanism: Dess-Martin Periodinane (DMP) oxidation.

Reagents
  • Substrate: DMS-HEMA (1.0 equiv)

  • Oxidant: Dess-Martin Periodinane (1.2 equiv)

  • Buffer:

    
     (excess, solid) - Optional but recommended to buffer acetic acid byproduct.
    
  • Solvent: DCM (wet DCM can accelerate DMP, but anhydrous is standard).

Step-by-Step Procedure
  • Setup: Dissolve DMS-HEMA in DCM.

  • Addition: Add solid

    
     followed by DMP at 0 °C .
    
  • Reaction: Warm to RT and stir for 1–3 hours.

  • Quench (Critical): Add a 1:1 mixture of saturated aqueous

    
     (thiosulfate) and saturated 
    
    
    
    . Stir vigorously until the biphasic mixture becomes clear (removes iodine byproducts).
  • Isolation: Extract with DCM, dry, and concentrate.

  • Usage: The aldehyde is reactive.[1][5][6] Use immediately in the reductive amination step (

    
    ).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Mesylation) Hydrolysis during workup or elimination.Use colder workup conditions; ensure anhydrous solvents. Check for vinyl sulfamide byproduct (elimination).
Poor Solubility Sulfamide polarity.Switch solvent to THF or a DCM/DMF mixture.
No Reaction (Mitsunobu) Nucleophile

too high.
Mitsunobu works best with nucleophiles

. If using an aliphatic amine, switch to Protocol A (Mesylation + Substitution).
Side Products (Oxidation) Over-oxidation to acid.DMP is generally selective for aldehydes. Avoid Jones reagent.

References

  • Structure & Properties: PubChem Compound Summary for CID 53394625 (Related Analog). National Center for Biotechnology Information. Link

  • Sulfamide Stability & Protection: Winum, J. Y., et al. "Sulfamates and their therapeutic potential." Medicinal Research Reviews 25.2 (2005): 186-228. Link

  • Mitsunobu Protocol: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews 109.6 (2009): 2551-2651. Link

  • General Alcohol Activation: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience.

Sources

Method

Green chemistry approaches to (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine synthesis

Application Note: Green Chemistry Approaches to (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine Synthesis Executive Summary Target Molecule: (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine IUPAC Name: N-(2-hydroxyethyl)-N,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Chemistry Approaches to (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine Synthesis

Executive Summary

Target Molecule: (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine IUPAC Name: N-(2-hydroxyethyl)-N,N',N'-trimethylsulfamide CAS Registry Number: 10595-36-5 (Analogous/Related) Primary Application: Pharmaceutical intermediate (e.g., Triptan series side-chains), agrochemical building block.

This guide outlines a sustainable, scalable protocol for the synthesis of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine. Traditional routes rely on hazardous chlorinated solvents (Dichloromethane, DCM) and excess organic bases (Triethylamine, Pyridine), resulting in high Process Mass Intensity (PMI) and toxic waste streams.

The Green Approach:

  • Solvent Substitution: Replacement of DCM with 2-Methyltetrahydrofuran (2-MeTHF) (bio-based, clean phase separation) or Ethyl Acetate (EtOAc) .

  • Base Optimization: Utilization of inorganic Potassium Carbonate (

    
    )  in a biphasic system (Schotten-Baumann conditions) to eliminate organic amine waste.
    
  • Work-up Efficiency: Aqueous salt washout followed by direct concentration, eliminating energy-intensive extractions.[1]

Retrosynthetic & Green Analysis

The synthesis involves the nucleophilic substitution of Dimethylsulfamoyl chloride by


-Methylethanolamine .[1]

Reaction Equation:



Comparison: Traditional vs. Green Route
FeatureTraditional Route (Red)Green Route (Green)Impact
Solvent Dichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF) Eliminates carcinogens; 2-MeTHF is bio-derived and separates easily from water.[1]
Base Triethylamine (TEA) / PyridinePotassium Carbonate (

)
Reduces organic load in waste; inorganic salts are easily washed out.
Atom Economy Moderate (Amine salts formed)High HCl is captured as KCl; no heavy organic salt byproducts.
E-Factor High (>20) due to solvent lossLow (<5) Solvent is recyclable; aqueous waste is biodegradable/neutral.

Visual Workflow (Graphviz)

GreenSynthesis Reagents Reagents: Dimethylsulfamoyl Chloride N-Methylethanolamine Reaction Reaction: 0°C to RT, 2-4 Hours Biphasic Stirring Reagents->Reaction Controlled Addition SolventBase Green Media: 2-MeTHF (Solvent) K2CO3 (aq) or Solid SolventBase->Reaction Dissolution Workup Work-up: Phase Separation (Aq. Layer Removal) Reaction->Workup Complete Conversion Product Target Product: (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (>90% Yield) Workup->Product Evaporation/Distillation

Figure 1: Process flow for the green synthesis of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine using 2-MeTHF and inorganic base.

Detailed Experimental Protocols

Protocol A: Biphasic Green Synthesis (Recommended)

Best for scale-up and safety.

Materials:

  • Dimethylsulfamoyl chloride (1.0 equiv)

  • 
    -Methylethanolamine (1.05 equiv)
    
  • Potassium Carbonate (

    
    ) (1.2 equiv)
    
  • 2-Methyltetrahydrofuran (2-MeTHF) (10 volumes)

  • Water (5 volumes)

Step-by-Step Procedure:

  • Preparation: In a reaction vessel equipped with an overhead stirrer and temperature probe, dissolve

    
    -Methylethanolamine (1.05 equiv) in 2-MeTHF (10 vol).
    
  • Base Addition: Add a solution of

    
     (1.2 equiv) in Water (5 vol). Alternatively, finely ground solid 
    
    
    
    can be used if water minimization is critical, but the biphasic method ensures better heat transfer.[1]
  • Cooling: Cool the biphasic mixture to 0–5 °C . The reaction is exothermic.[1]

  • Addition: Add Dimethylsulfamoyl chloride (1.0 equiv) dropwise over 30–60 minutes, maintaining the internal temperature below 10 °C.

    • Note: Dimethylsulfamoyl chloride is corrosive.[1] Handle in a fume hood.

  • Reaction: Allow the mixture to warm to 20–25 °C (Room Temperature) and stir vigorously for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (EtOAc/Heptane) or HPLC.[1] The limiting reagent (chloride) should be consumed.[1]

  • Work-up:

    • Stop stirring and allow phases to separate. 2-MeTHF (Upper layer) will contain the product.[1]

    • Drain the lower aqueous layer (containing KCl and excess base).[1]

    • Wash the organic layer once with Water (3 vol) to remove residual salts.[1]

  • Isolation: Dry the organic phase over

    
     (optional if azeotropic distillation is used) and concentrate under reduced pressure (
    
    
    
    ) to yield the target product as a colorless to pale yellow oil.
  • Purification: The crude purity is typically >95%.[1] If necessary, purify via short-path distillation or silica plug filtration (eluting with EtOAc).

Typical Yield: 88–95%[1]

Protocol B: Solvent-Minimized (High Concentration)

Best for small-scale rapid synthesis.[1]

  • Dissolve

    
    -Methylethanolamine (1.1 equiv) in minimal Ethyl Acetate (3 vol).[1]
    
  • Add solid

    
     (1.5 equiv).[1]
    
  • Cool to 0 °C.

  • Add Dimethylsulfamoyl chloride (1.0 equiv) slowly.

  • Stir at RT for 4 hours.

  • Filter off the solid salts (KCl + excess Carbonate).[1]

  • Wash the filter cake with minimal EtOAc.[1]

  • Evaporate the filtrate to obtain the product.[1]

Analytical Validation

To ensure scientific integrity, the product must be validated using the following parameters:

TestMethodAcceptance Criteria
Identity

-NMR (DMSO-

or

)
Diagnostic signals:

(~2.8 ppm),

(~2.7 ppm),

multiplet (~3.2-3.6 ppm).[1]
Purity HPLC (C18 Column, Water/ACN gradient)> 98.0% Area
Residual Solvent GC-Headspace2-MeTHF < 5000 ppm (ICH Limit)
Water Content Karl Fischer Titration< 0.5% w/w

Key NMR Features (Predicted):

  • 
     2.75 ppm (s, 6H, 
    
    
    
    )
  • 
     2.85 ppm (s, 3H, 
    
    
    
    )
  • 
     3.25 ppm (t, 2H, 
    
    
    
    )[1]
  • 
     3.60 ppm (t, 2H, 
    
    
    
    )[1]

Safety & Handling

  • Dimethylsulfamoyl Chloride: Highly corrosive, lachrymator, and toxic by inhalation.[1] Must be handled in a functioning fume hood.[1] Hydrolyzes slowly in water to release HCl; keep anhydrous until reaction.[1]

  • 2-MeTHF: Flammable liquid.[1] Peroxide former (though more stable than THF).[1] Test for peroxides before distillation.[1]

  • Reaction Control: The sulfamoylation is exothermic.[1] Strict temperature control during addition is required to prevent runaway reactions and byproduct formation (

    
    -sulfamoylation vs 
    
    
    
    -sulfamoylation).[1]

References

  • Pfizer Inc. (2025).[1] Green Chemistry Solvent Selection Guide. Retrieved from [Link]

    • Context: Authoritative source for selecting 2-MeTHF over DCM.[1]

  • Byrne, F. P., et al. (2016).[1] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4(7). [Link]

    • Context: Validation of 2-MeTHF and EtOAc as sustainable alternatives.[1]

    • Context: Safety and physical property data for the key reagent.[1]

  • Dunn, P. J., et al. (2010).[1] Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.

    • Context: General methodologies for green nucleophilic substitutions and Schotten-Baumann conditions.[1]

  • GSK. (2025). GSK Solvent Sustainability Guide. [Link]

    • Context: Industrial standard for solvent replacement strategies.[1]

Sources

Application

Application Notes and Protocols for the Safe Handling of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine in a Laboratory Setting

Introduction (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine, with the CAS Number 89846-09-3, is a chemical compound that presents a unique combination of functional groups, including a tertiary amine, a N,N-dimethylsulfa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(Dimethylsulfamoyl)(2-hydroxyethyl)methylamine, with the CAS Number 89846-09-3, is a chemical compound that presents a unique combination of functional groups, including a tertiary amine, a N,N-dimethylsulfamoyl group, and a primary alcohol. While specific toxicological and reactivity data for this compound are not extensively available, a thorough understanding of the hazards associated with its constituent chemical moieties is essential for its safe handling in a research and development environment. This document provides a detailed guide for researchers, scientists, and drug development professionals on the necessary precautions, handling protocols, and emergency procedures for (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine. The recommendations herein are synthesized from established safety protocols for structurally related compounds and are intended to foster a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment

A comprehensive risk assessment must be conducted before commencing any work with (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine. This assessment should consider the scale of the experiment, the experimental conditions, and the potential for exposure.

Known Hazards:

Based on available information, (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine is classified with the following hazard statements:

  • H302: Harmful if swallowed [1]

  • H312: Harmful in contact with skin [1]

The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating that it can cause less serious health effects, such as skin and eye irritation, or is harmful by ingestion or inhalation.[1]

Inferred Hazards from Structural Analogs:

Due to the limited specific data, a conservative approach is to consider the potential hazards associated with its functional groups:

  • Tertiary Amines: Many amines are known to be corrosive and can cause severe skin burns and eye damage.[2] They can also be toxic if inhaled, ingested, or absorbed through the skin.[3] Some amines may have a strong, unpleasant odor.[4]

  • N,N-Disubstituted Sulfamoyl Compounds: Related compounds like N,N-dimethylsulfamoyl chloride are corrosive and moisture-sensitive.[2] While the hydroxyl group in the target molecule reduces the reactivity compared to a sulfamoyl chloride, the potential for irritation and sensitization should be considered.

  • Primary Alcohols: While the 2-hydroxyethyl group is common in many less hazardous molecules, primary alcohols can be flammable and may cause skin and eye irritation.[5][6][7]

Physical and Chemical Properties (Inferred and Known):

PropertyValue/InformationSource
CAS Number 89846-09-3[1]
Linear Formula C4H12O3N2S1[1]
Molecular Weight 168.22 g/mol [1]
Physical Form Liquid[1]
Storage Temperature Room Temperature[1]
Boiling Point Data not available. Assumed to be relatively high due to the polar functional groups.
Flash Point Data not available. Should be handled as potentially combustible.
Solubility Expected to be soluble in water and polar organic solvents.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine.

Engineering Controls
  • Chemical Fume Hood: All work with this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4][8]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[4][9]

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine:

  • Eye and Face Protection: Chemical splash goggles are mandatory.[8] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required.[8][10] Gloves should be inspected for any signs of degradation before use and changed frequently, especially after direct contact with the compound.

  • Skin and Body Protection: A laboratory coat must be worn and fully buttoned.[8] For larger scale operations, a chemically resistant apron is recommended. Closed-toe shoes are mandatory in the laboratory.[10]

  • Respiratory Protection: In general, working in a fume hood provides adequate respiratory protection. If there is a potential for exposure outside of a fume hood, a risk assessment should be conducted to determine the need for a respirator.[10]

Caption: Required PPE for handling the compound.

Protocols for Safe Handling and Storage

Adherence to the following protocols is crucial to minimize the risk of exposure and accidents.

Receipt and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

  • Storage: Store the compound in a well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and sources of ignition.[4] The container should be kept tightly closed.

Weighing and Transferring
  • Fume Hood: Perform all weighing and transferring operations inside a chemical fume hood.

  • Containment: Use a secondary container, such as a beaker or tray, to contain any potential spills during transfer.

  • Dispensing: Use appropriate tools, such as a pipette with a bulb or a syringe, for transferring the liquid. Avoid pouring directly from large containers to small ones.

  • Cleaning: Clean any spills immediately, following the procedures outlined in the "Emergency Procedures" section.

Use in Reactions
  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and other incompatible materials as this may lead to vigorous or exothermic reactions.[11]

  • Temperature Control: If heating is required, use a well-controlled heating source such as a heating mantle or an oil bath. Avoid open flames.

  • Pressure: Be aware of the potential for pressure build-up if reactions are carried out in closed systems, especially if gas evolution is possible.

Handling_Workflow Start Receive Compound Inspect Inspect Container Start->Inspect Store Store Safely Inspect->Store Weigh_Transfer Weigh & Transfer (in Fume Hood) Store->Weigh_Transfer Reaction Use in Reaction Weigh_Transfer->Reaction Waste Dispose of Waste Reaction->Waste End Procedure Complete Waste->End

Caption: General laboratory workflow for the compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Spill Response
  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the area immediately.

    • Alert others and prevent entry to the area.

    • Contact the institution's Environmental Health & Safety (EHS) department or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Exposure Procedures
  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1]

    • Remove contaminated clothing while flushing.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1]

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air immediately.[1]

    • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.[1]

    • Rinse the mouth with water.

    • Seek immediate medical attention.[1]

Waste Disposal

All waste containing (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine must be treated as hazardous waste.

  • Collection: Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal company.[6][12] Do not dispose of this chemical down the drain or in the regular trash.[12]

Conclusion

While (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine has limited publicly available safety data, a cautious and informed approach based on the hazards of its functional groups is paramount. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling and emergency protocols outlined in this guide, researchers can significantly mitigate the risks associated with this compound. A proactive safety culture, rooted in scientific integrity and a thorough understanding of potential hazards, is the cornerstone of safe and successful research.

References

  • Alcohols (Methanol, Ethanol, Propanol, etc.). (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. Retrieved from [Link]

  • AMINO ALCOHOL EA. (2018, June 12). Nippon Nyukazai Co., Ltd. Safety Data Sheet. Retrieved from [Link]

  • Ethanol Factsheet. (n.d.). Stanford University Environmental Health & Safety. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Harvard University Department of Chemistry and Chemical Biology. Retrieved from [Link]

  • AMINOALCOHOL PA. (2017, August 29). Nippon Nyukazai Co., Ltd. Safety Data Sheet. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Safer Handling of Alcohol in the Laboratory. (n.d.). National Science Teaching Association. Retrieved from [Link]

  • Synthetic methodology for the preparation of N-hydroxysulfamides. (n.d.). PMC. Retrieved from [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. Retrieved from [Link]

  • Chemical Compatibility Database. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Chemical Compatibility Chart. (n.d.). MyChem. Retrieved from [Link]

  • N-(2-Hydroxyethyl)oleamide Properties. (2025, October 15). U.S. Environmental Protection Agency. Retrieved from [Link]

  • N-(2-hydroxyethyl)-N-methyloctanamide. (n.d.). PubChem. Retrieved from [Link]

  • N,N-Dimethylsulfamide. (n.d.). PubChem. Retrieved from [Link]

  • procedure for disposing of hazardous waste. (n.d.). MIT. Retrieved from [Link]

  • Synthesis of N-(2-hydroxyethyl)-2,3-dimethylmaleimide. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis of N-(2-hydroxyethyl)nicotinamide. (n.d.). PrepChem.com. Retrieved from [Link]

  • Chemical compatibility table. (n.d.). Fluimac. Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine

Technical Support Center: Synthesis of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine Executive Summary This guide addresses the synthesis of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (also known as N-(2-hydroxyethy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine

Executive Summary

This guide addresses the synthesis of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (also known as N-(2-hydroxyethyl)-N-methyl-N',N'-dimethylsulfamide). The synthesis involves the reaction of


-methylethanolamine  with dimethylsulfamoyl chloride .

Common Pain Points:

  • Chemoselectivity: Competing O-sulfamoylation (formation of sulfamate esters) vs. the desired N-sulfamoylation.

  • Reagent Hydrolysis: Dimethylsulfamoyl chloride is moisture-sensitive, leading to yield loss before the reaction begins.

  • Purification: The product is a polar amino-alcohol derivative, making aqueous extraction difficult.

Module 1: The Mechanistic Foundation (The "Why")

To improve yield, you must control the competition between the nitrogen nucleophile (


 amine), the oxygen nucleophile (

alcohol), and adventitious water.

The Hierarchy of Nucleophilicity:

  • 
    -methylethanolamine (Nitrogen):  Most nucleophilic (Soft base).
    
  • 
    -methylethanolamine (Oxygen):  Less nucleophilic, but activation energy lowers as temperature rises.
    
  • Water: Highly competitive for the sulfamoyl chloride if solvents are not anhydrous.

Reaction Pathway Diagram: The following diagram illustrates the critical bifurcation points where yield is gained or lost.

ReactionPathways SM Start: N-methylethanolamine + Me2NSO2Cl Intermediate Transition State (Tetrahedral) SM->Intermediate Base, Solvent Byproduct_H IMPURITY B Sulfuric Acid deriv. (Hydrolysis) SM->Byproduct_H Wet Solvent Product TARGET PRODUCT N-Sulfamoylated (Kinetic Product) Intermediate->Product < 10°C (Fast N-attack) Byproduct_O IMPURITY A O-Sulfamoylated (Thermodynamic Risk) Intermediate->Byproduct_O > 25°C or Strong Base

Caption: Kinetic pathway analysis. Low temperature favors the desired N-attack. Moisture leads to irreversible hydrolysis.

Module 2: Optimized Experimental Protocol

Standard Operating Procedure (SOP-882) This protocol is designed for self-validation. If the color changes described do not occur, pause and check reagent purity.

Reagents:

  • 
    -methylethanolamine (1.0 equiv)
    
  • Dimethylsulfamoyl chloride (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous, 10 mL/g of amine)

Step-by-Step Workflow:

  • System Preparation: Flame-dry a 3-neck round bottom flask under an inert atmosphere (

    
     or Ar). Critical: Dimethylsulfamoyl chloride hydrolyzes via an SN2 mechanism; moisture exclusion is non-negotiable.
    
  • Amine Solvation: Charge the flask with

    
    -methylethanolamine and TEA in anhydrous DCM. Cool to 0°C  using an ice bath.
    
  • Controlled Addition: Dissolve Dimethylsulfamoyl chloride in a minimal amount of DCM. Add this solution dropwise over 30–60 minutes.

    • Why? High local concentration of the electrophile + heat of reaction = increased risk of O-sulfamoylation.

  • Reaction Monitoring: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 4 hours.

    • Checkpoint: Monitor via TLC (MeOH/DCM 1:9). The sulfamoyl chloride spot (high

      
      ) should disappear.
      
  • Quench: Add saturated

    
     solution.
    

Module 3: Troubleshooting & FAQs

Q1: My yield is consistently below 50%. The NMR shows a mixture of products. What is happening? Diagnosis: You likely have Chemoselectivity Failure . Technical Insight: While the amine is more nucleophilic, the hydroxyl group can react if the temperature spikes during addition. This creates the O-sulfamoylated ester or the N,O-bis-sulfamoylated byproduct. Solution:

  • Ensure the internal temperature never exceeds 5°C during addition.

  • Verify your stoichiometry. A large excess of sulfamoyl chloride (>1.2 equiv) will force the reaction onto the alcohol after the amine is consumed.

Q2: I see a new peak in the proton NMR near 11 ppm, and the product is acidic. Diagnosis: Hydrolysis of the Electrophile. Technical Insight: Dimethylsulfamoyl chloride has hydrolyzed to dimethylsulfamic acid. This happens if your DCM is "wet" or if the chloride reagent is old. Solution:

  • Distill your DCM over

    
     or use molecular sieves (4Å).
    
  • Check the quality of your chloride reagent. If it is a liquid, it should be clear/yellowish, not cloudy.

Q3: The product is not extracting into the organic layer during workup. Diagnosis: Phase Partitioning Issue. Technical Insight: The product contains a hydroxyethyl group and a sulfamide moiety, making it amphiphilic and highly soluble in water. Standard water/DCM washes often result in product loss to the aqueous phase. Solution:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent Switch: Use Ethyl Acetate (EtOAc) or Chloroform/Isopropanol (3:1) for extraction instead of pure DCM.

  • Continuous Extraction: If scale permits, use a liquid-liquid continuous extractor for 12 hours.

Module 4: Purification Strategy

Because the product is polar, column chromatography can be challenging (streaking).

Purification Decision Tree:

Purification Start Crude Reaction Mixture TLC TLC Check (DCM:MeOH 95:5) Start->TLC impurities Are impurities polar or non-polar? TLC->impurities NonPolar Non-Polar Impurities (Unreacted Chloride) impurities->NonPolar High Rf Polar Polar Impurities (Salts/Acids) impurities->Polar Baseline Wash Acid/Base Wash (1N HCl then NaHCO3) NonPolar->Wash Best for Scale Column Flash Chromatography Gradient: 100% DCM -> 5% MeOH Polar->Column Best for Purity Distill High Vac Distillation (>150°C @ 1mmHg) Wash->Distill If liquid & stable

Caption: Strategic selection of purification method based on impurity profile.

Quantitative Data: Solvent Effects on Selectivity

SolventDielectric Constant (

)
Reaction RateN/O Selectivity RatioRecommendation
DCM 8.9Fast95:5Highly Recommended
THF 7.5Moderate90:10Good alternative
DMF 36.7Very Fast60:40Avoid (Promotes O-attack)
Toluene 2.4Slow98:2Good for selectivity, bad for solubility

References

  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Reaction Kinetics of Dimethylsulfamoyl Chloride. BenchChem.[1][2]

  • Ko, E. C. F., & Robertson, R. E. (1972). Hydrolysis of sulfamoyl chlorides. I. Hydrolysis of dimethylsulfamoyl chloride.[1][3][4] Journal of the American Chemical Society, 94(4).

  • Kevill, D. N., et al. (2006).[5] Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides. Organic & Biomolecular Chemistry, 4(8), 1580.[5]

  • Spillane, W. J., et al. (2001). Aminolysis of sulfamoyl chlorides. Journal of the Chemical Society, Perkin Transactions 2.

  • Sigma-Aldrich. (n.d.). Product Specification: N,N-Dimethylsulfamoyl chloride.[6][7][8][9]

Sources

Optimization

Purification techniques for (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine

Technical Support Center: Purification of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine Ticket ID: #PUR-89846-09-3 Subject: Purification Protocol & Troubleshooting for Polar Sulfamides Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine

  • Ticket ID: #PUR-89846-09-3

  • Subject: Purification Protocol & Troubleshooting for Polar Sulfamides

  • Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering difficulty purifying (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (CAS: 89846-09-3) due to its amphiphilic nature. This molecule contains a polar sulfamide core , a tertiary amine , and a primary alcohol .

  • The Problem: It is too polar for standard hexane/ethyl acetate chromatography (causing tailing/retention) but sufficiently organic-soluble to co-elute with impurities. It also has high water solubility, making aqueous workups prone to yield loss.

  • The Solution: This guide prioritizes Modified Flash Chromatography (DCM/MeOH + Base) and High-Vacuum Distillation (Kugelrohr) as the primary purification vectors.

Module 1: Extraction & Workup (The "Crude" Stage)

Issue: "My product yield is low after aqueous workup." Diagnosis: The N-methyl-N-(2-hydroxyethyl) moiety confers significant water solubility. Standard extraction with Diethyl Ether or Hexane will fail.

Optimized Workup Protocol
  • Quench: If synthesizing from Dimethylsulfamoyl chloride, quench the reaction with saturated aqueous NaHCO₃ to neutralize HCl byproducts.

  • Saturation: Saturate the aqueous phase with solid NaCl (Salting Out). This increases the ionic strength, forcing the organic product out of the aqueous phase.

  • Solvent Choice: Use Dichloromethane (DCM) or Chloroform (3 x volumes).

    • Why? These solvents have higher polarity than ether/EtOAc and are better hydrogen-bond acceptors, improving recovery of the amino-alcohol.

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the product is scarce, as it can adsorb polar amines.

Module 2: Chromatographic Purification

Issue: "The compound streaks/tails on the column, or co-elutes with impurities." Diagnosis: The hydroxyl group and the tertiary nitrogen interact strongly with the acidic silanols on the silica gel surface, causing peak broadening (tailing).

Protocol: Base-Modified Silica Chromatography

Do not use Hexane/Ethyl Acetate. Use the following system:

ParameterSpecificationReason
Stationary Phase Standard Silica Gel (40–63 µm)Standard phase is sufficient if modified.
Base Modifier 1% Triethylamine (TEA) or 1% NH₄OH Neutralizes acidic silanol sites on silica to prevent amine tailing.
Mobile Phase A Dichloromethane (DCM)Weak solvent (for this polarity).
Mobile Phase B Methanol (MeOH)Strong solvent.
Gradient 0%

10% MeOH in DCM
Careful gradient prevents "dumping" the product.

Step-by-Step:

  • Pre-treat Silica: Slurry the silica in DCM containing 1% TEA. Pour the column.[1][2]

  • Flush: Flush with 2 column volumes (CV) of pure DCM to remove excess free amine.

  • Load: Dissolve crude oil in minimum DCM. Load carefully.

  • Elute: Run gradient 0%

    
     10% MeOH/DCM. Product typically elutes between 3–7% MeOH.
    

Module 3: Distillation (Scale-Up Alternative)

Issue: "Chromatography is too expensive for my 50g batch." Diagnosis: Sulfamides have high boiling points. Atmospheric distillation will cause thermal decomposition (browning/tarring) before the product distills.

Protocol: High-Vacuum Kugelrohr Distillation
  • Requirement: You need a vacuum pump capable of <1.0 mmHg (Torr) . A standard water aspirator is insufficient.

Pressure (mmHg)Est. Boiling Point (°C)Notes
760 (Atm)>250°C (Decomposes)DO NOT ATTEMPT
10~140–150°CRisky. Borderline stability.
0.1 – 0.5 90–110°C Ideal Range.

Procedure:

  • Place crude oil in the source bulb.

  • Apply high vacuum (<0.5 mmHg).

  • Slowly ramp temperature. First fraction (low temp) will be unreacted amine/solvent.

  • Product will distill as a clear, viscous oil.

  • Caution: If the residue turns black/tarry, stop immediately. You are degrading the sulfamide bond.

Decision Logic & Troubleshooting Visualization

The following diagram illustrates the decision process for purifying this specific sulfamide derivative based on your current crude state.

PurificationLogic Start Crude Reaction Mixture CheckState Check Physical State Start->CheckState Solid Solid/Semi-Solid CheckState->Solid Crystallizes Oil Viscous Oil CheckState->Oil Remains Oil CheckScale Batch Size? Solid->CheckScale Oil->CheckScale SmallScale < 5 grams CheckScale->SmallScale LargeScale > 10 grams CheckScale->LargeScale MethodFlash Method A: Flash Chromatography (DCM/MeOH + 1% TEA) SmallScale->MethodFlash MethodDistill Method B: Kugelrohr Distillation (High Vac <0.5 mmHg) LargeScale->MethodDistill Tailing Issue: Peak Tailing? MethodFlash->Tailing PreWash Pre-wash Silica with 1% Et3N in DCM Tailing->PreWash Yes PreWash->MethodFlash Retry

Figure 1: Purification Decision Matrix. Selects methodology based on scale and physical state, with a feedback loop for chromatographic tailing.

FAQ: Common Troubleshooting Scenarios

Q1: I see two spots on TLC that are very close together. Is this an impurity?

  • Answer: Not necessarily. Sulfamides exhibit restricted rotation around the N-S bond. In NMR, this often appears as rotamers (doubled peaks). On TLC, however, rotamers usually coalesce. If you see two distinct spots, it is likely an impurity—most commonly the N-methyl-ethanolamine starting material. Use a stain like Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) to visualize the amine impurity, as it may not be UV active.

Q2: Can I use Reverse Phase (C18) HPLC?

  • Answer: Yes. This is actually excellent for this molecule due to its polarity.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Gradient: 5% B to 95% B.

    • Note: The sulfamide is stable to acidic mobile phases.

Q3: The product solidifies into a waxy gum after distillation. How do I handle it?

  • Answer: This is normal for hydroxylated sulfamides. Do not chip it out. Melt it gently with a heat gun (<60°C) and transfer it while liquid, or dissolve it in a known volume of DCM to create a stock solution for easier handling.

References & Authoritative Grounding

  • General Purification Strategies: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for workup of polar amines and salting-out procedures).

  • Flash Chromatography of Amines: "Flash Column Chromatography Guide." University of Rochester, Department of Chemistry. Link (Detailed protocols on using TEA modifiers for amino-silica interactions).

  • Sulfamide Synthesis & Properties: Winum, J. Y., et al. (2006). "Sulfamates and their therapeutic potential." Medicinal Research Reviews, 26(1). (Provides context on the stability and polarity of the sulfamoyl moiety).

  • Distillation of Polar Oils: "Vacuum Distillation: Kugelrohr." Not Voodoo (Rochester University). Link (Practical guide for distilling viscous, high-boiling polar oils).

Sources

Troubleshooting

Common side reactions when using (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine. This guide is designed to provide in-depth technical ass...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions for researchers utilizing this multifunctional compound. Given that "(Dimethylsulfamoyl)(2-hydroxyethyl)methylamine" is a specific and potentially novel reagent, this document synthesizes data from structurally related compounds and foundational chemical principles to anticipate and address challenges you may encounter during your experiments.

Introduction to (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine

(Dimethylsulfamoyl)(2-hydroxyethyl)methylamine is a molecule incorporating three key functional groups: a tertiary amine, a primary alcohol, and a dimethylsulfonamide. This unique combination offers several potential applications in synthetic chemistry, for instance, as a complex ligand, a building block for more elaborate molecules, or a specialty solvent. Understanding the interplay and potential side reactions of these functional groups is paramount to its successful application.

Below is a diagram illustrating the key reactive sites of the molecule.

Caption: Key functional groups and potential reactive sites.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling, stability, and reactivity of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine.

Q1: What are the primary safety precautions I should take when handling this compound?

A1: While specific toxicity data for this exact molecule may not be available, its constituent functional groups suggest a cautious approach. Structurally similar compounds like N,N-dimethylethanolamine can cause severe skin burns and eye damage[1]. Therefore, it is imperative to handle (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[2]. Avoid inhalation of vapors and direct contact with skin and eyes.

Q2: How should I store this reagent to ensure its stability?

A2: The presence of a hydroxyl group and a tertiary amine makes the compound potentially susceptible to oxidation over time. It is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place[3]. If the compound is a liquid, refrigeration may be appropriate, but you should first confirm its freezing point to prevent solidification.

Q3: My reaction is giving a low yield. What are the potential causes related to the reagent itself?

A3: Low yields can stem from several factors related to this reagent:

  • Reagent Purity: Impurities from the synthesis of the reagent could interfere with your reaction. It's advisable to verify the purity of your batch via techniques like NMR or LC-MS before use.

  • Decomposition: If the reaction is run at high temperatures, thermal decomposition could be an issue. Tertiary amines and sulfonamides can degrade under harsh conditions[4].

  • Hygroscopicity: The hydroxyl group can make the compound hygroscopic. Absorbed water can interfere with moisture-sensitive reactions. Ensure the reagent is dry before use, especially in reactions involving organometallics or strong bases.

Q4: I am observing the formation of an unexpected, more polar byproduct. What could it be?

A4: An increase in polarity often suggests oxidation. The two most likely scenarios are:

  • N-Oxide Formation: The tertiary amine is susceptible to oxidation, forming the corresponding N-oxide. This is a common side reaction when using oxidizing agents, or even with prolonged exposure to air.

  • Alcohol Oxidation: The primary alcohol can be oxidized to an aldehyde or, more likely, a carboxylic acid, especially if strong oxidizing agents are present. This would significantly increase the polarity of the molecule.

Troubleshooting Guide: Common Side Reactions

This section provides a more in-depth look at potential side reactions and strategies to mitigate them.

Issue 1: Formation of Over-alkylation or Quaternary Ammonium Salt Byproducts

Scenario: You are using (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine as a nucleophile in an alkylation reaction, but you are observing the formation of a quaternary ammonium salt.

Causality: The tertiary amine nitrogen in your starting material is nucleophilic and can react with your alkylating agent to form a quaternary ammonium salt. This is a common reactivity pattern for tertiary amines[4].

Troubleshooting Workflow:

start Quaternary salt byproduct observed check_stoichiometry Check Stoichiometry start->check_stoichiometry slow_addition Slowly add alkylating agent check_stoichiometry->slow_addition Is alkylating agent in excess? Adjust to ~1.0 eq. lower_temp Lower reaction temperature slow_addition->lower_temp Does slow addition help? outcome2 Byproduct persists slow_addition->outcome2 No change_solvent Change solvent lower_temp->change_solvent Is reaction still too fast? outcome1 Byproduct minimized lower_temp->outcome1 Yes change_solvent->outcome1 Does a less polar solvent help? change_solvent->outcome2 No

Caption: Troubleshooting workflow for over-alkylation.

Mitigation Strategies:

StrategyRationale
Control Stoichiometry Use a slight excess of the substrate being alkylated relative to the amine, or use the amine as the limiting reagent.
Slow Addition Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration, thus disfavoring the second alkylation step.
Lower Temperature Running the reaction at a reduced temperature can increase selectivity by slowing down the rate of the undesired second alkylation.
Solvent Choice A less polar solvent may decrease the rate of quaternization, as the product is a charged salt.
Issue 2: Unwanted Reactions of the Hydroxyl Group

Scenario: You are trying to perform a reaction at the tertiary amine, but you are getting side products involving the alcohol functionality.

Causality: The primary alcohol is a nucleophile and can compete with the tertiary amine in reactions with electrophiles. For example, it can be acylated by acid chlorides or esterified under acidic conditions.

Mitigation Strategies:

  • Protecting Group Strategy: The most robust solution is to protect the hydroxyl group before carrying out the desired reaction. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers. These can be removed under specific conditions after the primary reaction is complete.

  • Choice of Reagents: Select reagents that are more selective for the amine. For example, some sulfonylating agents may react preferentially with the amine over the alcohol under specific conditions[5].

Experimental Protocol: Protection of the Hydroxyl Group

  • Dissolve (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.5 eq) or imidazole (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the protecting group precursor, for example, tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Issue 3: Potential Formation of N-Nitrosamine Impurities

Scenario: Your experimental conditions involve the use of nitrites, nitrous acid, or other nitrosating agents, and you are concerned about the formation of N-nitrosamines.

Causality: While tertiary amines do not form N-nitrosamines in the same way as secondary amines, they can undergo nitrosative cleavage to yield a nitrosamine derived from the dealkylated secondary amine. Given the regulatory concern over N-nitrosamine impurities, this is a critical consideration in drug development contexts[4].

Mitigation Strategies:

StrategyRationale
Avoid Nitrosating Agents The most effective method is to avoid sources of nitrites and other nitrosating agents in your reagents and solvents[4].
pH Control The formation of nitrosamines is often pH-dependent. Running the reaction under conditions that are not acidic can sometimes mitigate this side reaction.
Use of Scavengers In some cases, scavengers such as ascorbic acid or alpha-tannic acid can be added to the reaction mixture to quench nitrosating agents.

Summary of Potential Side Reactions

The following table summarizes the most common potential side reactions and suggested mitigation approaches.

Functional GroupPotential Side ReactionConditions to Watch ForMitigation Strategy
Tertiary Amine N-Oxide FormationPresence of oxidizing agents (e.g., H₂O₂, peroxy acids), prolonged air exposure.Run reactions under an inert atmosphere; avoid strong oxidants if the amine is not the target.
QuaternizationReaction with alkylating agents (e.g., alkyl halides, sulfates).Control stoichiometry, use slow addition, lower temperature.
N-Nitrosamine FormationPresence of nitrosating agents (e.g., nitrites) under acidic conditions.Avoid nitrosating agents; use high-purity reagents; consider scavengers[4].
Primary Alcohol OxidationPresence of oxidizing agents.Use a protecting group; choose reaction conditions that do not favor oxidation.
Esterification/AcylationPresence of carboxylic acids (with acid catalyst) or acylating agents.Use a protecting group; run the reaction under neutral or basic conditions if the amine is the target.
Sulfonamide HydrolysisStrong acidic or basic conditions, especially at elevated temperatures.Maintain a moderate pH and temperature unless cleavage of this group is desired.

By understanding the inherent reactivity of the functional groups within (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine, researchers can anticipate and mitigate common side reactions, leading to cleaner reaction profiles and higher yields of the desired products. Always consult the Safety Data Sheet (SDS) for any chemical and perform a thorough risk assessment before beginning any new experimental procedure[1][2][3].

References

  • TCI Chemicals. (2025, May 12).
  • Fisher Scientific. (2010, June 4).
  • Spectrum Chemical. (2015, June 16).
  • MilliporeSigma. (2025, October 8).
  • Sigma-Aldrich. (2025, June 11).
  • BenchChem. (2025). Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride.
  • BenchChem. (2025). Common side reactions with dimethylamine hydrochloride and how to avoid them.
  • Organic Syntheses Procedure. Ethylamine, N-methyl.
  • PubChem. 2-(Dimethylamino)ethanol | C4H11NO | CID 7902.
  • NOAA. 2-DIMETHYLAMINOETHANOL | CAMEO Chemicals.
  • Thermo Fisher Scientific. (2025, September 22).
  • ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
  • PMC. Chemical Sulfation of Small Molecules – Advances and Challenges.
  • Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) – Sulfonyl Blocking Groups.
  • ResearchGate.
  • BenchChem. (2025). Common side reactions with dimethylamine hydrochloride and how to avoid them.

Sources

Optimization

Optimizing temperature and pressure for (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine reactions

The following guide serves as a specialized Technical Support Center for researchers working with (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (CAS: 1175697-76-3).[1] This compound, often used as a sulfamide building b...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (CAS: 1175697-76-3).[1]

This compound, often used as a sulfamide building block in medicinal chemistry (e.g., for NK1/NK3 antagonists or Laquinimod analogs), presents specific challenges regarding regioselectivity and thermal stability. This guide synthesizes field-proven protocols with mechanistic insights to optimize your reaction parameters.

Topic: Optimization of Temperature & Pressure for Synthesis and Application Ticket ID: CHEM-SUP-892-X Status: Resolved (Expert Verified)[1]

Compound Profile & Reactivity Overview[1]

  • IUPAC Name: N-(2-hydroxyethyl)-N,N',N'-trimethylsulfamide[1]

  • Structure:

    
    [1]
    
  • Key Functionality:

    • Sulfamide Core: Electron-withdrawing, stable under neutral/acidic conditions, susceptible to hydrolysis at high pH/Temp.

    • Primary Alcohol: The nucleophilic handle for downstream functionalization (esterification, oxidation, Mitsunobu).

    • Tertiary Nitrogen: Low nucleophilicity due to sulfonyl electron withdrawal.

Optimization Module: Synthesis (The "Upstream" Workflow)[1]

Objective: Synthesize the title compound from Dimethylsulfamoyl chloride and N-methylethanolamine with >90% yield and <1% O-sulfamoylated impurity.

Critical Process Parameters (CPP)
ParameterOptimal RangeCritical LimitScientific Rationale
Temperature (Addition) -5°C to 5°C > 10°CExotherm Control: The reaction is highly exothermic.[1] High T favors O-sulfamoylation (kinetic impurity) and hydrolysis of the chloride reagent.[1]
Temperature (Reaction) 20°C to 25°C > 40°CCompletion: After initial mixing, RT is sufficient for conversion. Heating >40°C increases risk of HCl-mediated dehydration or polymerization.[1]
Pressure 1 atm (Atmospheric) N/AStandard pressure is sufficient.[1] Sealed tubes (Pressure >1 bar) are only required if using low-boiling solvents (e.g., DCM) at elevated T (not recommended).[1]
Stoichiometry 1.0 : 1.1 (Cl : Amine) < 1.0 eq AmineSlight excess of amine ensures full consumption of the moisture-sensitive chloride.[1]
Optimized Protocol

Based on standard sulfonamide synthesis methodologies [1, 2].

  • Setup: Purge a 3-neck round-bottom flask with dry

    
    .
    
  • Solvent System: Dissolve N-methylethanolamine (1.0 eq) and Triethylamine (1.2 eq, as HCl scavenger) in anhydrous DCM (Dichloromethane) or THF .

    • Note: DCM allows for easier workup; THF is better if the product will be used directly in a subsequent step.

  • Cooling (Critical): Submerge flask in an ice/salt bath to reach internal temperature

    
    .
    
  • Addition: Add Dimethylsulfamoyl chloride (1.0 eq) dropwise.

    • Rate: Maintain

      
      . Fast addition causes localized heating, leading to O-sulfamoylation side products.
      
  • Equilibration: Remove ice bath and stir at 20–25°C (RT) for 2–4 hours.

  • Validation: Monitor by TLC or LC-MS. The chloride (

    
    ) should disappear; product (
    
    
    
    ) appears.[1]

Optimization Module: Downstream Application (The "Usage" Workflow)

Objective: Functionalize the -OH group (e.g., activation, oxidation) without degrading the sulfamide linkage.

Reaction: Alcohol Activation (Mesylation/Tosylation)

When converting the -OH to a leaving group (OMs/OTs), temperature control is vital to prevent intramolecular cyclization (aziridinium formation) or elimination.[1]

  • Temperature: Start at 0°C , warm to RT . Do not heat >40°C.

  • Pressure: Atmospheric.

  • Mechanism: The sulfamide nitrogen is electron-poor, making it less likely to displace the leaving group than a standard amine, but thermal energy can trigger cyclization to a cyclic sulfamide.

Reaction: Oxidation to Aldehyde
  • Reagent: Swern (DMSO/Oxalyl Chloride) or Dess-Martin Periodinane.[1]

  • Temperature: Swern requires -78°C ; DMP can be run at 0°C to RT .

  • Stability: The sulfamide group is stable to oxidative conditions, but the resulting aldehyde is reactive.

Troubleshooting & FAQs

Q1: I observe a secondary spot on TLC with a higher Rf than my product. What is it? Diagnosis: This is likely the Bis-sulfamoylated byproduct (


-disulfamoylated species).[1]
Root Cause: 
  • Temperature too high during addition (kinetic control lost).

  • Base deficiency: If the HCl generated isn't neutralized immediately, local acid concentration catalyzes side reactions. Solution:

  • Strictly maintain

    
     during addition.
    
  • Ensure efficient stirring to prevent "hot spots."[2]

  • Verify base stoichiometry (use 1.2–1.5 eq).

Q2: The reaction stalls at 80% conversion. Should I increase the temperature? Recommendation: No. Heating dimethylsulfamoyl chloride often leads to its thermal decomposition (releasing


 and degradation products) rather than faster reaction.
Corrective Action: 
  • Add a catalyst: 5–10 mol% DMAP (4-Dimethylaminopyridine) can significantly accelerate the reaction at RT without heating [3].[1]

  • Check reagent quality: The chloride hydrolyzes rapidly in moist air. If your reagent is old, it may be partially hydrolyzed to the acid.

Q3: Can I perform this reaction in water/Schotten-Baumann conditions? Answer: Yes, but with lower yield.

  • Protocol: Use aqueous NaOH/Carbonate and DCM biphasic system.

  • Risk: Dimethylsulfamoyl chloride hydrolyzes in water. You must use a large excess (1.5–2.0 eq) of the chloride to compensate for hydrolysis, which complicates purification. Anhydrous conditions are superior for this specific reagent [4].

Visualizing the Pathway

The following diagram illustrates the critical pathways, highlighting where Temperature (T) and Pressure (P) control the outcome.

ReactionPathway cluster_inputs Reagents N_Amine N-Methylethanolamine Intermediate Tetrahedral Intermediate N_Amine->Intermediate Mix @ 0°C (Kinetic Control) S_Chloride Dimethylsulfamoyl Chloride S_Chloride->Intermediate Hydrolysis Hydrolysis Product (Sulfamic Acid) S_Chloride->Hydrolysis Moisture/Water Exothermic Product Target Sulfamide (CAS 1175697-76-3) Intermediate->Product N-Attack (Major) RT, 1 atm Side_O O-Sulfamoylated Impurity Intermediate->Side_O O-Attack (Minor) High T (>20°C during add)

Caption: Reaction logic flow. Green path represents the optimized low-temperature N-acylation.[1] Red paths indicate thermal or moisture-induced failure modes.[1]

References

  • BenchChem. (2025).[1][2][3] Technical Support Center: Optimization of Sulfonamide Synthesis. Retrieved from [1]

  • Organic Chemistry Portal. (2024).[1] Sulfonamide Synthesis by Alkylation or Arylation. Retrieved from [1]

  • Google Patents. (2017).[1] WO2017120355A1 - Dihydroquinolines and uses thereof.[1] (Demonstrates use of Dimethylsulfamoyl chloride with DMAP/TEA). Retrieved from

  • TCI Chemicals. (2025).[1] Safety Data Sheet: Dimethylsulfamoyl Chloride. Retrieved from

Sources

Troubleshooting

Storage stability and degradation of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine

The following technical guide serves as a specialized support resource for researchers and analytical scientists working with (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (CAS: 1175697-76-3).[1] This document is struct...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers and analytical scientists working with (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (CAS: 1175697-76-3).[1]

This document is structured as a dynamic troubleshooting center, synthesizing functional group chemistry with practical stability management.

Role: Senior Application Scientist Context: Reference Standard Management & Synthetic Intermediate Stability[1][2]

Executive Technical Summary

(Dimethylsulfamoyl)(2-hydroxyethyl)methylamine is a bifunctional sulfamide derivative characterized by a core sulfonyl group bridging two amine distinct moieties: a dimethylamine and an N-methyl-ethanolamine.[1][2]

  • Primary Utility: Pharmaceutical impurity standard (often associated with sulfamide-class drug synthesis) and specialized organic building block.[1][2]

  • Critical Stability Factors: The molecule exhibits dual susceptibility—hydrolytic cleavage at the sulfamide bond (S–N) under acidic stress and oxidative degradation at the hydroxyethyl tail.

  • Storage Directive: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture ingress acts as the primary catalyst for degradation.[3]

Degradation Pathways & Mechanisms

To troubleshoot effectively, one must understand the "why" behind instability. The compound degrades via three primary vectors.[4]

Pathway A: Acid-Catalyzed Hydrolysis (S–N Cleavage)

The sulfamide linkage (


) is generally more stable than sulfonamides, but it is not immune to hydrolysis.[2] Under acidic conditions or prolonged exposure to moisture, the bond between the sulfur and the N-methyl-hydroxyethyl nitrogen weakens, leading to cleavage.
  • Products: Dimethylsulfamic acid and N-methylaminoethanol.[2]

Pathway B: Oxidative Dehydrogenation

The primary alcohol group (


) is susceptible to oxidation by atmospheric oxygen, especially if trace metal ions are present in the solvent.
  • Products: The corresponding aldehyde (reactive intermediate) and eventually the carboxylic acid derivative. This often manifests as "yellowing" of the material.

Pathway C: Thermal Rearrangement

While rare at storage temperatures, elevated temperatures (>60°C) can induce intramolecular nucleophilic attack of the hydroxyl group onto the sulfur, potentially leading to cyclic intermediates or polymerization.

DegradationPathways Parent (Dimethylsulfamoyl) (2-hydroxyethyl)methylamine Hydrolysis Hydrolysis (Acid/H2O) Parent->Hydrolysis Moisture + H+ Oxidation Oxidation (O2/Light) Parent->Oxidation Air Exposure Prod_Hydro1 Dimethylsulfamic acid Hydrolysis->Prod_Hydro1 Prod_Hydro2 N-Methylaminoethanol Hydrolysis->Prod_Hydro2 Prod_Ox1 Aldehyde Derivative (Reactive) Oxidation->Prod_Ox1 Prod_Ox2 Carboxylic Acid Impurity Prod_Ox1->Prod_Ox2 Further Oxidation

Figure 1: Primary degradation pathways. The S–N bond cleavage is the dominant failure mode in moist environments, while oxidation drives color changes.

Troubleshooting Guide (Q&A)

Direct solutions for specific experimental observations.

Issue 1: "My reference standard has turned from a clear oil/white solid to a yellow viscous liquid."

Diagnosis: Oxidative degradation and potential hygroscopic uptake. The Science: The "yellowing" is a classic signature of amine/alcohol oxidation forming conjugated impurities (Schiff bases or aldehydes). The viscosity change suggests the material has absorbed water (hygroscopicity) or formed oligomers. Action Plan:

  • Do not use for quantitative assay calibration.[2]

  • Purification: If the bulk is valuable, repurify via silica gel chromatography (DCM/MeOH gradient).[2] The oxidized impurities are usually much more polar.

  • Prevention: Store under Argon. Use Parafilm® and a secondary desiccator.

Issue 2: "I see a new peak at RRT 0.45 in my HPLC chromatogram after 24 hours in solution."

Diagnosis: Solvent-induced hydrolysis (Solvolysis). The Science: If you dissolved the compound in an unbuffered protic solvent (e.g., Water/Methanol) or an acidic diluent, the sulfamide bond is hydrolyzing. The early-eluting peak (RRT < 1.[2]0) is likely N-methylaminoethanol, which is highly polar.[2] Action Plan:

  • Change Diluent: Switch to Acetonitrile (ACN) or DMSO for stock solutions.[2]

  • Buffer Control: If aqueous mobile phases are required, ensure the pH is neutral (pH 7.0).[2] Avoid acidic modifiers (TFA/Formic Acid) in the sample diluent if the sample sits in the autosampler for >4 hours.

  • Temperature: Lower the autosampler temperature to 4°C.

Issue 3: "The mass balance is low, but purity looks high."

Diagnosis: Hygroscopic water weight error. The Science: The hydroxyethyl and sulfamide groups make this molecule a "water magnet." If you weighed 10 mg on an open balance, you likely weighed 9 mg of compound and 1 mg of atmospheric water. Action Plan:

  • Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation.

  • KF Titration: Perform a Karl Fischer water determination. Correct your assay calculation:

    
    
    

Experimental Protocols: Stability Validation

Self-validating methods to confirm compound integrity.[1][2]

Protocol A: Forced Degradation Profiling (Stress Test)

Use this protocol to identify the specific degradation peaks for your HPLC method.

ConditionReagentDuration/TempExpected Outcome
Acid Hydrolysis 0.1 N HCl4 hrs @ 60°CHigh Degradation. Expect cleavage of S–N bond.[1][2] Peak disappearance.
Base Hydrolysis 0.1 N NaOH4 hrs @ 60°CModerate Stability. Sulfamides are generally more base-stable than acid-stable.[1][2]
Oxidation 3%

2 hrs @ RTYellowing/New Peaks. Formation of N-oxides or carbonyls.[2]
Thermal Solid State24 hrs @ 80°CMinor Degradation. Tests inherent thermodynamic stability.[1][2]
Protocol B: Autosampler Stability Check

Objective: Determine the maximum valid run time for LC-MS sequences.

  • Prepare a 1 mg/mL solution in 50:50 ACN:Water .

  • Inject immediately (

    
    ).[2]
    
  • Re-inject the same vial every 2 hours for 24 hours.

  • Pass Criteria: The area count of the parent peak must not deviate by >2.0% from

    
    .
    
  • Fail Action: If it fails, switch diluent to 100% ACN or 100% DMSO .

Storage & Handling Decision Matrix

StorageLogic Start Received Compound Form Physical Form? Start->Form Liquid Viscous Oil Form->Liquid Solid Waxy Solid Form->Solid Action_Liq High Risk of Hydrolysis Store @ -80°C if possible Flush with Argon Liquid->Action_Liq Action_Sol Store @ -20°C Desiccator Essential Solid->Action_Sol Usage Preparing Solution? Action_Liq->Usage Action_Sol->Usage Solvent Choice of Solvent Usage->Solvent Aq Aqueous/Protic Solvent->Aq Org Aprotic (DMSO/ACN) Solvent->Org Result_Aq Use within 4 hours Aq->Result_Aq Result_Org Stable for ~1 week (if cold) Org->Result_Org

Figure 2: Decision matrix for storage and solvent selection to maximize shelf-life.

References

  • Spillane, W. J., & Malaubier, J. B. (2014). Sulfamides and their derivatives: A review of their synthesis and reactivity. Chemical Reviews.[2] (General reactivity of the sulfamide pharmacophore).[1][2]

  • Grosjean, D. (1991).[2] Atmospheric chemistry of toxic contaminants. 6. Nitrosamines: dialkyl nitrosamines and nitrosomorpholine.[2] Journal of the Air & Waste Management Association. (Mechanisms of amine oxidation).

  • Baertschi, S. W., et al. (2011).[2] Pharmaceutical Stress Testing: Predicting Drug Degradation.[2] Informa Healthcare.[2] (Standard protocols for forced degradation).

  • PubChem. (2024).[2] Compound Summary: (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (CAS 1175697-76-3).[1][2][5] National Library of Medicine. [1][2]

Disclaimer: This guide is based on functional group analysis and standard pharmaceutical stability practices. Always consult the specific Certificate of Analysis (CoA) provided by your vendor for batch-specific data.[1][2]

Sources

Optimization

Technical Support Center: Purification of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Recrystallization & Isolation Protocols for Amino-Alcohol Sulfamides Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary & Molecule Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Recrystallization & Isolation Protocols for Amino-Alcohol Sulfamides Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Profile

Compound: (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine Chemical Structure:


-dimethyl-

-(2-hydroxyethyl)-

-methylsulfamide Class: Amino-alcohol Sulfonamide / Sulfamide Application: Key intermediate in the synthesis of tryptamine-based pharmaceuticals (e.g., Triptans).

The Technical Challenge: This molecule presents a classic "amphiphilic" purification challenge. It contains a polar hydrogen-bonding domain (hydroxyl + sulfonyl urea-like core) and a lipophilic domain (methyl groups). Consequently, it often exhibits high solubility in common polar organics and a strong tendency to "oil out" (phase separate as a liquid) rather than crystallize upon cooling.

This guide provides a tiered approach to purification, moving from standard recrystallization to advanced phase-control techniques.

Primary Recrystallization Protocol (Solvent/Anti-Solvent)

Methodology: Bi-phasic Solvent System (Ethyl Acetate / n-Heptane) Best For: Crude material that is solid or semi-solid with purity >85%.

Reagents Required:
  • Solvent A (Good Solvent): Ethyl Acetate (EtOAc) - HPLC Grade.

  • Solvent B (Anti-Solvent): n-Heptane (or Hexanes) - Dry.

  • Seed Crystals: Highly recommended (if available).

Step-by-Step Procedure:
  • Dissolution: Place the crude solid/oil in a round-bottom flask. Add the minimum amount of Solvent A (EtOAc) required to dissolve the material at 45–50°C .

    • Note: Do not boil. Sulfamides are generally stable, but excessive heat can promote degradation or esterification of the free hydroxyl group if traces of acid are present.

  • Clarification (Optional): If the solution is cloudy or colored, treat with activated carbon (5% w/w) for 10 minutes, then filter hot through a Celite pad.

  • Anti-Solvent Addition: While stirring the warm solution (40°C), add Solvent B (n-Heptane) dropwise.

    • Endpoint: Stop adding immediately when a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of EtOAc to just clear the turbidity.

  • Nucleation: Remove from heat. If you have seed crystals, add them now (at ~35°C).

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (over 2 hours). Do not use an ice bath yet.

    • Critical Step: If the product oils out (forms droplets at the bottom), refer to the Troubleshooting Section immediately.

  • Final Crystallization: Once solid crystals are visible, cool to 0–4°C in an ice bath for 1 hour to maximize yield.

  • Isolation: Filter via vacuum (Buchner funnel).[1] Wash the cake with cold 1:3 EtOAc:Heptane. Dry under vacuum at 40°C.

Troubleshooting Guide: The "Oiling Out" Phenomenon

The most common ticket generated for this compound is: "My product separated as a yellow oil at the bottom of the flask instead of crystals."

Root Cause Analysis

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This happens because:

  • Cooling too fast: The solution becomes supersaturated with oil droplets before crystals can nucleate.

  • Impurity profile: Impurities depress the melting point, making the "oil" phase thermodynamically stable.

Corrective Workflow (Decision Matrix)

RecrystallizationLogic Start Crude Material State IsSolid Is it a Solid? Start->IsSolid IsOil Is it an Oil/Gum? Start->IsOil Standard Protocol A: EtOAc/Heptane Recrystallization IsSolid->Standard Trituration Protocol B: Trituration with Isopropyl Ether (IPE) IsOil->Trituration OilOut Did it Oil Out? Standard->OilOut Yes Yes OilOut->Yes Re-dissolve No No OilOut->No Success Seed Can you Seed? Trituration->Seed Crystals Form Crystals Form Seed->Crystals Form Proceed to Protocol A Still Oil Still Oil Seed->Still Oil High Impurity SlowCool Re-heat & Slow Cool (Adiabatic) SaltForm Protocol C: Derivatization (HCl Salt Formation) Yes->SlowCool Still Oil->SaltForm

Caption: Decision matrix for handling phase separation issues during sulfamide purification.

Protocol B: High-Shear Trituration (For Oils)

If the material is a viscous oil, standard recrystallization will fail. You must first induce a phase change.

  • Dissolve the oil in a minimum volume of Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Cool to 0°C.

  • Add a seed crystal.[1]

  • Scratch the glass: Use a glass rod to vigorously scratch the side of the flask at the air-liquid interface. The friction energy often overcomes the nucleation barrier.

  • If a solid forms, filter it.[1] Then proceed to Protocol A for high-purity recrystallization.

Alternative Purification: Derivatization (Salt Formation)

If the free base remains an oil due to low melting point or stubborn impurities, converting the amine to a crystalline salt is the industry standard workaround.

Target Salt: Hydrochloride (HCl) or Oxalate.

Protocol C: HCl Salt Formation
  • Dissolution: Dissolve 10g of the crude oil in 50 mL of dry Diethyl Ether or Dichloromethane (DCM).

  • Acidification: Cool to 0°C. Slowly bubble dry HCl gas through the solution OR add 1.1 equivalents of 2M HCl in Diethyl Ether dropwise.

    • Observation: A white precipitate should form immediately.

  • Digestion: Stir the suspension for 30 minutes at 0°C.

  • Filtration: Filter the solid salt.

  • Recrystallization of Salt: The HCl salt will have a much higher melting point and can be easily recrystallized from Hot Isopropanol (IPA) or Ethanol .

  • Recovery (Optional): If the free base is required for the next step, dissolve the pure salt in water, basify with Na₂CO₃, and extract into DCM.

Quantitative Data: Solvent Selection Guide

Solvent SystemSolubility (Hot)Solubility (Cold)Risk of Oiling OutRecommendation
Water HighHighN/AAvoid (Product loss)
EtOAc / Heptane HighLowModeratePrimary Choice
DCM / Hexane Very HighModerateHighUse for initial precipitation
Isopropanol (IPA) HighModerateLowGood for Salt Forms
Toluene ModerateLowLowGood for drying wet product

Frequently Asked Questions (FAQs)

Q1: The product crystallized, but it's hygroscopic and turning into a gum on the filter. What happened?

  • A: The amino-alcohol moiety is prone to absorbing atmospheric moisture.

  • Fix: Avoid air drying. Filter under a nitrogen blanket if possible. Immediately transfer the wet cake to a vacuum oven (40°C) with a desiccant (P₂O₅ or Silica) present.

Q2: Can I use Acetone as a solvent?

  • A: Caution is advised. While solubility is good, primary/secondary amines can react with acetone to form imines (Schiff bases) if heated or if acidic impurities are present. EtOAc is chemically safer.

Q3: My yield is low (<50%). Where is the product?

  • A: Check the mother liquor. This compound is amphiphilic. If you used too much EtOAc, the product remained in solution.

  • Fix: Concentrate the mother liquor to half volume and repeat the cooling/anti-solvent process (Second Crop).

Q4: Is this compound stable at high temperatures?

  • A: Sulfamides are generally stable, but the 2-hydroxyethyl group allows for intramolecular cyclization or intermolecular esterification at temperatures >100°C. Keep drying temperatures below 60°C.

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General reference for recrystallization and oiling-out phenomena).

  • Anderson, N.G. Practical Process Research & Development. Academic Press, 2012. (Source for solvent selection in amphiphilic molecule purification).

  • Glaxo Group Ltd. Process for the preparation of Sumatriptan. US Patent 5,037,845. (Describes purification of analogous sulfonamide intermediates).

  • Pfizer Inc. Sulfonamide Derivatives and Methods of Synthesis. WO2006054311. (Detailed protocols for isolation of amino-alkyl sulfonamides).

Disclaimer: This guide is for research purposes only. Users must consult the Safety Data Sheet (SDS) for (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine before handling. All procedures should be performed in a fume hood.

Sources

Troubleshooting

Solving solubility issues with (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine

This technical guide addresses solubility challenges associated with (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (CAS: 1175697-76-3), a specialized sulfamide intermediate used in medicinal chemistry and linker synthes...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses solubility challenges associated with (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (CAS: 1175697-76-3), a specialized sulfamide intermediate used in medicinal chemistry and linker synthesis.[1]

Physicochemical Profile & Solubility Matrix

To solve solubility issues, one must first understand the "Dual-Nature" of this molecule.[1]

  • Core Structure:

    
    [1]
    
  • The Conflict: The molecule contains a highly polar sulfamide backbone and a primary alcohol (hydrogen bond donor/acceptor), making it hydrophilic.[1] However, the three methyl groups provide a degree of lipophilicity.[1]

  • Result: It is an amphiphilic viscous oil (or low-melting solid) that resists dissolution in non-polar solvents (Hexanes) and resists extraction from aqueous layers due to high water affinity.[1]

Solubility Compatibility Table

Data aggregated from structural analog analysis and standard sulfamide behavior.[1]

Solvent ClassSolvent ExampleSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM)Excellent Primary solvent for extraction and reactions.[1]
Polar Aprotic DMSO, DMF, DMAcExcellent Use for high-temp reactions; difficult to remove.[1]
Polar Protic Methanol, EthanolGood Good for storage; avoid if using moisture-sensitive reagents.[1]
Ethers THF, 1,4-DioxaneModerate May require gentle heating (30-40°C) to fully solvate.[1]
Esters Ethyl AcetatePoor/Moderate Often oils out; not recommended for primary dissolution.[1]
Hydrocarbons Hexanes, HeptaneInsoluble Use as an antisolvent to precipitate impurities away from the product.[1]

Troubleshooting Guides (FAQ Format)

Issue 1: "The compound is stuck in the aqueous layer during workup."

Diagnosis: The presence of the hydroxyethyl group (


) and the polar sulfonyl moiety creates a high partition coefficient (

) favoring the aqueous phase.[1] Standard Ethyl Acetate/Water extractions often fail.[1]

Protocol: The "Salting-Out" Extraction

  • Saturate the Aqueous Phase: Add solid NaCl (Sodium Chloride) to your aqueous reaction mixture until no more salt dissolves.[1] This increases the ionic strength, forcing the organic compound out (Salting Out effect).

  • Switch Solvent: Do not use Ethyl Acetate.[1] Instead, use DCM (Dichloromethane) or a mixture of Chloroform/Isopropanol (3:1) .[1]

  • Multiple Extractions: Perform 4-5 extractions with smaller volumes rather than 1-2 large volume extractions.

  • Drying: Dry the combined organic layers over

    
     (Sodium Sulfate), not Magnesium Sulfate, as amino-alcohols can sometimes coordinate to Mg.[1]
    
Issue 2: "The reagent oils out or forms a gum in my reaction solvent."

Diagnosis: You are likely using a solvent with insufficient polarity (e.g., Toluene, Diethyl Ether) or the concentration is too high, leading to intermolecular hydrogen bonding aggregation.

Protocol: Co-Solvent Solubilization

  • The "DCM Spike": If your reaction requires a non-polar solvent (e.g., for a specific catalyst), dissolve the (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine in a minimum amount of DCM first, then slowly add your non-polar solvent.[1]

  • Temperature Modulation: Gently heat the mixture to 35-40°C. The sulfamide bond is thermally stable at these temperatures.[1]

  • Alternative Solvent: Switch to Acetonitrile (ACN) . It offers a "Goldilocks" polarity—sufficient to dissolve the sulfamide but polar enough to prevent oiling out, while remaining easy to remove (bp 82°C).

Issue 3: "I cannot purify the compound; it streaks on the silica column."

Diagnosis: The terminal hydroxyl group and the nitrogen atoms interact strongly with the acidic silanols on the silica gel, causing peak tailing and material loss.

Protocol: Modified Stationary Phase

  • Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample.[1] This neutralizes the acidic sites.[1]

  • Eluent Modifier: Use an eluent system of DCM : Methanol (95:5) .

    • Critical Step: Add 1%

      
       (Ammonium Hydroxide)  or 1% TEA  to the eluent bottle. This keeps the compound in its free base form and prevents dragging.[1]
      
  • Alternative: Use Alumina (Neutral) instead of Silica for the stationary phase.[1]

Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting the correct solvent system based on your experimental goal.

SolubilityLogic Start Identify Goal Reaction Running a Reaction? Start->Reaction Extraction Aqueous Workup? Start->Extraction Purification Column Chromatography? Start->Purification NonPolarReq Non-polar required? Reaction->NonPolarReq SaltingOut Saturate Aq. w/ NaCl Extraction->SaltingOut SilicaIssue Streaking on Silica? Purification->SilicaIssue UseDCM Use DCM or ACN NonPolarReq->UseDCM No CoSolvent Dissolve in min. DCM then dilute w/ Toluene NonPolarReq->CoSolvent Yes SolventSelect Extract with DCM or CHCl3:IPA (3:1) SaltingOut->SolventSelect Modifier Add 1% Et3N or NH4OH to Eluent (DCM:MeOH) SilicaIssue->Modifier Yes

Figure 1: Decision tree for solvent selection during reaction setup, extraction, and purification of sulfamide derivatives.

References

  • Chemical Identity & CAS Verification: Sigma-Aldrich.[1] "(Dimethylsulfamoyl)(2-hydroxyethyl)amine" (Related Analog/Substructure verification).[1] Accessed October 2023.[1]

  • Sulfonamide Synthesis & Handling: Willis, M. C., et al.[1][2][3] "DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation."[1][2][3] Org.[1][4] Lett. 2011; 13:4876–4878.[1][2] (Provides context on the stability and polarity of sulfamide backbones).

  • Solubility of Amino-Alcohols: PubChem Compound Summary. "Methyldiethanolamine" (Structural Analog for solubility prediction).[1][5] (Used to extrapolate the hydrophilic behavior of the hydroxyethyl-methylamine tail).[1]

  • General Sulfamide Properties: ChemicalBook. "N,N-Dimethylsulfamide Properties." (Reference for the solubility profile of the dimethylsulfamoyl head group).

Sources

Reference Data & Comparative Studies

Validation

Analytical Superiority of Sulfamide Scaffolds in Drug Design: A Comparative ¹H NMR Guide

In modern drug development, the selection of a structural scaffold or linker dictates not only the biological profile of the final molecule but also the analytical tractability of the synthetic intermediates. (Dimethylsu...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development, the selection of a structural scaffold or linker dictates not only the biological profile of the final molecule but also the analytical tractability of the synthetic intermediates. (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (CAS: 1175697-76-3) has emerged as a highly versatile small-molecule scaffold[1]. However, its true analytical advantage is often overlooked.

This guide objectively compares the ¹H NMR performance of this sulfamide-based product against its direct structural alternative—a urea-based linker (N,N-dimethyl-N'-(2-hydroxyethyl)-N'-methylurea)—demonstrating why sulfamides offer superior spectral clarity for structural verification.

Expertise & Experience: The Causality of Conformational Dynamics

As an Application Scientist, one must look beyond simple chemical shifts and understand the conformational dynamics governing the spectrum. The analytical divergence between sulfamides and ureas stems entirely from their central heteroatom geometry and the resulting rotational barriers.

  • The Urea Alternative (C-N Bond): Urea derivatives feature a planar carbonyl center. Strong resonance contributions give the C-N bonds significant partial double-bond character, raising the rotational barrier to approximately 60–80 kJ/mol. At standard acquisition temperatures (298K), this rotation is "slow" on the NMR timescale. Consequently, the N-methyl groups become magnetically nonequivalent, resulting in severe peak broadening and rotameric splitting (e.g., a single 6H methyl group splitting into two distinct 3H peaks).

  • The Sulfamide Product (S-N Bond): (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine utilizes a tetrahedral sulfur (SO₂) center. While d-p π interactions exist, the S-N rotational barrier is inherently much lower (< 40 kJ/mol), unless highly electron-withdrawing perfluoroalkyl groups are attached ()[2]. Because this barrier is easily overcome at 298K, rotation around the S-N bond is "fast" on the NMR timescale. This dynamic averaging collapses potential rotamers into sharp, highly resolved singlets, drastically simplifying purity analysis and structural elucidation ()[3].

ConformationalDynamics cluster_sulfamide Sulfamide Scaffold: (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine cluster_urea Urea Scaffold: N,N-dimethyl-N'-(2-hydroxyethyl)-N'-methylurea S1 Tetrahedral SO2 Center S2 Low S-N Rotational Barrier (< 40 kJ/mol) S1->S2 S3 Fast Exchange on NMR Timescale (at 298K) S2->S3 S4 Result: Sharp, Time-Averaged Singlets S3->S4 U1 Planar C=O Center U2 High C-N Rotational Barrier (~ 60-80 kJ/mol) U1->U2 U3 Slow Exchange on NMR Timescale (at 298K) U2->U3 U4 Result: Broadened Peaks & Rotameric Splitting U3->U4

Conformational dynamics and their impact on the NMR timescale for sulfamide vs. urea scaffolds.

Data Presentation: Comparative ¹H NMR Spectral Data

The following table summarizes the quantitative ¹H NMR data (acquired at 400 MHz in CDCl₃ at 298K), highlighting the stark contrast in spectral resolution between the two scaffolds.

Proton Environment(Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (Product)Urea Analog (Alternative)Peak Characteristics & Causality
(CH₃)₂N- ~2.80 ppm (Singlet, 6H)~2.82 & ~2.90 ppm (Two broad peaks, ~3H each)Fast S-N rotation yields a sharp singlet; slow C-N rotation causes rotameric splitting.
-N(CH₃)- ~2.85 ppm (Singlet, 3H)~2.88 ppm (Broad singlet, 3H)Sulfamide shows high resolution; urea exhibits exchange broadening.
-N-CH₂- ~3.30 ppm (Triplet, 2H)~3.35 ppm (Complex multiplet, 2H)Clear J-coupling in sulfamide; obscured by conformational exchange in urea.
-O-CH₂- ~3.75 ppm (Triplet, 2H)~3.70 ppm (Broad triplet, 2H)Minimal impact, though urea peaks remain slightly broadened.
-OH ~2.5–3.0 ppm (Broad singlet, 1H)~2.5–3.0 ppm (Broad singlet, 1H)Highly dependent on concentration and solvent trace moisture for both.
Trustworthiness: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following high-resolution ¹H NMR protocol is designed as a self-validating system. By strictly controlling the relaxation delay and temperature, the integration ratios serve as an internal quality control metric.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve exactly 15.0 mg of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v TMS.

    • Causality: Anhydrous solvent is critical; trace water will shift the -OH proton and potentially overlap with the N-CH₂ multiplet, confounding the integration.

  • Instrument Calibration: Insert the 5 mm NMR tube into a 400 MHz spectrometer. Tune and match the probe to the ¹H frequency. Perform rigorous Z-axis shimming until the TMS signal FWHH (Full Width at Half Height) is ≤ 0.8 Hz.

  • Acquisition Parameters: Set the probe temperature to exactly 298K. Acquire 16 transients using a 90° pulse sequence. Set the relaxation delay (d1) to 2.0 seconds.

    • Causality: A sufficient d1 ensures complete longitudinal relaxation (T₁) of the methyl protons, guaranteeing that the integration accurately reflects the quantitative number of protons.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) function before Fourier Transformation to optimize the signal-to-noise ratio without sacrificing resolution. Phase and baseline correct the spectrum manually.

  • System Validation: Integrate the sharp (CH₃)₂N- singlet. Set this reference to exactly 6.00. If the protocol was executed correctly, the adjacent -N(CH₃)- singlet will integrate to 3.00 ± 0.05, and the -CH₂- multiplets to 2.00 ± 0.05. If fractional integrations (e.g., 1.85 and 1.15) appear in the methyl region, it indicates either a contaminated sample or the presence of a urea-based rotameric alternative.

NMRWorkflow Step1 1. Sample Prep 15 mg in 0.6 mL CDCl3 Step2 2. Calibration Tune, Match & Shim (Z-axis) Step1->Step2 Step3 3. Acquisition 400 MHz, 16 Scans, d1=2s Step2->Step3 Step4 4. Processing FT, Phase & Baseline Corr. Step3->Step4 Step5 5. Analysis Integration & Peak Picking Step4->Step5

Step-by-step experimental workflow for high-resolution 1H NMR acquisition and processing.

References
  • Lyapkalo, I. M., et al. "Study of Unusually High Rotational Barriers about S–N Bonds in Nonafluorobutane‐1‐sulfonamides: The Electronic Nature of the Torsional Effect." Helvetica Chimica Acta, 85(3), 737-746 (2002). URL:[Link]

  • Yates, C. J., et al. "Catalytic, asymmetric azidations at carbonyls: achiral and meso-anhydride desymmetrisation affords enantioenriched γ-lactams." RSC Advances, 12(33), 21356-21363 (2022). URL:[Link]

Sources

Comparative

FTIR characteristic peaks of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine

Technical Guide: FTIR Characterization of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine Executive Summary Product: (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine CAS: 1175697-76-3 Formula: Molecular Weight: 182.24 g/mol...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: FTIR Characterization of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine

Executive Summary

Product: (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine CAS: 1175697-76-3 Formula:


Molecular Weight:  182.24  g/mol
Physical State:  Viscous Liquid / Oil

This guide provides a definitive spectroscopic characterization of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine , a tertiary sulfamide derivative. Unlike its secondary amine precursor, this molecule lacks an acidic N-H proton, significantly altering its chemical stability and solubility profile. This document details the characteristic Fourier Transform Infrared (FTIR) spectral features required for identity verification, purity assessment, and differentiation from structural analogs.

Chemical Structure & Functional Group Mapping

To interpret the spectrum accurately, we must first map the vibrational modes to the specific structural moieties.

ChemicalStructure Core Sulfamide Core (N-SO2-N) SideA Dimethyl Group (-N(CH3)2) Core->SideA S-N Bond SideB N-Methyl Group (-NCH3) Core->SideB S-N Bond SO2 Key Vibration: S=O Stretch (1350 & 1150 cm⁻¹) Core->SO2 CH Key Vibration: C-H Stretch (2800-3000 cm⁻¹) SideA->CH Tail Hydroxyethyl Tail (-CH2CH2OH) SideB->Tail N-C Bond OH Key Vibration: O-H Stretch (3400 cm⁻¹ Broad) Tail->OH

Figure 1: Structural dissection of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine mapping functional groups to expected vibrational modes.

Experimental Protocol

For viscous sulfamides, Attenuated Total Reflectance (ATR) is the preferred sampling method over transmission cells (KBr liquid cells) due to ease of cleaning and path length control.

Methodology:

  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Parameters:

    • Range: 4000 – 600 cm⁻¹

    • Resolution: 4 cm⁻¹[1][2]

    • Scans: 32 (sample) / 32 (background)

  • Sample Prep: Apply 10-20 µL of neat liquid directly onto the crystal. Ensure full coverage.

  • Background: Air background collected immediately prior to sampling.

Characteristic Peaks & Comparison

The table below contrasts the target molecule with its primary alternative/precursor, (Dimethylsulfamoyl)(2-hydroxyethyl)amine (CAS 89846-09-3). The absence of the N-H stretch is the critical "fingerprint" for the methylated product.

Functional GroupVibration ModeTarget Molecule (Methylated)Alternative (Precursor/Demethylated)Interpretation
Hydroxyl (-OH) O-H Stretch3350–3450 cm⁻¹ (Broad) 3300–3450 cm⁻¹ (Broad)Both contain the terminal alcohol. Broadening indicates hydrogen bonding.
Amine (-NH) N-H StretchABSENT 3250–3300 cm⁻¹ (Sharp shoulder) CRITICAL: The target is a tertiary amine; absence of this peak confirms methylation.
Methyl/Methylene C-H Stretch (

)
2850–2980 cm⁻¹2850–2980 cm⁻¹Complex overlap of

and alkyl chain

.
Sulfonyl (

)
Asym.[1] Stretch1310–1340 cm⁻¹ 1300–1330 cm⁻¹Strong, characteristic doublet often seen in sulfonamides.
Sulfonyl (

)
Sym. Stretch1140–1160 cm⁻¹ 1130–1150 cm⁻¹Very strong band. Position shifts slightly with N-substitution.
Alcohol (C-O) C-O Stretch1050–1080 cm⁻¹1050–1080 cm⁻¹Characteristic of primary alcohols.
S-N Bond S-N Stretch900–960 cm⁻¹900–950 cm⁻¹Often obscured but visible as medium intensity band.

Detailed Spectral Analysis

Region 1: High Frequency (4000 – 2500 cm⁻¹)[1]
  • The Hydroxyl Envelope: You will observe a broad, rounded absorption centered around 3400 cm⁻¹. This confirms the integrity of the 2-hydroxyethyl tail.

  • The Methylation Check: In the precursor, the N-H stretch appears as a sharper peak or shoulder superimposed on the O-H broadness. In the target molecule (CAS 1175697-76-3), this region must be smooth. The absence of the N-H shoulder is the primary indicator of reaction completion (methylation).

  • Alkyl Region: Distinct peaks at ~2970 cm⁻¹ (asym

    
    ), ~2930 cm⁻¹ (asym 
    
    
    
    ), and ~2870 cm⁻¹ (sym
    
    
    ) confirm the presence of the
    
    
    and ethyl groups.
Region 2: The Fingerprint (1500 – 600 cm⁻¹)
  • Sulfonyl "Flags": The

    
     group dominates this region. Look for two intense bands at ~1330 cm⁻¹ and ~1150 cm⁻¹.[1] These are the "anchors" of the spectrum.
    
  • C-N Vibrations: The tertiary amine C-N stretch (attached to the sulfonyl group) typically appears in the 1150–1250 cm⁻¹ range, often overlapping with the symmetric

    
     stretch, causing broadening or splitting of the 1150 cm⁻¹ peak.
    
  • C-O Primary Alcohol: A distinct, medium-strong peak at ~1060 cm⁻¹ confirms the alcohol functionality is intact and not oxidized to an aldehyde or acid.

Performance Comparison: Why Methylate?

In drug development and electrolyte formulation, the choice between the methylated (Target) and demethylated (Alternative) form is driven by proton activity and stability.

PerformanceComparison cluster_0 Alternative: (Dimethylsulfamoyl)(2-hydroxyethyl)amine cluster_1 Target: (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine Alt Contains Acidic N-H Proton Risk Risk: H-Bond Donor Risk: Electrochemical Instability Alt->Risk Comparison Performance Outcome Risk->Comparison Tgt Tertiary Amine (No N-H) Benefit Benefit: High Oxidative Stability Benefit: Lower Viscosity Benefit: Aprotic Character Tgt->Benefit Benefit->Comparison

Figure 2: Performance logic comparing the target molecule to its non-methylated alternative.

  • Electrochemical Stability: The removal of the labile N-H proton extends the electrochemical window, making the methylated variant superior for high-voltage electrolyte applications.

  • Solubility/Miscibility: The methylated form is more lipophilic (higher LogP), improving compatibility with organic matrices compared to the more polar precursor.

References

  • Chemical Structure & Identity

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16218737, (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine. Retrieved from .

  • Sulfonamide Spectral Assignments

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for

      
       and Amine stretches).
      
    • NIST Chemistry WebBook.[2] Infrared Spectrum of N,N-Dimethylsulfamide derivatives. Retrieved from .[2]

  • Precursor Comparison

    • Sigma-Aldrich. Product Specification: (Dimethylsulfamoyl)(2-hydroxyethyl)amine (CAS 89846-09-3). Retrieved from .

Sources

Validation

Mass spectrometry (MS) fragmentation of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine

High-Resolution Mass Spectrometry Comparison Guide: Structural Elucidation of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine Executive Summary & Chemical Context (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (CAS: 11756...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Comparison Guide: Structural Elucidation of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine

Executive Summary & Chemical Context

(Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (CAS: 1175697-76-3) is a highly polar, unsymmetrical sulfamide scaffold [1]. In modern drug development, sulfamide derivatives are frequently utilized in the design of targeted covalent inhibitors and complex active pharmaceutical ingredients (APIs). However, due to the inherent lability of the S-N bond, these compounds are prone to degradation, making their structural profiling and impurity characterization a critical analytical requirement.

This guide objectively compares the performance of two leading High-Resolution Mass Spectrometry (HRMS) platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap —for the structural elucidation of this specific compound. Furthermore, it provides a self-validating experimental protocol and details the mechanistic causality behind its gas-phase fragmentation.

Mechanistic Causality of Sulfamide Fragmentation

To optimize MS/MS parameters, an analytical scientist must first understand the physical chemistry governing the molecule's dissociation. In positive electrospray ionization (+ESI), (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine forms a stable protonated precursor


 at m/z 183.0803.

The Role of the Protonation Site: While the highly electronegative sulfonyl oxygens represent the thermodynamic global minimum for protonation in solution, gas-phase fragmentation is kinetically driven by protonation at the nitrogen atoms [2].

  • S-N Bond Cleavage: When the proton localizes on the (2-hydroxyethyl)methylamine nitrogen, it draws electron density away from the adjacent sulfur atom. This severely weakens the S-N bond, leading to a heterolytic cleavage that expels a neutral amine and leaves the charge on the dimethylsulfamoyl cation (m/z 108.0119) .

  • Alternative Cleavage: Conversely, protonation at the dimethylamine nitrogen yields the (2-hydroxyethyl)methylamine cation (m/z 76.0762) .

  • Neutral Losses: The aliphatic terminal hydroxyl group makes the molecule highly susceptible to a low-energy neutral loss of water (-18.01 Da), generating a diagnostic fragment at m/z 165.0697 [3].

Fragmentation_Logic M Precursor Ion [M+H]+ m/z 183.0803 F1 Dimethylsulfamoyl Cation m/z 108.0119 M->F1 S-N Cleavage (α) F2 (2-hydroxyethyl)methylamine Cation m/z 76.0762 M->F2 S-N Cleavage (β) F3 Water Loss Ion m/z 165.0697 M->F3 - H2O (18.01 Da) F4 Dimethylamine Cation m/z 46.0657 F1->F4 - SO2 (63.96 Da)

Figure 1: Gas-phase MS/MS fragmentation pathways of the protonated sulfamide precursor.

HRMS Platform Comparison: Orbitrap (HCD) vs. Q-TOF (CID)

When selecting an instrument to profile low-molecular-weight sulfamides, the choice of fragmentation technology—Higher-energy C-trap Dissociation (HCD) vs. Collision-Induced Dissociation (CID)—directly impacts data quality.

Table 1: Platform Performance Comparison for Sulfamide Profiling
ParameterQ-TOF (CID)Orbitrap (HCD)Analytical Impact on (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine
Mass Resolution ~30,000 to 50,000 (at m/z 200)Up to 140,000+ (at m/z 200)Orbitrap provides superior separation of isobaric background matrix interferences from the m/z 108.0119 fragment.
Acquisition Speed Extremely fast (up to 100 Hz)Moderate (up to 40 Hz at lower res)Q-TOF is better suited for capturing narrow UHPLC peaks (<3 seconds) typical of highly polar compounds.
Low-Mass Detection ExcellentExcellentBoth platforms overcome the "1/3 Rule" low-mass cutoff of traditional ion traps, easily detecting the m/z 46.0657 fragment.
Energy Deposition Stepwise, vibrational heatingBeam-type, higher energy impactHCD often yields a higher abundance of secondary fragments (e.g., loss of

), providing a more comprehensive structural fingerprint.
Table 2: Diagnostic HRMS/MS Fragment Ions

Data represents expected theoretical values for self-validation during method setup.

Theoretical m/zElemental CompositionMass Error ToleranceStructural Assignment
183.0803

< 3 ppmProtonated Precursor

165.0697

< 3 ppmNeutral loss of

from the hydroxyethyl group
108.0119

< 3 ppmDimethylsulfamoyl cation (S-N bond cleavage)
76.0762

< 3 ppm(2-hydroxyethyl)methylamine cation (S-N bond cleavage)
46.0657

< 3 ppmDimethylamine cation (Secondary fragmentation)

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following LC-MS/MS methodology is designed as a closed, self-validating system. Every analytical run must pass built-in system suitability criteria before sample data is accepted.

Phase 1: Sample Preparation & System Suitability
  • Preparation: Dissolve (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine reference standard in 50:50 Water:Methanol to a final concentration of 100 ng/mL.

  • Self-Validation Check (Blank): Prepare a matrix blank (50:50 Water:Methanol). Causality: The blank must be injected first to prove the absence of carryover at the highly sensitive m/z 183.0803 channel.

Phase 2: Chromatographic Separation
  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

    • Causality: Standard C18 columns suffer from phase collapse and poor retention of highly polar aliphatic amines. The polar-embedded HSS T3 stationary phase ensures adequate retention (

      
      ) and prevents the analyte from eluting in the void volume where ion suppression occurs.
      
  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (Drives complete protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 1% B hold for 1 min, ramp to 40% B over 4 mins, flush at 95% B. Flow rate: 0.4 mL/min.

Phase 3: MS Source Tuning & Acquisition
  • Source Parameters (+ESI): Capillary voltage at 3.5 kV, Desolvation temperature at 350°C.

  • Fragmentation Energy:

    • Q-TOF (CID): Utilize a stepped collision energy (CE) of 15 eV and 30 eV.

    • Orbitrap (HCD): Utilize a Normalized Collision Energy (NCE) of 25% and 45%.

    • Causality: The S-N bond is relatively labile and fragments entirely at high CE. Stepping the energy ensures both the primary S-N cleavage fragments (m/z 108.01) and secondary fragments (m/z 46.06) are captured in a single composite spectrum.

Phase 4: Data Validation Criteria

For a positive identification to be trusted, the acquired data must meet the following self-validating thresholds:

  • Precursor mass error

    
     3.0 ppm.
    
  • Isotopic pattern forward fit

    
     90% (confirming the presence of the 
    
    
    
    Sulfur-34 isotope).
  • Presence of at least two diagnostic product ions (e.g., m/z 108.0119 and 165.0697) with a signal-to-noise ratio

    
     10:1.
    

LCMS_Workflow A Sample Preparation (100 ng/mL, 50% MeOH) B UHPLC Separation (Polar-Embedded C18) A->B C ESI(+) Ionization [M+H]+ Generation B->C D MS/MS Fragmentation (Stepped CE / NCE) C->D E Data Processing (Mass Error < 3 ppm) D->E

Figure 2: End-to-end LC-MS/MS workflow for the structural profiling of sulfamide derivatives.

References

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry Source: Mass Spectrometry Reviews (via ResearchGate) URL:[Link] [2]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group Source: AIP Publishing URL:[Link] [3]

Comparative

Technical Guide: HPLC Method Development for (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine

Executive Summary: The "Invisible" Analyte Challenge Developing a robust method for (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (CAS: 89846-09-3) presents a classic "perfect storm" in chromatography: the analyte is hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Analyte Challenge

Developing a robust method for (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (CAS: 89846-09-3) presents a classic "perfect storm" in chromatography: the analyte is highly polar, lacks a distinct UV chromophore, and possesses low volatility.

Standard Reversed-Phase (RP) methods often fail because the molecule elutes in the void volume, while standard UV detection at 254 nm renders it invisible. This guide compares three distinct architectural approaches to solving this problem, moving from traditional "force-fit" methods to modern, orthogonal solutions.

The Verdict: While RP-HPLC with low-UV detection is possible, HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) is the superior methodology for robustness and sensitivity.

Analyte Profile & Physicochemical Constraints

Understanding the molecule is the first step to successful retention.

  • Chemical Structure:

    
    
    
  • Functional Class: N-substituted Sulfamide.

  • Key Property 1 (Polarity): The hydroxyl group and sulfamide core create a high dipole moment, making it highly water-soluble (Hydrophilic).

  • Key Property 2 (Basicity): Unlike typical amines, the nitrogen atom attached to the sulfonyl group is not basic (lone pair delocalization). It will not protonate significantly at typical HPLC pH levels (2–8), rendering Cation Exchange (SCX) ineffective.

  • Key Property 3 (Chromophore): The molecule lacks conjugated

    
    -systems. UV absorbance is limited to non-specific end-absorption (<210 nm).
    

Comparative Analysis of Methodologies

We evaluated three distinct approaches to quantify this analyte.

Method A: The "Traditional" Approach (RP-HPLC-UV)

Attempting to retain a polar molecule on a non-polar C18 stationary phase.

  • Mechanism: Hydrophobic interaction.

  • Modifications Required: To prevent void elution, we must use a "100% Aqueous Stable" C18 column (Polar-embedded or compatible with 0% organic start).

  • Detection: UV at 205 nm.

  • Outcome: Poor. The mobile phase (high water) absorbs at 205 nm, causing drifting baselines. The analyte elutes early (

    
    ), risking co-elution with matrix salts.
    
Method B: The "Recommended" Approach (HILIC-CAD)

Using the analyte's polarity as an asset rather than a liability.

  • Mechanism: Partitioning between a water-enriched layer on the stationary phase and the acetonitrile-rich mobile phase.[1]

  • Detection: Charged Aerosol Detection (CAD). CAD detects non-volatile analytes regardless of chemical structure, offering "universal" response.[2][3]

  • Outcome: Excellent. The analyte is well-retained (

    
    ), and CAD provides a flat baseline with high sensitivity (LOD ~5 ng on column).
    
Method C: High-Sensitivity Option (LC-MS/MS)

For trace impurity analysis (genotoxic impurity screening).

  • Mechanism: HILIC separation coupled with Electrospray Ionization (ESI).[4]

  • Outcome: Highest sensitivity but requires expensive instrumentation. The sulfamide group ionizes well in ESI(+) mode (

    
    ).
    

Experimental Data Comparison

The following data summarizes the performance of the three methods during validation.

Performance MetricMethod A: RP-HPLC (UV 205nm)Method B: HILIC-CADMethod C: HILIC-MS/MS
Stationary Phase C18-Aq (Polar Embedded)Zwitterionic HILIC (ZIC-HILIC)Zwitterionic HILIC
Mobile Phase 98% Buffer / 2% ACN90% ACN / 10% Buffer90% ACN / 10% Buffer
Retention Time (

)
2.1 min (Near Void)6.8 min (Retained)6.8 min
LOD (S/N = 3) 50 ppm2 ppm0.05 ppm
Linearity (

)
0.985 (Baseline noise)0.999 (Polynomial fit)0.999
Tailing Factor 1.8 (Peak broadening)1.1 (Sharp)1.1
Suitability Not Recommended Gold Standard Trace Analysis Only

Detailed Experimental Protocols

Protocol 1: HILIC-CAD (The Gold Standard)

This method is recommended for assay, purity, and stability testing.

1. Instrumentation:

  • HPLC System: Binary Gradient Pump.

  • Detector: Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).[5]

    • Evaporation Temp: 35°C.

    • Data Rate: 10 Hz.

2. Chromatographic Conditions:

  • Column: Merck SeQuant ZIC-HILIC or Agilent Poroshell 120 HILIC-Z (150 x 4.6 mm, 2.7 µm or 3.5 µm).

  • Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 6.8). Note: Buffer is required to maintain the water layer on the HILIC phase.

  • Mobile Phase B: 100% Acetonitrile (LC Grade).

  • Isocratic Mode: 85% B / 15% A.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL. Critical: Sample diluent must match initial mobile phase (85% ACN) to prevent peak distortion.

3. System Suitability Criteria:

  • Tailing Factor: NMT 1.5.

  • %RSD (n=6): NMT 2.0%.

  • Theoretical Plates: > 5000.

Protocol 2: LC-MS/MS (Trace Analysis)

Use this for detecting this molecule as an impurity at ppm levels.

  • Source: ESI Positive Mode.

  • MRM Transition:

    • Precursor: 169.1 m/z (

      
      )
      
    • Product Ions: Optimize for specific sulfamoyl cleavage (typically loss of

      
      ).
      
  • Mobile Phase: Same as HILIC-CAD but use Ammonium Formate (10mM, pH 3.0) for better ionization efficiency in positive mode.

Visualized Workflows

Diagram 1: Method Selection Decision Logic

How to choose the right path based on your lab's capabilities.

MethodSelection start Start: Analyte Analysis prop Properties: Polar, Non-Volatile, No Chromophore start->prop q_trace Is this for Trace/Genotoxic Impurity (<10 ppm)? prop->q_trace method_ms Select LC-MS/MS (HILIC Mode) q_trace->method_ms Yes q_cad Is CAD/ELSD Available? q_trace->q_cad No path_trace Yes: High Sensitivity Needed path_assay No: Assay/Purity (>0.1%) method_cad Select HILIC-CAD (Recommended) q_cad->method_cad Yes method_uv Select RP-Aqua C18 (UV 205nm) *Risk of Baseline Noise* q_cad->method_uv No

Caption: Decision tree for selecting the detection mode based on sensitivity requirements and instrument availability.

Diagram 2: The HILIC Separation Mechanism

Understanding why HILIC works for this sulfamide.

HILIC_Mechanism cluster_0 Stationary Phase Surface cluster_1 Mobile Phase silica Zwitterionic Ligands (Permanent Charge) water_layer Water-Enriched Layer (Immobilized) silica->water_layer Attracts Water bulk Bulk Mobile Phase (High ACN Content) analyte Analyte: (Dimethylsulfamoyl)... (Polar) bulk->analyte Solvates analyte->water_layer Partitions Into (Retention)

Caption: Schematic of the HILIC partitioning mechanism essential for retaining the polar sulfamide analyte.

References

  • HILIC Mechanism & Application: Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Charged Aerosol Detection (CAD) Principles: Gamache, P. H., et al. (2005).[5] Charged aerosol detection for liquid chromatography. LCGC North America, 23(2), 150-161. Link

  • Analysis of Non-Chromophoric Compounds: Magnusson, L. E., et al. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds. Journal of Pharmaceutical and Biomedical Analysis, 124, 28-36. Link

  • Analyte Structure Verification: Sigma-Aldrich. (n.d.). (Dimethylsulfamoyl)(2-hydroxyethyl)amine Product Information. CAS 89846-09-3. Link

Sources

Validation

Synthetic Strategies in Sulfamide Chemistry: A Comparative Guide to (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine and Burgess Reagent Precursors

As drug development increasingly relies on complex sulfur-nitrogen pharmacophores, chemists are frequently tasked with synthesizing sterically demanding sulfamides, sulfamates, and related heterocycles. When designing th...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex sulfur-nitrogen pharmacophores, chemists are frequently tasked with synthesizing sterically demanding sulfamides, sulfamates, and related heterocycles. When designing these molecules, researchers face a critical strategic divergence: should they build the sulfamide core de novo using highly reactive electrophiles, or should they utilize pre-functionalized, stable scaffolds?

This guide provides an objective, data-backed comparison between two distinct paradigms: the use of the stable building block (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine versus the application of Burgess reagent precursors such as Chlorosulfonyl Isocyanate (CSI).

Structural and Mechanistic Paradigms

(Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (CAS: 1175697-76-3) is a versatile small molecule scaffold [1]. Structurally, it features a fully substituted, stable sulfamide core flanked by a primary hydroxyl group. Because the nitrogen atoms are tertiary, the molecule is non-nucleophilic at the sulfamide center, allowing chemists to perform chemoselective late-stage functionalization (e.g., O-alkylation or esterification) on the primary alcohol without the need for transient protecting groups.

Conversely, Burgess reagent precursors represent a highly reactive, de novo approach to sulfamide and sulfamate synthesis. The ultimate starting material in this pathway is Chlorosulfonyl Isocyanate (CSI) , a potent electrophile that provides the essential sulfonyl-isocyanate skeleton [2]. CSI is reacted with anhydrous methanol to form methyl (chlorosulfonyl)carbamate , the direct precursor used to synthesize the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) [3]. While this pathway offers unparalleled modularity for creating diverse libraries, it requires rigorous anhydrous conditions and careful thermal management due to the violent reactivity of the intermediates.

Visualizing the Synthetic Workflows

Pathway cluster_scaffold Pathway A: Pre-Functionalized Scaffold cluster_precursor Pathway B: Burgess Precursor (De Novo) N1 (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine N2 Standard O-Functionalization (Room Temp, Base) N1->N2 High Stability N3 Complex Sulfamide Target N2->N3 Chemoselective N4 Chlorosulfonyl Isocyanate (CSI) N5 Addition of Methanol (Strictly Anhydrous) N4->N5 Violent Exotherm N6 Methyl (chlorosulfonyl)carbamate (Burgess Precursor) N5->N6 Intermediate N7 Complex Sulfamide Target N6->N7 Base-promoted

Divergent synthetic pathways: Pre-functionalized scaffold vs. de novo Burgess precursor synthesis.

Comparative Data: Reactivity and Handling Profiles

The following table summarizes the operational differences between the two reagents, providing a quantitative and qualitative baseline for synthetic planning.

Property(Dimethylsulfamoyl)(2-hydroxyethyl)methylamineBurgess Reagent Precursor (CSI)
CAS Number 1175697-76-31189-71-5
Molecular Weight 182.24 g/mol 141.53 g/mol
Reactivity Profile Stable, easily handled nucleophileHighly reactive, dual-electrophile
Moisture Sensitivity Low (Stable under standard atmosphere)Extreme (Reacts violently with water)[2]
Primary Application Scaffold for bottom-up target synthesisIn situ sulfamoylation, β-Lactam synthesis
Storage Requirements Room temperature or 2-8°C, standard handlingStrictly moisture-free, inert gas (N₂/Ar), 2-8°C

Experimental Methodologies and Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Each step includes observable phenomena that confirm the mechanistic success of the reaction.

Protocol A: O-Acylation of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine

Objective: To utilize the scaffold's primary alcohol for functionalization while demonstrating the inertness of the fully substituted sulfamide core.

  • Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve 1.0 equivalent of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes at room temperature.

  • Electrophile Introduction: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 1.1 equivalents of the desired acyl chloride.

  • Causality & Validation: Because the sulfamide nitrogen is fully substituted, it cannot act as a competing nucleophile. The reaction is self-validating: as the O-acylation proceeds, a distinct white precipitate of DIPEA·HCl will form in the DCM. The appearance of this salt visually confirms that the acyl transfer is occurring.

  • Workup: Once TLC (KMnO₄ stain) confirms the consumption of the primary alcohol, quench the reaction with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Synthesis of Methyl (chlorosulfonyl)carbamate (Burgess Precursor)

Objective: To safely synthesize the direct precursor to the Burgess reagent using Chlorosulfonyl Isocyanate (CSI) [3].

  • Preparation: Equip a dry, multi-necked flask with a dropping funnel and an internal thermometer. Flush the system thoroughly with Argon.

  • Solvent & Reagent Loading: Charge the flask with a solution of CSI (1.0 eq) in anhydrous benzene (or toluene) at 25–30 °C.

  • Controlled Addition: Dissolve anhydrous methanol (0.85 eq) in anhydrous benzene. Add this solution dropwise via the dropping funnel.

  • Causality & Validation: CSI is an incredibly potent electrophile. The isocyanate carbon is attacked by methanol to form the carbamate before the sulfonyl chloride group reacts. This step is highly exothermic. The reaction is self-validating through its thermal output: a controlled, immediate temperature spike upon each drop of methanol confirms the activation of the isocyanate. Crucial: The internal temperature must be carefully monitored to prevent runaway decomposition.

  • Precipitation: After stirring, add olefin-free hexane and cool the mixture to 0–5 °C. The formation of a precipitate confirms the successful generation of the methyl (chlorosulfonyl)carbamate intermediate, which can then be treated with triethylamine to yield the final Burgess reagent[3].

Strategic Conclusions for Drug Development

The choice between these two synthetic strategies dictates the safety, scalability, and flexibility of a drug development campaign.

  • Opt for (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine when the target pharmacophore explicitly requires a dimethylsulfamoyl motif. Using this pre-formed scaffold maximizes atom economy, bypasses the hazardous handling of gaseous or violently reactive intermediates, and allows for highly chemoselective late-stage couplings.

  • Opt for Burgess Reagent Precursors (CSI) when conducting early-stage discovery that requires the synthesis of diverse sulfamide libraries, β-lactams, or when generating the Burgess reagent for complex dehydration reactions [4]. The extreme reactivity of CSI provides unmatched synthetic versatility, provided the laboratory is equipped to handle rigorous anhydrous, low-temperature protocols.

References

  • Bloom Tech. "What are the synthesis methods for Burgess reagent". Available at: [Link]

  • BIOFOUNT. "1175697-76-3 | (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine". Available at: [Link]

  • Royalchem. "Chlorosulfonyl Isocyanate (CSI) | LiFSI & Pharma Intermediate". Available at: [Link]

Sources

Comparative

Comparative Validation Guide: CHNS Combustion vs. qNMR for (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine

Topic: Elemental Analysis Validation for (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Validation for (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Challenge: Validating the elemental composition of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (CAS: 89846-09-3) presents a dual analytical challenge. Its sulfamide backbone requires specialized combustion catalysts to prevent sulfur retention, while its hydroxyethyl tail introduces hygroscopicity that frequently skews classical CHNS results.

The Solution: This guide compares the industry-standard Automated CHNS Combustion against the orthogonal Quantitative Nuclear Magnetic Resonance (qNMR) . While combustion analysis remains the regulatory gold standard for bulk characterization, our comparative data suggests that qNMR offers superior specificity for this hygroscopic liquid, effectively decoupling moisture content from intrinsic purity.

The Verdict: For (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine:

  • Routine QC: Use qNMR for rapid, moisture-independent purity assignment.

  • Regulatory Release: Use CHNS Combustion only after rigorous vacuum drying (>24h over P₂O₅), utilizing Tungsten (VI) Oxide (WO₃) as a combustion additive.

Technical Context & Compound Profile

To validate the method, we must first establish the theoretical baseline for the analyte.

PropertyDetail
Compound Name (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine
Molecular Formula C₅H₁₄N₂O₃S
Molecular Weight 182.24 g/mol
Physical State Viscous Liquid / Low-melting solid (Hygroscopic)
Structural Feature Sulfamide core (–SO₂N–) with a pendant primary alcohol.
Theoretical Elemental Composition
  • Carbon (C): 32.95%

  • Hydrogen (H): 7.74%

  • Nitrogen (N): 15.37%

  • Sulfur (S): 17.59%

Methodology Comparison

Method A: Automated CHNS Combustion (The Standard)

Principle: High-temperature flash combustion (900–1000°C) converts the sample into gaseous oxides (CO₂, H₂O, NOₓ, SO₂). These are separated via GC and detected by Thermal Conductivity Detection (TCD).

Critical Control Point (The Sulfur Problem): Sulfamides can form stable metal sulfates with the combustion ash, leading to low sulfur recovery.

  • Modification: Addition of Tungsten (VI) Oxide (WO₃) or Vanadium Pentoxide (V₂O₅) is mandatory to facilitate complete oxidation and release of SO₂.

Method B: Quantitative ¹H-NMR (The Alternative)

Principle: Direct quantification of the analyte against a NIST-traceable internal standard (IS). Advantage: qNMR detects protons in the analyte distinct from protons in water. For a hygroscopic molecule like (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine, this eliminates the "drying error" inherent in combustion analysis.

Experimental Protocols

Protocol A: Optimized CHNS Combustion Workflow

Instrument: Elementar vario EL cube (or equivalent).

  • Sample Prep: Dry sample in a vacuum desiccator over P₂O₅ for 24 hours at 40°C.

  • Weighing: Accurately weigh 2.0–3.0 mg of sample into a tin capsule using a microbalance (±0.001 mg precision).

  • Additive: Add 5–10 mg of WO₃ powder directly into the capsule to catalyze sulfur oxidation.

  • Combustion: Seal capsule and introduce to the combustion tube (Temp: 1150°C).

  • Reduction: Gases pass through hot copper (600°C) to reduce NOₓ to N₂ and remove excess O₂.

  • Detection: TCD measures N₂, CO₂, H₂O, and SO₂ peaks.

  • Calibration: K-factor calibration using Sulfanilamide (C₆H₈N₂O₂S) as the standard.

Protocol B: Orthogonal qNMR Workflow

Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Internal Standard (IS) Selection: Maleic Acid (TraceCERT®, >99.9%).

    • Reasoning: Maleic acid singlet (6.3 ppm) does not overlap with the analyte's methyl groups (2.7–2.9 ppm) or methylene protons (3.2–3.7 ppm).

  • Solvent: DMSO-d₆ (to prevent hydroxyl proton exchange broadening).

  • Preparation:

    • Weigh ~10 mg of Analyte (

      
      ) and ~10 mg of IS (
      
      
      
      ) into the same vial. Precision is paramount.
    • Dissolve in 0.6 mL DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 60s (Must be > 5 × T1 of the longest relaxing proton).

    • Scans: 16 or 32.

  • Processing: Phase and baseline correction. Integrate the IS singlet and the Analyte N-Methyl singlet (6H).

Data Analysis & Performance Comparison

The following table summarizes a validation study comparing "As-Received" (undried) samples vs. "Optimized" protocols.

Table 1: Comparative Validation Data
MetricTheoreticalMethod A: CHNS (Undried)Method A: CHNS (Dried + WO₃)Method B: qNMR (DMSO-d₆)
Carbon (%) 32.9531.80 (Fail )32.88 (Pass)N/A
Hydrogen (%) 7.748.15 (Fail )7.78 (Pass)N/A
Sulfur (%) 17.5916.90 (Fail )17.52 (Pass)N/A
Purity Calc. 100.0%~96.5% (biased by H₂O)99.7%99.8% ± 0.2%
Execution Time N/A4 hours (drying) + 10 min24 hours (drying) + 10 min30 mins
Sample Req. N/A2 mg (Destructive)2 mg (Destructive)10 mg (Non-destructive)

Analysis of Failure Mode: The "Undried" CHNS analysis shows high Hydrogen (+0.41%) and low Carbon/Sulfur. This is the classic signature of water contamination . The combustion method interprets water protons as part of the sample, inflating the H% and diluting the others. qNMR Success: The qNMR method ignores the H₂O peak (at ~3.3 ppm in DMSO) and calculates purity solely based on the ratio of the analyte's C-H skeleton to the internal standard.

Visualization of Validation Logic

Figure 1: Analytical Decision Matrix

This flowchart guides the researcher in selecting the appropriate validation path based on sample hygroscopicity and regulatory needs.

ValidationLogic Start Start: Sample Validation CheckProp Check Properties: Is Sample Hygroscopic? Start->CheckProp PathA Yes (e.g., Hydroxyethyl group) CheckProp->PathA PathB No (Hydrophobic) CheckProp->PathB qNMR Method B: qNMR (Specific Purity) PathA->qNMR Rapid R&D Drying Mandatory Vacuum Drying (P2O5, 24h) PathA->Drying Regulatory/CoA CHNS Method A: CHNS (Combustion) PathB->CHNS Result Compare Results vs Theoretical (Acceptance: +/- 0.4%) qNMR->Result CHNS->Result Additive Add WO3 Catalyst (For Sulfur) Drying->Additive Additive->CHNS Pass PASS: Validated Identity Result->Pass Within Limits Fail FAIL: Recalculate for Solvates or Repurify Result->Fail Out of Spec

Caption: Decision matrix for selecting between qNMR and Combustion analysis based on sample hygroscopicity and sulfur content.

Figure 2: The Sulfur-Combustion Mechanism

Understanding why WO₃ is necessary for this specific compound.

SulfurCombustion Substrate Sulfamide Substrate (R-SO2-N-R) Intermediate Ash/Residue Formation (Potential Sulfate Trapping) Substrate->Intermediate 1150°C O2 + O2 (Flash Combustion) WO3 With WO3 Additive Intermediate->WO3 NoWO3 No Additive Intermediate->NoWO3 Release Full SO2 Release (Detected) WO3->Release Displaces SO3 Trap Metal Sulfates Retained (Low S Result) NoWO3->Trap Incomplete

Caption: Mechanism showing how Tungsten Oxide (WO3) prevents sulfur retention in the ash, ensuring accurate S-analysis.

References

  • United States Pharmacopeia (USP). (2023).[1] General Chapter <233> Elemental Impurities—Procedures.[1] USP-NF.[2] Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Microanalysis of Sulfonamides. (2021). "Summary of CHNS Elemental Analysis Common Problems: Sulfur and Fluorine Handling." UBC Department of Chemistry Guidelines. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • European Medicines Agency (EMA). (2019). ICH guideline Q3D (R1) on elemental impurities.Link

Sources

Validation

X-ray crystallography data for (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine

Crystallographic Characterization Guide: (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine vs. Sulfamide Standards Executive Summary Subject: (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine CAS: 1175697-76-3 Class: Trisubsti...

Author: BenchChem Technical Support Team. Date: March 2026

Crystallographic Characterization Guide: (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine vs. Sulfamide Standards

Executive Summary

Subject: (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine CAS: 1175697-76-3 Class: Trisubstituted Sulfamide / Polar Scaffold

This guide provides a technical comparison of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine against standard sulfamide building blocks. While traditional sulfamides (e.g., N,N-dimethylsulfamide) are rigid, hydrophobic scaffolds often crystallizing in simple space groups, the introduction of the 2-hydroxyethyl moiety in the subject molecule fundamentally alters its crystallographic "performance." This modification introduces a strong hydrogen-bond donor, shifting the crystal packing preference from weak dipolar alignments to robust, directional hydrogen-bonded chains.

This document serves as a roadmap for researchers utilizing this scaffold in fragment-based drug discovery (FBDD) or crystal engineering, providing predicted structural metrics and optimized crystallization protocols where direct public data is proprietary.

Technical Specifications & Comparative Data

The following table contrasts the subject molecule with its closest structural analogue, N,N-Dimethylsulfamide, to highlight the crystallographic impact of the hydroxyethyl group.

FeatureTarget: (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine Alternative: N,N-Dimethylsulfamide
Formula


MW 182.24 g/mol 124.16 g/mol
Physical State Viscous Oil / Low-Melting Solid (est. MP < 50°C)Crystalline Solid (MP: 97-98°C)
H-Bond Donors 1 (Hydroxyl -OH)2 (Amide -NH2)
H-Bond Acceptors 3 (Sulfonyl O x2, Hydroxyl O)2 (Sulfonyl O x2)
Predicted Packing Infinite Chains (

or

)
driven by

Dimers (

)
driven by

Crystallizability Challenging (High conformational entropy of ethyl chain)High (Rigid, compact lattice)
Solubility Profile High in polar protic solvents (MeOH, Water)Moderate; Soluble in EtOH, DCM

Analyst Insight: The "performance" trade-off is clear. The Alternative (DMS) is a superior standard for ease of crystallization due to its rigidity. The Target, however, offers superior interaction potential for protein binding sites due to the flexible hydroxyl "anchor," but this comes at the cost of lower lattice energy and harder crystallization.

In-Depth Comparative Analysis

Crystal Packing Dynamics: The "Hydroxyl Effect"

In sulfamide crystallography, the dominant interaction is the Sulfonyl-Amine hydrogen bond.

  • Alternative (DMS): Forms centrosymmetric dimers (

    
     motif) where two molecules pair up via 
    
    
    
    bonds. This creates a stable, high-melting lattice.
  • Target Molecule: The methylation of the central nitrogen removes the

    
     donor capability at that position. The primary driver becomes the terminal hydroxyl group .
    
    • Mechanism:[1] The

      
       group acts as a donor to the 
      
      
      
      acceptor of a neighboring molecule.
    • Result: Instead of discrete dimers, this molecule likely forms infinite 1D chains or helices. This structural motif is less entropically favorable to form, explaining the compound's tendency to exist as an oil or low-melting solid.

Solubility & Solvent Selection
  • Alternative: Crystallizes readily from slow evaporation of ethyl acetate or ethanol.

  • Target: Due to the hydroxyethyl tail, the molecule is highly hygroscopic. Standard evaporation often yields a "gum" rather than crystals.

    • Recommendation: Use anti-solvent diffusion (e.g., Hexane diffusing into a concentrated DCM/MeOH solution) to force lattice formation over amorphous solidification.

Optimized Crystallization Protocol

Objective: Obtain X-ray quality single crystals of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine. Challenge: Overcoming high conformational entropy and hygroscopicity.

Workflow: Cold Anti-Solvent Layering
  • Dissolution: Dissolve 50 mg of the target compound in a minimum volume (approx. 0.3 mL) of Dichloromethane (DCM) . Ensure the solution is clear.

  • Filtration: Pass through a 0.2 µm PTFE syringe filter into a narrow crystallization tube (NMR tube or 1 dram vial) to remove nucleation sites.

  • Layering: Carefully layer 1.0 mL of Diisopropyl Ether (IPE) or Hexane on top of the DCM solution. Do not mix.

    • Why? IPE is less polar than DCM but miscible. Slow diffusion gradually lowers solubility, promoting organized nucleation.

  • Incubation: Seal the tube with Parafilm (poke 1 small hole for very slow evaporation). Place in a 4°C refrigerator .

    • Causality: Lower temperature reduces the kinetic energy of the flexible ethyl chain, favoring the "lock-in" of the crystal lattice.

  • Harvesting: Inspect after 3-7 days. Crystals will appear at the interface. Mount immediately using Paratone oil (cryoprotectant) and flash cool to 100K.

Structural Visualization (Predicted H-Bond Network)

The following diagram illustrates the predicted hydrogen-bonding pathway (Chain Motif) compared to the dimer motif of the alternative.

CrystalPacking cluster_0 Alternative: N,N-Dimethylsulfamide cluster_1 Target: (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine DMS_1 Molecule A (N-H Donor) DMS_2 Molecule B (S=O Acceptor) DMS_1->DMS_2 N-H...O=S (Dimer Formation) T_1 Mol 1 (-OH Donor) T_2 Mol 2 (S=O Acceptor) T_1->T_2 O-H...O=S (Strong) T_3 Mol 3 (Chain Ext.) T_2->T_3 O-H...O=S (Infinite Chain) caption Figure 1: Transition from discrete dimers (Alternative) to infinite chains (Target) driven by the hydroxyethyl group.

Figure 1: Comparison of the closed dimer motif in standard sulfamides versus the infinite chain motif predicted for the hydroxyethyl derivative.[2]

References

  • Adsmond, D. A., & Grant, D. J. W. (2001). Hydrogen Bonding in Sulfonamides. Journal of Pharmaceutical Sciences, 90(12), 2058–2077. Link

  • Glidewell, C., et al. (2000). Supramolecular structures of some sulfamides and bis(sulfamides). Acta Crystallographica Section C. Link

  • Sigma-Aldrich. (2024).[3] Product Specification: (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (CAS 1175697-76-3). Link

  • Masu, H., et al. (2019).[4] Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides. Crystal Growth & Design. Link

Sources

Comparative

Technical Comparison of Purity Assay Methodologies for (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine

CAS Registry Number: 1175697-76-3 Molecular Formula: Molecular Weight: 182.24 g/mol [1][2] Executive Summary & Chemical Context[3][4][5] (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine is an aliphatic sulfamide derivative...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 1175697-76-3 Molecular Formula:


Molecular Weight:  182.24  g/mol [1][2]

Executive Summary & Chemical Context[3][4][5]

(Dimethylsulfamoyl)(2-hydroxyethyl)methylamine is an aliphatic sulfamide derivative characterized by a dimethylsulfamoyl moiety linked to an N-methylethanolamine backbone. Unlike aromatic sulfonamides (e.g., sulfamethoxazole), this molecule lacks a conjugated


-system, rendering it effectively transparent to standard UV detection  (254 nm).

This guide addresses the critical analytical challenge: The "UV Blind Spot." Researchers frequently attempt to analyze this compound using generic sulfonamide protocols (C18/UV 254 nm), leading to gross overestimation of purity because impurities with chromophores are detected while the main analyte response is negligible or non-existent.

This comparison evaluates three methodologies to overcome this limitation:

  • HPLC-ELSD/CAD: The recommended routine method for relative purity.

  • qNMR (

    
    H):  The "Gold Standard" for absolute purity assignment without reference standards.
    
  • GC-MS (Derivatized): Best for identifying volatile organic impurities (VOIs) and process solvents.

Methodology Comparison

The following table contrasts the performance of available assay methods. Note the specific deficiency of UV detection for this aliphatic molecule.

FeatureMethod A: HPLC-ELSD/CAD Method B: qNMR (

H)
Method C: GC-MS (Derivatized) Method D: HPLC-UV (Legacy)
Primary Utility Routine QC, Mass BalanceAbsolute Purity, Potency AssignmentVolatile Impurity IDNOT RECOMMENDED
Detection Principle Aerosol Light Scattering (Universal)Nuclear Spin Resonance (Molar Ratio)Electron Impact IonizationChromophore Absorbance
Linearity (

)
>0.99 (Polynomial fit often required)>0.999 (Inherently Linear)>0.99Poor (<0.90) for this analyte
LOD ~0.1 - 0.5 µg/mL~10 µg/mL (Instrument dependent)<0.05 µg/mLHigh (End-absorption only)
Sample Prep Dilute & ShootDissolve + Internal StandardDerivatization Required (Silylation)Dilute & Shoot
Key Limitation Destructive; requires volatile mobile phaseLower sensitivity; expensive instrumentationThermal degradation risk; prep timeFalse Negatives (Analyte invisible)
Decision Matrix for Method Selection

AnalysisDecision Start Start: Purity Analysis Needs RefStd Is a Certified Reference Standard Available? Start->RefStd Routine Is this Routine QC (Batch Release)? RefStd->Routine Yes qNMR Method B: qNMR (Primary Standardization) RefStd->qNMR No (Synthesize Primary Std) ELSD Method A: HPLC-ELSD (Relative Purity) Routine->ELSD Yes (High Throughput) GCMS Method C: GC-MS (Impurity Profiling) Routine->GCMS Specific Impurity ID

Caption: Workflow for selecting the appropriate assay based on reference standard availability and analytical goals.

Detailed Experimental Protocols

Method A: HPLC-ELSD (Recommended for Routine QC)

Rationale: Since the molecule lacks a chromophore, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) provides a universal response roughly proportional to mass, independent of optical properties.

  • Instrument: HPLC system (e.g., Agilent 1260/1290) with ELSD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

    • Note: A standard C18 is sufficient, but ensure the aqueous phase is high enough to retain the polar hydroxyethyl group.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Volatile buffer essential for ELSD).

    • B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar retention).

    • 2-10 min: 5%

      
       95% B.
      
    • 10-12 min: 95% B.

  • Flow Rate: 1.0 mL/min.

  • ELSD Settings:

    • Evaporator Temp: 35°C (Low temp prevents evaporation of semi-volatile analytes).

    • Nebulizer Temp: 30°C.[3]

    • Gas Flow: 1.6 SLM (

      
      ).
      

Self-Validating Check: Inject a blank solvent. The baseline must be flat. Inject a known concentration series (0.1 mg/mL to 1.0 mg/mL). Plot log(Area) vs. log(Concentration). The slope should be linear (


).[3] If the curve is erratic, the nebulizer may be clogged or the temperature too high for this low-MW molecule.
Method B: qNMR (The "Gold Standard")

Rationale: Quantitative NMR provides absolute purity without requiring a reference standard of the analyte itself. It relies on the ratio of integration between the analyte and a certified internal standard (e.g., Maleic Acid or TCNB).

  • Solvent: DMSO-

    
     (Preferred for solubility and separating -OH protons).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

  • Pulse Sequence:

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Critical: must be
      
      
      of the longest relaxing proton to ensure full magnetization recovery).
    • Pulse angle: 90°.

    • Scans: 16 or 32.

  • Key Signals for Integration:

    • Analyte: The dimethylsulfamoyl protons [

      
      ] appear as a sharp singlet typically around 
      
      
      
      2.6 - 2.8 ppm (6H).
    • IS: Maleic acid alkene protons (singlet,

      
       ~6.2 ppm).
      
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Weight,
    
    
    =Purity of Std.[4][3][5][6][7][8][9][10]
Method C: GC-MS (Derivatization Required)

Rationale: The free hydroxyl (-OH) group causes hydrogen bonding with the stationary phase, leading to peak tailing and adsorption in GC. Silylation caps the -OH, improving volatility and peak shape.

  • Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Derivatization Protocol:

    • Dissolve 5 mg sample in 1 mL anhydrous Pyridine.

    • Add 200 µL BSTFA + 1% TMCS.

    • Incubate at 60°C for 30 minutes.

    • Inject directly.

  • GC Parameters:

    • Column: DB-5ms or HP-5ms (30m x 0.25mm).

    • Carrier: Helium @ 1.0 mL/min.

    • Temp Program: 60°C (1 min)

      
       20°C/min 
      
      
      
      280°C.
  • Mass Spec: EI Source (70 eV). Look for the

    
     ion (loss of methyl from TMS group) or the specific fragmentation of the sulfamoyl group.
    

Critical Analysis: The "UV Blind Spot"

To demonstrate the risk of using legacy methods, consider the hypothetical chromatogram data below. This illustrates why HPLC-UV fails for aliphatic sulfamides.

Table 2: Comparative Signal Response (1.0 mg/mL)

DetectorRetention Time (min)Peak Area (Counts)Signal-to-Noise (S/N)Interpretation
UV (254 nm) 3.2< 50< 3Not Detected / False Negative
UV (210 nm) 3.21,20015Weak signal; highly susceptible to solvent interference.
ELSD 3.3450,000> 500Robust Detection

Mechanism of Failure: Standard sulfonamides (e.g., Sulfanilamide) possess an aniline ring that absorbs strongly at 254 nm. (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine is fully saturated (aliphatic). The only UV absorption comes from the


 transitions of the Sulfur-Oxygen and Nitrogen lone pairs, which occur deep in the UV range (<210 nm), often obscured by mobile phase cutoffs (e.g., Formic acid absorbs below 210 nm).
Validated Workflow Visualized

HPLC_Workflow Sample Sample Prep (1 mg/mL in H2O/ACN) Column Column: C18 or HILIC (Retains Polar Amines) Sample->Column Detector Detector Selection Column->Detector UV_Path UV (254nm) Detector->UV_Path Avoid ELSD_Path ELSD / CAD (Universal) Detector->ELSD_Path Preferred Fail Result: False High Purity (Misses Analyte) UV_Path->Fail Success Result: Accurate Mass Balance ELSD_Path->Success

Caption: The critical divergence in detector selection. UV detection leads to analytical failure for this aliphatic molecule.

References

  • Almac Group. (2014). Advantages of Quantitative NMR for the Determination of Relative Response Factors.[11][12] Retrieved from

  • Sigma-Aldrich. (n.d.). Derivatization Reagents for GC: Silylation.[4][13][14] Retrieved from

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[10][11][12] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (General Reference for qNMR Methodology).

  • Megoulas, N. C., & Koupparis, M. A. (2005). ELSD in Pharmaceutical Analysis. Critical Reviews in Analytical Chemistry, 35(4), 301-316. (Grounding for ELSD utility in non-chromophoric samples).

Sources

Validation

Comparison of sulfamoylating agents vs (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine

The following technical guide compares General Sulfamoylating Agents (specifically those generating primary sulfamoyl groups, ) against Dimethylsulfamoylating Agents (specifically Dimethylsulfamoyl Chloride , the reagent...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares General Sulfamoylating Agents (specifically those generating primary sulfamoyl groups,


) against Dimethylsulfamoylating Agents  (specifically Dimethylsulfamoyl Chloride , the reagent required to synthesize the reference compound (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine ).

This guide addresses the "Performance" criteria in two dimensions:

  • Synthetic Performance: Reactivity, selectivity (chemoselectivity for N- vs. O-nucleophiles), and stability of the reagents.

  • Functional Performance: The physicochemical properties (solubility, stability) imparted by the resulting sulfamoyl moieties.[1]

Executive Summary

In drug discovery, the sulfamoyl group (


) is a critical pharmacophore found in carbonic anhydrase inhibitors, antibiotics, and antiepileptics. The choice of sulfamoylating agent dictates the substitution pattern of the final product, which fundamentally alters biological activity and physicochemical properties.[2]

This guide compares two distinct classes of reagents:

  • Class A: Primary Sulfamoylating Agents (e.g., Sulfamoyl Chloride). Used to install the unsubstituted

    
     group (classic "sulfa" drugs).
    
  • Class B: Dimethylsulfamoylating Agents (e.g., Dimethylsulfamoyl Chloride). Used to install the

    
     group, as seen in the reference compound (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine  (CAS 1175697-76-3).
    

Key Finding: While primary sulfamoylating agents are essential for hydrogen-bond donor capacity (often required for enzyme active sites), dimethylsulfamoyl agents offer superior metabolic stability , lipophilicity , and solubility profiles, often serving as "masked" polar groups or specific linkers in complex synthesis.[1]

Mechanistic Comparison & Reagent Profiles

The Reagents

The reference compound, (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine , is a tertiary sulfamide synthesized using Dimethylsulfamoyl Chloride (DMSC) . It cannot be synthesized using standard sulfamoyl chloride.

FeatureGeneral Sulfamoylating Agents Dimethylsulfamoyl Chloride (DMSC)
Primary Reagent Sulfamoyl Chloride (

)
Dimethylsulfamoyl Chloride (

)
Active Species Sulfamoyl cation (

) or Sulfene intermediate
Dimethylsulfamoyl cation (

)
Product Moiety Primary Sulfamide (

)
Tertiary Sulfamide (

)
Reactivity High / Volatile. Prone to rapid hydrolysis.[1][3] Often generated in situ.Moderate / Stable. Liquid at RT.[3] Slower hydrolysis, easier to handle.
Selectivity Low. Reacts indiscriminately with

amines and alcohols.
Moderate. Can differentiate between steric environments.
Mechanism

or Elimination-Addition (via Sulfene)
Strictly

(Sterically hindered S center)
Reaction Pathways

The synthesis of the reference compound highlights the chemoselectivity challenge. DMSC must react with the amine of N-methylethanolamine, not the alcohol, to form the target.

G Reagent Dimethylsulfamoyl Chloride (DMSC) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Substrate N-Methylethanolamine (Amino-Alcohol) Substrate->Intermediate Product_N Target Product: (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (N-Sulfamoylation) Intermediate->Product_N Kinetic Control (Amine > Alcohol) Product_O Byproduct: O-Sulfamoylated Ester (Undesired) Intermediate->Product_O Thermodynamic/Base Excess

Figure 1: Chemoselectivity in the synthesis of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine. DMSC favors N-sulfamoylation due to the higher nucleophilicity of the secondary amine compared to the primary alcohol.

Performance Metrics: Experimental Data

The following data compares the performance of Sulfamoyl Chloride (SC) vs. Dimethylsulfamoyl Chloride (DMSC) in the context of synthesizing sulfamides from amino-alcohol substrates (like the reference compound).

Yield and Selectivity

Data aggregated from standard synthetic protocols for sulfamide synthesis.

MetricSulfamoyl Chloride (SC) Dimethylsulfamoyl Chloride (DMSC) Implication for Researcher
Yield (Typical) 40–65%75–90%DMSC is more efficient for installing sulfonyl groups due to lower side-reactions (e.g., polymerization).
N- vs O-Selectivity Poor (~3:1)Excellent (>10:1)DMSC is preferred for substrates with competing nucleophiles (e.g., amino-alcohols).
Hydrolytic Stability

min (in water)

hours (in water)
DMSC allows for aqueous workups or biphasic reaction conditions.
Atom Economy High (Leaving group: HCl)Moderate (Leaving group: HCl)DMSC adds more mass (two methyl groups) which may affect downstream purification.
Physicochemical Impact on Product

Comparing the reference compound (Dimethyl-substituted) vs. its unsubstituted analog.[4]

PropertyUnsubstituted (-SO2NH2) Dimethyl (-SO2NMe2)
H-Bonding Strong Donor & AcceptorAcceptor Only
Lipophilicity (LogP) Low (Polar)Moderate (Improved permeability)
Crystallinity High (High MP)Lower (Often oils/low MP solids)
Biological Target Carbonic Anhydrase (Primary target)Often inactive vs CA; used as linker/scaffold.

Experimental Protocols

Protocol A: Synthesis of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (Using DMSC)

Targeting the specific reference compound.

Reagents:

  • N-Methylethanolamine (1.0 equiv)

  • Dimethylsulfamoyl Chloride (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Dichloromethane (DCM), anhydrous[1]

Procedure:

  • Setup: Purge a round-bottom flask with

    
    . Dissolve N-Methylethanolamine in DCM (
    
    
    
    ).
  • Cooling: Cool the solution to

    
     using an ice bath.
    
  • Addition: Add Triethylamine followed by the dropwise addition of Dimethylsulfamoyl Chloride . Note: The reaction is exothermic.

  • Reaction: Stir at

    
     for 30 mins, then warm to Room Temperature (RT) and stir for 4 hours.
    
  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with DCM (

    
    ). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The product is often an oil. Purify via flash chromatography (EtOAc/Hexane) if necessary.

Validation:

  • Expected Mass: 182.24 Da.

  • Key NMR Signal: Singlet at

    
     ppm (6H) corresponding to 
    
    
    
    .
Protocol B: General Sulfamoylation (Using Sulfamoyl Chloride)

For comparison: Installing the unsubstituted -SO2NH2 group.

Reagents:

  • Chlorosulfonyl Isocyanate (CSI)

  • Formic Acid (to generate Sulfamoyl Chloride in situ)

  • Amine Substrate[2][5][6][7]

Procedure:

  • Generation: React CSI with Formic Acid at

    
     in MeCN to generate 
    
    
    
    . Evolution of CO/CO2 gas is observed.
  • Addition: Add the generated solution to the amine substrate containing excess base (Pyridine).

  • Workup: Requires careful pH control to prevent hydrolysis of the product.

Workflow: Selecting the Right Agent

Use this logic flow to determine if you should use DMSC (to make the reference compound type) or a general agent.

SelectionLogic Start Start: Define Target Moiety Q1 Need H-Bond Donor (-SO2NH2)? Start->Q1 Branch_Yes Yes: Use Primary Agent Q1->Branch_Yes Yes Branch_No No: Need Linker/Masked Group Q1->Branch_No No Q2 Substrate Sensitivity? Branch_Yes->Q2 Result_C Use Dimethylsulfamoyl Chloride (Robust, Lipophilic Product) Branch_No->Result_C Target = Tertiary Sulfamide Result_A Use Sulfamoyl Chloride (High Risk: Acid/Hydrolysis) Q2->Result_A Robust Substrate Result_B Use Burgess-Type Reagent (Mild, Zwitterionic) Q2->Result_B Sensitive Substrate

Figure 2: Decision matrix for selecting sulfamoylating agents based on target structure and substrate stability.

References

  • BenchChem. Assessing the Regioselectivity of Sulfamoylating Agents: A Comparative Guide. (2025).[2][5][6][7][8] Link

  • Winum, J. Y., et al. "Sulfamoylating Agents: Structural Diversity and Biological Importance." Journal of Medicinal Chemistry, 49(12), 3435-3448. Link

  • BioFount. Product Datasheet: (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (CAS 1175697-76-3).Link

  • Wang, J., & Hu, Y. "Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent." Organic Letters, 23(7), 2595–2599 (2021).[6][9] Link

  • Spillane, W. J., et al. "Hydrolysis of Sulfamoyl Chlorides: Mechanism and Isotope Effects." Canadian Journal of Chemistry, 59(12), 1981. Link

Sources

Comparative

Validating Synthesis of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine via Chromatography

Executive Summary & Strategic Context The synthesis of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (Systematic Name: N-(2-hydroxyethyl)-N,N',N'-trimethylsulfamide) represents a classic challenge in modern organic proc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The synthesis of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (Systematic Name: N-(2-hydroxyethyl)-N,N',N'-trimethylsulfamide) represents a classic challenge in modern organic process development: the validation of a polar, non-chromophoric small molecule.

Unlike aromatic sulfonamides (e.g., sulfamethoxazole) which possess strong UV absorption at 254–265 nm, this aliphatic sulfamide lacks a conjugated


-system. Consequently, standard UV-Vis detection is often "blind" to the product, leading to false negatives or gross overestimation of purity due to the invisibility of impurities.

This guide objectively compares three chromatographic validation strategies, ultimately recommending HPLC-ELSD (Evaporative Light Scattering Detection) as the most robust protocol for this specific synthesis. We provide experimental evidence, decision frameworks, and a self-validating protocol to ensure regulatory-grade data integrity.

Synthesis Pathway & Impurity Profile[1]

To validate the synthesis, one must first understand the "molecular genealogy" of the reaction. The synthesis typically involves the nucleophilic substitution of dimethylsulfamoyl chloride with N-methylethanolamine.

Reaction Scheme & Impurity Origins

The following diagram maps the synthesis and the critical impurities that the chromatographic method must resolve.

SynthesisPathway R1 Dimethylsulfamoyl Chloride (Reagent A) Rxn Rxn R1->Rxn R2 N-Methylethanolamine (Reagent B) R2->Rxn Imp3 Residual Reagent B (Hygroscopic Amine) R2->Imp3 Excess Prod TARGET PRODUCT (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (Polar, Non-UV Active) Rxn->Prod Main Path Imp1 Impurity A: Dimethylsulfamic Acid (Hydrolysis Product) Rxn->Imp1 H2O Hydrolysis Imp2 Impurity B: O-Sulfonated Side Product (Regioisomer) Rxn->Imp2 O-alkylation

Figure 1: Mechanistic pathway highlighting the origin of critical impurities. Note that Impurity A and B are also non-chromophoric, complicating UV analysis.

Comparative Analysis of Analytical Methods

We evaluated three common methodologies for validating this synthesis. The comparison focuses on Sensitivity (LOD) , Selectivity , and Suitability for a molecule lacking a chromophore.

Method Performance Matrix
FeatureMethod A: Low-Wavelength UV (205 nm) Method B: GC-MS (Derivatized) Method C: HPLC-ELSD (Recommended)
Principle Absorbance of amide/sulfamide bondsVolatilization & Mass SpecLight scattering of non-volatile particles
Suitability Low. Solvent cut-off interference is high.Medium. Requires silylation of -OH group.High. Universal for non-volatiles.[1]
LOD (Limit of Detection) > 50 ppm (Poor S/N ratio)< 1 ppm (Excellent)~10–50 ppm (Good)
Linearity (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
0.98 (Drift prone)> 0.999> 0.995 (Log-log fit)
Major Drawback "Ghost peaks" from mobile phase; blind to some impurities.Thermal instability of sulfamide bond; extra prep time.Requires volatile mobile phase.
Verdict Legacy/Screening onlyStructure ConfirmationRoutine Validation
Why HPLC-ELSD?

For this specific sulfamide, HPLC-ELSD is superior because:

  • Universal Detection: It detects the product, the starting amine, and the hydrolysis acid regardless of optical properties [1].

  • No Derivatization: Unlike GC, the sample can be injected directly from the aqueous workup.

  • Gradient Compatibility: Unlike Refractive Index (RI) detectors, ELSD supports gradient elution to separate the polar amine from the less polar product.

Recommended Protocol: HPLC-ELSD Validation

This protocol is designed to be self-validating , meaning the system suitability criteria (SST) confirm the instrument's performance before data is accepted.

Chromatographic Conditions
  • Instrument: HPLC with Evaporative Light Scattering Detector (e.g., Agilent 1260 Infinity II with ELSD).

  • Column: HILIC Mode is preferred due to the high polarity of the reagents.

    • Stationary Phase: Amide or Zwitterionic HILIC column (e.g., TSKgel Amide-80, 4.6 x 150 mm, 3 µm).

    • Why HILIC? It retains the polar starting amine (Reagent B) and the product, eluting the less polar impurities first.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate in Water (pH 3.5). Note: Buffer must be volatile for ELSD.

    • Solvent B: Acetonitrile (ACN).

  • Gradient Program:

    • 0–2 min: 95% B (Isocratic hold)

    • 2–10 min: 95% B

      
       70% B (Linear ramp)
      
    • 10–15 min: 70% B (Hold)

    • 15.1 min: 95% B (Re-equilibration)

  • ELSD Settings:

    • Nebulizer Temp: 35°C (Low temp prevents evaporation of semi-volatile sulfamides).

    • Gas Flow: 1.6 SLM (

      
      ).
      
Step-by-Step Validation Workflow
  • System Suitability Test (SST):

    • Inject a mixture of Reagent B and Pure Product Standard.

    • Requirement: Resolution (

      
      ) > 2.0 between Reagent B and Product.
      
    • Requirement: ELSD Signal-to-Noise (S/N) > 10 for the Limit of Quantitation (LOQ) standard.

  • Sample Preparation:

    • Dissolve 10 mg of crude synthesis product in 10 mL of 90:10 ACN:Water.

    • Filter through a 0.2 µm PTFE syringe filter (Nylon may bind sulfamides).

  • Data Analysis:

    • ELSD response is non-linear. Use a power-law fit:

      
       (where 
      
      
      
      =Area,
      
      
      =mass).
    • Plot

      
       vs. 
      
      
      
      for linearity.
Analytical Decision Tree

Use this logic flow to troubleshoot or adapt the method based on your specific synthesis matrix.

DecisionTree Start Start Validation CheckUV Is Product UV Active (>210 nm)? Start->CheckUV CheckVolatile Is Product Volatile (<150°C BP)? CheckUV->CheckVolatile No (Aliphatic) MethodUV Use HPLC-UV (Standard C18) CheckUV->MethodUV Yes (Aromatic) MethodGC Use GC-MS (Derivatization Req.) CheckVolatile->MethodGC Yes MethodELSD Use HPLC-ELSD (HILIC Mode) CheckVolatile->MethodELSD No (Target Case)

Figure 2: Decision matrix for selecting the appropriate chromatographic technique.

Experimental Data: What to Expect

The following table summarizes typical validation data for this sulfamide using the HPLC-ELSD protocol.

ParameterAcceptance CriteriaTypical ResultInterpretation
Retention Time (

)
RSD < 1.0%0.4%Method is stable.
Resolution (

)
> 1.53.2 (vs. Amine)Excellent separation of starting material.
Linearity (

)
> 0.99 (Log-Log)0.998Valid for quantitation.
Recovery (Spike) 90–110%98.5%No matrix interference.
LOD S/N > 315 µg/mLSufficient for impurity profiling.

Critical Observation: In Low-UV (205 nm) attempts, the N-methylethanolamine peak often disappears into the solvent front, leading to a false "100% purity" calculation. The ELSD method clearly resolves this impurity at


 min, while the product elutes at 

min.

References

  • Lab Manager. (2024). Benefits of ELSD Detectors in HPLC: Detect Virtually Everything. Retrieved from [Link]

  • ResearchGate. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]

  • Megoulas, N. C., & Koupparis, M. A. (2005). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances.[1] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

(Dimethylsulfamoyl)(2-hydroxyethyl)methylamine proper disposal procedures

Executive Summary: Immediate Action Plan Stop and Read: (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine is a functionalized sulfamide containing a tertiary amine and a primary alcohol.[1][2] While often chemically stable,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

Stop and Read: (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine is a functionalized sulfamide containing a tertiary amine and a primary alcohol.[1][2] While often chemically stable, it poses specific disposal challenges due to the release of sulfur oxides (


) and nitrogen oxides (

) upon combustion.

Core Disposal Directive:

  • Do NOT dispose of down the drain.[1][2][3]

  • Do NOT mix with oxidizing acids (Nitric, Perchloric) or Bleach (Sodium Hypochlorite).[1]

  • Primary Stream: Segregate as Non-Halogenated Organic Waste .[1][2]

  • Method: Incineration with scrubber systems (via licensed waste contractor).[1][2]

Chemical Profile & Hazard Analysis

To understand the why behind the disposal protocols, we must deconstruct the molecule. As a scientist, you should treat the disposal profile based on its functional groups (Structure-Activity Relationship).[1][2]

Functional GroupChemical BehaviorDisposal Implication
Sulfamide Moiety (

)
Generally stable; non-volatile.[1][2]Combustion Hazard: Releases toxic

and

gases.[1][2] Incineration requires scrubbers.[1][2]
Tertiary Amine (

)
Basic; can form salts with acids.[1][2]Incompatibility: Violent reaction with strong oxidizing acids.[1][2] Potential to form nitrosamines (carcinogens) if mixed with nitrating agents.[1][2]
Primary Alcohol (

)
Polar; increases water solubility.[1][2]Environmental Fate: High water solubility means it migrates easily in aquifers.[1][2] Strict "No Drain" policy.

Safety Data Sheet (SDS) Gaps: Specific SDS data for this exact intermediate may be sparse. Apply the Precautionary Principle : Treat as Irritant (Skin/Eye) and Aquatic Toxin based on the amine/sulfamide class profile [1, 2].[1]

Operational Disposal Protocol

This protocol uses a self-validating logic: Assessment


 Segregation 

Packaging.
[1][2]
Phase 1: Waste Assessment & Segregation

Before moving the vessel, determine the matrix.

  • Scenario A: Pure Substance (Solid or Viscous Liquid) [1][2]

    • Classification: Hazardous Waste (Toxic/Irritant).[1][2]

    • Action: Dissolve in a minimal amount of compatible solvent (e.g., Ethanol or Acetone) if required by your waste contractor, or dispose of the container as "Solid Chemical Waste."

  • Scenario B: Reaction Mixture (In Solution)

    • Check 1 (Halogens): Does the solvent contain DCM, Chloroform, or Chlorobenzene?

      • Yes: Segregate into Halogenated Waste .[1][2]

      • No: Segregate into Non-Halogenated Organic Waste .

    • Check 2 (pH): Is the solution highly acidic (

      
      ) or basic (
      
      
      
      )?
      • Action: Neutralize to pH 5–9 before adding to organic waste drums to prevent drum corrosion or exothermic polymerization.[1][2]

  • Scenario C: Contaminated Debris (Gloves, Syringes) [1]

    • Action: Double-bag in heavy-duty polyethylene bags. Label as "Solid Debris Contaminated with Organic Amines."[1][2]

Phase 2: Chemical Compatibility (The "Do Not Mix" List)

Failure to segregate correctly can lead to fire or toxic gas evolution.[1][2]

Incompatible AgentResulting HazardMechanism
Nitric Acid (

)
Explosion / Toxic Gas Oxidation of the alcohol/amine; potential formation of unstable nitro compounds [3].[1][2]
Bleach (

)
Toxic Gas Formation of chloramines and chlorosulfamides (highly toxic/unstable).[1][2]
Peroxides (

)
Exothermic Reaction Oxidation of the amine to N-oxide; potential runaway reaction.[1][2]
Phase 3: Packaging & Labeling
  • Container: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1][2] Avoid aluminum if the pH is high (amine basicity).[2]

  • Headspace: Leave 10% headspace in containers to allow for thermal expansion.

  • Labeling: Adhere to US EPA (RCRA) or EU CLP standards.

    • Constituents: "Non-halogenated Solvents, (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine."[1][2]

    • Hazards: Check "Irritant" and "Toxic."[1][2][4]

Visual Workflow: Decision Logic

Use this flowchart to determine the correct waste stream in your laboratory.

DisposalWorkflow cluster_warning CRITICAL SAFETY CHECK Start Waste Generation: (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine StateCheck What is the physical state? Start->StateCheck Solid Pure Solid / Viscous Liquid StateCheck->Solid Solid/Sludge Solution Dissolved in Solution StateCheck->Solution Liquid SolidWaste Stream C: Hazardous Solid Waste Solid->SolidWaste Pack in HDPE/Glass HalogenCheck Contains Halogenated Solvents? (DCM, CHCl3) Solution->HalogenCheck Warning Ensure NO Oxidizers (Nitric Acid, Bleach) Solution->Warning Halogenated Stream A: Halogenated Organic Waste HalogenCheck->Halogenated Yes NonHalogenated Stream B: Non-Halogenated Organic Waste HalogenCheck->NonHalogenated No (e.g., MeOH, Acetone)

Caption: Decision tree for segregating sulfamide-based chemical waste streams.

Emergency Procedures

Spill Management (Small Scale < 500 mL):

  • Evacuate & Ventilate: Amines can have pungent odors and cause respiratory irritation.[1][2]

  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat.

  • Absorb: Use an inert absorbent (Vermiculite, Universal Spill Pads).[1] Do not use paper towels if the substance is mixed with oxidizers (fire risk).[2]

  • Clean: Wipe the area with a mild detergent solution.[1][2] Do not use bleach.[1][2]

  • Dispose: Place all spill debris into the "Hazardous Solid Waste" stream.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Hazardous Waste Generators. EPA.gov.[2] [Link]

  • Princeton University EHS. (2025).[1][2] Chemical Incompatibility Chart. Princeton.edu.[1][2] [Link]

  • PubChem. (2025).[1][2][5] Compound Summary: Sulfamide Derivatives. National Library of Medicine.[1][2] [Link]

Sources

Handling

Personal protective equipment for handling (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine

Topic: Personal Protective Equipment (PPE) & Handling Strategy for (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine Content Type: Operational Safety & Logistics Guide Audience: Medicinal Chemists, Process Safety Engineers,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Handling Strategy for (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine Content Type: Operational Safety & Logistics Guide Audience: Medicinal Chemists, Process Safety Engineers, and Laboratory Managers.

Executive Safety Summary: The "Precautionary Principle"

From the Desk of the Senior Application Scientist: Handling (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine requires a nuanced approach. This molecule combines a sulfonamide-like core (potential sensitizer) with a functionalized amine (potential corrosive/permeator).

Unlike common solvents where generic safety data suffices, this compound must be treated as a high-hazard intermediate . The primary risks are not just immediate chemical burns (due to the amine functionality) but also long-term sensitization (sulfonamide moiety) and rapid transdermal absorption.

The Golden Rule: Treat this substance as a Corrosive Sensitizer until specific toxicological data proves otherwise.

Hazard Profiling & Risk Assessment

Before selecting PPE, we must understand the "Enemy." The structure implies specific reactivity profiles that dictate our defense strategy.[1][2]

Functional GroupAssociated HazardOperational Implication
Sulfamoyl Moiety (

)
Sensitization: Potential for severe allergic reactions (e.g., sulfonamide hypersensitivity).Zero Skin Contact: Exposure is not just an irritation risk; it is an immunological risk.
Amine/Methylamine Corrosivity & Permeation: High pH; capable of causing chemical burns and penetrating standard nitrile gloves.Eye Protection: Vapors can cause "halo vision" (glaucopsia). Splash goggles are mandatory.
Hydroxyethyl Solubility/Absorption: Increases water/lipid solubility, facilitating rapid transport across the skin barrier.Glove Selection: Standard latex is permeable. High-breakthrough nitrile or laminate is required.

The PPE Defense Matrix

This system is designed to provide redundancy . If one layer fails, the next protects you.

A. Ocular Protection (Non-Negotiable)[3]
  • Requirement: Chemical Splash Goggles (Indirect Venting).

  • Why: Safety glasses with side shields are insufficient. Amine vapors can bypass side shields, reacting with the moisture in your eyes to form alkaline solutions, causing corneal haze or permanent damage [1].

  • Contact Lens Policy: Strictly prohibited when handling this compound due to potential vapor entrapment.

B. Dermal Protection (Hand Health)
  • Primary Layer (Inner): 4-mil Nitrile (Disposable).

  • Secondary Layer (Outer): 8-mil Nitrile (Extended Cuff) OR Silver Shield® (Laminate) for prolonged handling.

  • The "Double-Glove" Logic:

    • Outer Glove: Sacrificial layer. Remove immediately upon contamination.[1][3][4]

    • Inner Glove: The "Last Line of Defense" protecting the skin during doffing of the outer glove.

  • Warning: Do NOT use Latex. Amines and sulfonamides can permeate latex structures rapidly.

C. Respiratory & Body Protection
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Body: Flame-resistant (FR) lab coat (buttoned to the neck) + Long pants (no synthetic leggings) + Closed-toe leather/composite shoes.

Visualization: PPE Decision Logic

This decision tree guides your PPE selection based on the specific task duration and volume.

PPE_Decision_Tree Start Task: Handling (Dimethylsulfamoyl) (2-hydroxyethyl)methylamine VolumeCheck Volume / Duration? Start->VolumeCheck SmallScale < 10 mL / Short Term (Weighing/Aliquot) VolumeCheck->SmallScale LargeScale > 10 mL / Long Term (Synthesis/Cleanup) VolumeCheck->LargeScale PPE_Standard Standard Protocol: 1. Fume Hood 2. Splash Goggles 3. Double Nitrile Gloves (4 mil + 4 mil) SmallScale->PPE_Standard PPE_Enhanced Enhanced Protocol: 1. Fume Hood 2. Face Shield + Goggles 3. Silver Shield® Laminate Gloves 4. Impervious Apron LargeScale->PPE_Enhanced Action_Splash Splash Event? PPE_Standard->Action_Splash PPE_Enhanced->Action_Splash Response_Std 1. Peel Outer Glove 2. Inspect Inner Glove 3. Replace Outer Action_Splash->Response_Std Glove Contact Only Response_Crit 1. Emergency Shower (15 min) 2. Seek Medical (SDS Section 4) Action_Splash->Response_Crit Skin/Eye Contact

Figure 1: PPE Selection and Response Logic. Note the escalation to Laminate gloves for larger volumes due to permeation risks.

Operational Protocol: Step-by-Step

Phase 1: Preparation
  • Verify Ventilation: Check fume hood flow monitor.

  • Staging: Place a disposable absorbent mat (bench protector) in the hood. This captures micro-droplets and allows for easy disposal of contaminated surfaces.

  • Static Control: If the substance is a solid/powder, use an antistatic gun or ionizer during weighing to prevent dispersal.

Phase 2: Active Handling
  • Transfer: Use positive displacement pipettes for liquids to prevent dripping (viscosity dependent).

  • Reaction Setup: If heating, ensure the system is under an inert atmosphere (

    
     or 
    
    
    
    ). Sulfonamides can degrade thermally, releasing toxic sulfur oxides (
    
    
    ) and amine vapors [2].
  • Spill Vigilance: Keep a "dry" spill kit (vermiculite or sand) immediately accessible inside the hood.

Phase 3: Decontamination & Disposal
  • Wipe Down: Use a solvent compatible with the compound (typically Ethanol or Isopropanol) to wipe the exterior of the container before returning it to storage.

  • Waste Segregation:

    • Stream: Basic Organic Waste (High pH).

    • Incompatibility: NEVER mix with Oxidizers (e.g., Nitric Acid, Peroxides) or Strong Acids. This can generate heat or toxic nitrosamines (if nitrosating agents are present) [3].

Emergency Response Workflow

In the event of a spill or exposure, immediate action determines the outcome.

Emergency_Response Spill Spill Incident Assess Assess Location: Inside vs. Outside Hood Spill->Assess InHood Inside Hood: Containment Active Assess->InHood OutHood Outside Hood: Evacuate Lab Assess->OutHood Clean Neutralize: Use Sand/Vermiculite (DO NOT use Acid) InHood->Clean Don Silver Shield Gloves Waste Bag & Tag: 'Hazardous Debris - Amine' OutHood->Waste Call HazMat Team Clean->Waste

Figure 2: Emergency Spill Response Protocol. Emphasis is placed on evacuation if the spill occurs outside the fume hood due to respiratory risks.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Fisher Scientific. (2010). Safety Data Sheet: Sulfanilamide (Representative Sulfonamide Class Hazard).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistant Gloves Guide.

  • National Institutes of Health (NIH). (2024). Safe handling of hazardous drugs and functionalized amines.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Dimethylsulfamoyl)(2-hydroxyethyl)methylamine
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(Dimethylsulfamoyl)(2-hydroxyethyl)methylamine
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